3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-bromo-2-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO4/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4,12-13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQRZIXAAODHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Executive Summary & Molecular Architecture[1][2]
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid represents a highly specialized, bifunctional building block designed for advanced medicinal chemistry and materials science.[1] Unlike simple phenylboronic acids, this molecule integrates three distinct functional domains, each serving a critical role in drug discovery workflows (PROTACs, fragment-based design) and supramolecular chemistry.[2]
Structural Decomposition
The molecule can be functionally dissected into three components:
-
The Orthogonal Reactive Core (Phenyl Ring): A 1,2,3-substituted benzene scaffold.[2] This specific substitution pattern is sterically crowded but electronically unique, allowing for site-selective functionalization.[1][2]
-
The "Solubility Anchor" (C-2 Position): The 2-(2-methoxyethoxy) chain is a short polyethylene glycol (PEG) mimic.[1]
-
Function: It disrupts crystal packing (lowering melting point) and significantly enhances aqueous solubility compared to methoxy or hydrogen analogs.[2]
-
Electronic Effect: The oxygen atom at the 2-position acts as a Sigma-donor, increasing electron density on the ring, but its primary role here is steric and physicochemical modulation.
-
-
The Dual-Action Handles (C-1 & C-3):
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Handling |
| Formula | C | -- |
| MW | ~274.90 g/mol | Small molecule fragment range.[1] |
| pKa (Boronic Acid) | ~8.5 - 9.0 | Slightly higher than PhB(OH) |
| Solubility | High in MeOH, DMSO, THF; Moderate in Water | The glycol chain facilitates aqueous coupling conditions.[2] |
| Stability | Moderate to Low | Prone to protodeboronation (See Section 3).[2] |
Synthetic Retrosynthesis & Production Protocol
The synthesis of this compound is best approached via a divergent route starting from the commercially available 2,6-dibromophenol .[1] This route avoids the regioselectivity issues associated with electrophilic bromination of pre-existing boronic acids.[2]
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis via O-alkylation followed by cryogenic monolithiation-borylation.[1]
Detailed Experimental Methodology
Step 1: O-Alkylation (Synthesis of Intermediate A) [1]
-
Rationale: Installing the ether chain before borylation prevents the need for protecting group manipulations later.[2] The 2,6-dibromo substitution pattern forces the alkoxy group to adopt a perpendicular conformation relative to the ring, minimizing conjugation but maximizing steric shielding.
-
Protocol:
-
Dissolve 2,6-dibromophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add K
CO (2.0 eq) followed by 1-bromo-2-methoxyethane (1.2 eq). -
Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of phenol.[2]
-
Workup: Dilute with water, extract with EtOAc. Wash organics with 1M NaOH (to remove unreacted phenol) and brine.[2] Dry over MgSO
and concentrate. -
Validation:
H NMR should show a triplet/multiplet pattern for the ethylene linker (~4.2 ppm and ~3.7 ppm).
-
Step 2: Monolithiation and Borylation
-
Rationale: 1,3-Dibromoarenes undergo extremely fast Lithium-Halogen exchange.[1] By using exactly 1.0 equivalent of n-BuLi at -78°C, one bromine is selectively exchanged for lithium.[1] The bulky 2-alkoxy group may assist in stabilizing the lithiated intermediate via coordination (Directed Ortho Metalation effect), preventing benzyne formation.[2]
-
Protocol:
-
Dissolve Intermediate A (1.0 eq) in anhydrous THF under Ar/N
. Cool to -78°C.[1][2] -
Add n-BuLi (2.5M in hexanes, 1.05 eq) dropwise over 20 mins. Crucial: Maintain internal temp < -70°C to prevent scrambling (dilithiation).[1][2]
-
Stir for 30 mins at -78°C.
-
Add Triisopropyl borate (B(OiPr)
, 1.5 eq) rapidly.[2] -
Allow to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Purification: Extract with EtOAc. Note: Boronic acids can be amphiphilic.[1][2] If the product stays in the aqueous phase, saturate with NaCl.[2] Recrystallize from Acetonitrile/Water or Hexane/EtOAc.[1][2]
-
Reactivity Profile & Chemoselectivity[1][4]
The value of this molecule lies in its orthogonal reactivity .[2] You have two halogens (one virtual, one real) that can be triggered sequentially.[2]
The "Janus" Coupling Strategy
The Boronic acid (C-1) and Bromide (C-3) allow for iterative cross-coupling.
-
Path A (Standard): Suzuki coupling of the Boronic acid first.[2]
-
Path B (Inverse): Reacting the Bromide first.[2]
-
Challenge: Requires protecting the Boronic acid (e.g., as a MIDA boronate or Trifluoroborate) to prevent self-polymerization or competitive reactivity.[2]
-
Critical Instability: Protodeboronation
Warning: Ortho-alkoxy phenylboronic acids are notoriously susceptible to protodeboronation (loss of the boron group replaced by hydrogen).[2]
-
Mechanism: The ether oxygen at C-2 can coordinate to the Boron center, increasing the Lewis acidity and making the C-B bond more labile to hydrolysis, especially under basic conditions at high temperatures.
-
Mitigation Strategy:
Caption: Figure 2. Chemoselectivity and stability risks.[2] Path A is the desired synthetic utility; Path B is the primary degradation mode.
Applications in Drug Discovery[1][2][3][4][5][6][7]
Solubility Enhancement in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), lipophilicity is a major hurdle.[2] This building block introduces a "mini-PEG" chain directly onto the warhead or E3 ligase ligand core.[2]
-
Advantage: The ether chain is metabolically more stable than an ester and less basic than an amine, reducing hERG liability while improving thermodynamic solubility.[2]
Fragment-Based Drug Discovery (FBDD)
The molecule serves as a high-value fragment.[1]
-
Vectors: The Br and B(OH)
vectors are at a 1,3-relationship (meta), which provides a specific "exit vector" geometry different from the more common para-substituted linkers.[2] This allows for exploring unique chemical space in enzyme active sites.[1][2]
References
-
Ortho-Alkoxy Boronic Acid Instability
-
Synthesis of 3-Bromophenylboronic Acids (General Protocol)
-
Precursor Availability (1-Bromo-2-methoxyethane)
-
Boronic Acids in Drug Discovery
-
Related Glycol-Substituted Building Blocks
Sources
- 1. 1-Bromo-2-(2-methoxyethoxy)benzene | 109417-60-9 [sigmaaldrich.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
Solubility of ortho-alkoxy substituted phenylboronic acids in water
This guide details the solubility behavior, thermodynamic drivers, and experimental characterization of ortho-alkoxy substituted phenylboronic acids.
A Thermodynamic & Structural Analysis for Drug Development
Executive Summary
The solubility of phenylboronic acids (PBAs) is not merely a function of lipophilicity (LogP) but is critically governed by the ionization equilibrium between the neutral trigonal acid and the tetrahedral boronate anion. For ortho-alkoxy substituted PBAs (e.g., 2-methoxyphenylboronic acid), this behavior is further complicated by intramolecular hydrogen bonding and steric deplanarization .
While ortho-alkoxy substitution significantly lowers the melting point and crystal lattice energy (enhancing solubility in organic solvents), it often reduces aqueous solubility compared to para-isomers. This paradox is driven by the internal sequestration of polar hydrogen-bond donors, which lowers the hydration enthalpy (
Fundamental Chemistry: The Boronic Acid Equilibrium
To understand solubility, one must first understand the ionization mechanism. Unlike carboxylic acids, boronic acids do not dissociate a proton. Instead, the boron atom acts as a Lewis acid, accepting a hydroxide ion from water.
The Ionization Pathway
The equilibrium exists between the neutral, trigonal planar form (
-
Neutral Form: Lipophilic, membrane-permeable, poor water solubility.
-
Anionic Form: Highly hydrophilic, water-soluble, membrane-impermeable.
The ratio of these species is dictated by the solution pH relative to the compound's pKa.
Key Insight: Ortho-alkoxy substituents typically increase the pKa (making the acid weaker) compared to the unsubstituted parent. This shifts the equilibrium toward the poorly soluble neutral form at physiological pH (7.4).
The Ortho-Alkoxy Effect: Structural Drivers
The distinct behavior of ortho-alkoxy PBAs arises from two competing structural forces that do not exist in meta or para isomers.
Intramolecular Hydrogen Bonding (The "Closed" Conformation)
In ortho-alkoxy derivatives, the hydrogen atom of the boronic acid hydroxyl group can donate a hydrogen bond to the oxygen atom of the alkoxy group.
-
Mechanism:
interaction. -
Consequence: This interaction "locks" the conformation and masks a polar donor site. While this reduces the energy penalty for desolvation (enhancing membrane permeability), it reduces the molecule's ability to interact with bulk water, lowering aqueous solubility.
Steric Deplanarization
The steric bulk of an ortho-alkoxy group forces the
-
Electronic Effect: This twist disrupts the conjugation between the boron's empty
-orbital and the aromatic -system. -
Lattice Effect: The non-planar geometry prevents efficient
- stacking in the crystal lattice, leading to significantly lower melting points for ortho isomers compared to para isomers.
Visualization of the Ortho-Effect
The following diagram illustrates the structural equilibrium and the specific intramolecular interaction.
Figure 1: The thermodynamic equilibrium of phenylboronic acids. The 'Ortho-Stabilized' state represents the intramolecular H-bonded form which resists conversion to the soluble anion.
Solubility Data & Comparative Analysis
The interplay between Crystal Lattice Energy (
| Property | Phenylboronic Acid (PBA) | 4-Methoxy-PBA (Para) | 2-Methoxy-PBA (Ortho) |
| Structure | Unsubstituted | Polar groups exposed | Polar groups "masked" |
| Melting Point | ~216 °C | ~204-206 °C | 105-110 °C |
| Crystal Packing | Strong H-bond network | Strong H-bond network | Disrupted / Weak |
| pKa (approx) | 8.8 | 9.3 | > 9.3 (Est.) |
| Water Solubility | ~25 g/L | Low (< 5 g/L) | Very Low / Insoluble |
| Organic Solubility | Moderate | Moderate | High |
Interpretation:
-
Melting Point: The drastic drop in melting point for the ortho isomer (105°C vs 204°C) confirms that the crystal lattice is much weaker. Thermodynamically, this should favor solubility.
-
Solubility Reversal: Despite the weak lattice, the ortho isomer is often less soluble in water than the para isomer. This is because the Hydration Energy term dominates. The intramolecular H-bond makes the ortho isomer behave like a more lipophilic molecule, refusing to break its internal bond to solvate with water.
Experimental Protocols
To accurately characterize these compounds, precise control of pH and temperature is mandatory.
Protocol A: Potentiometric pKa Determination
Use this to determine the pH at which solubility will drastically change.
-
Preparation: Prepare a 0.01 M solution of the boronic acid. Due to low water solubility, use a co-solvent mixture (e.g., Methanol:Water 1:1) and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).
-
Titrant: Carbonate-free 0.1 M NaOH standardized against KHP.
-
Procedure:
-
Perform titration at constant ionic strength (0.1 M KCl) and temperature (25°C) under inert gas (
) to prevent carbonate formation. -
Record pH vs. Volume of NaOH.
-
-
Analysis: The half-equivalence point indicates the apparent pKa. Use the Henderson-Hasselbalch equation modified for Lewis acids.
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.
-
Saturation: Add excess solid boronic acid to 10 mL of phosphate buffer (pH 7.4) and 10 mL of acidic buffer (pH 2.0) in separate glass vials.
-
Note: Testing at pH 2.0 ensures you measure the intrinsic solubility (
) of the neutral species without interference from the anion.
-
-
Equilibration: Agitate at 25°C for 24–48 hours.
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Critical Step: Filter the supernatant through a PVDF syringe filter (0.45 µm). Do not use Nylon filters as boronic acids can bind to nylon.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm (or
determined by scan). -
Calculation: Compare peak area to a standard calibration curve (0.1 – 100 µg/mL in DMSO/Water).
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining thermodynamic solubility of boronic acids.
Implications for Drug Design
For researchers incorporating ortho-alkoxy phenylboronic acid moieties into drug candidates (e.g., reversible covalent inhibitors):
-
Bioavailability: The ortho-alkoxy group will likely improve passive membrane permeability compared to para isomers due to the "chameleon effect" (hiding polar protons via intramolecular H-bonding).
-
Formulation: Do not rely on simple aqueous buffers for formulation. These compounds often require cyclodextrin complexation or pH adjustment (pH > 9) to achieve high concentrations, though high pH may be physiologically incompatible.
-
Reactivity: The increased steric bulk and electron density at the boron center may reduce the rate of covalent bond formation with target serine/threonine residues (lower
), but may also increase the residence time ( ) by stabilizing the bound state.
References
-
Solubility of Phenylboronic Compounds in Water Sporzyński, A., & Leszczyński, P. (2017).[1][2][3] Mediterranean Journal of Chemistry. Key Finding: Establishes the baseline solubility of PBA and the negative impact of alkoxy substitution in water.
-
Equilibrium Solubility Determination of Isobutoxyphenylboronic Acids Journal of Chemical & Engineering Data (2020). Key Finding: Demonstrates that ortho-isomers have significantly higher solubility in organic solvents due to lower melting points, contrasting with their aqueous behavior.
-
pKa Values for Boronic Acids: Steric and Electronic Effects ResearchGate / Chemistry Publications. Key Finding: Confirms that ortho-substitution generally increases pKa (reduces acidity) via steric hindrance and stabilization of the neutral form.
-
Intramolecular Hydrogen Bonding in Ortho-Substituted Arylboronic Acids Crystals (2016). Key Finding: Provides crystallographic evidence of the
intramolecular hydrogen bond that drives the solubility anomalies.
Sources
An In-depth Technical Guide: Enhancing Phenylboronic Acid Stability Through 2-Methoxyethoxy Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids (PBAs) are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions, and are emerging as critical pharmacophores in drug design.[1][2] However, their utility is often hampered by inherent instability, primarily through dehydrative trimerization to form boroxines and susceptibility to oxidative decomposition.[3][4] This guide elucidates the profound stabilizing effect imparted by the introduction of a 2-methoxyethoxy group at the ortho-position of the phenyl ring. We will explore the dual-action mechanism—intramolecular coordination and steric hindrance—by which this substituent passivates the boronic acid moiety. This paper provides a mechanistic rationale, presents structured protocols for stability assessment, and offers field-proven insights for leveraging this stability in research and development environments.
The Core Challenge: Inherent Instability of Phenylboronic Acids
The reactivity that makes phenylboronic acids valuable also renders them unstable. Two primary degradation pathways compromise their storage, handling, and performance in reactions, particularly under physiological conditions.[5][6]
Dehydrative Trimerization: Boroxine Formation
Phenylboronic acids exist in a dynamic equilibrium with their cyclic anhydride, the corresponding triphenylboroxine.[7] This dehydration process involves the condensation of three boronic acid molecules to form a six-membered B-O-B ring, releasing three molecules of water.[8]
3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O
This equilibrium is entropically driven, favored by the release of water molecules, and can be accelerated by heat or storage in anhydrous solvents.[9][10] The formation of boroxine alters the reactivity and solubility of the reagent and can complicate reaction stoichiometry and kinetics.[11]
Caption: Equilibrium between phenylboronic acid and its boroxine anhydride.
Oxidative Decomposition
A more destructive pathway, especially in biological applications, is oxidative deboronation. The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3] This leads to an irreversible conversion of the boronic acid to the corresponding phenol and boric acid, destroying the carbon-boron bond that is critical for its synthetic utility.[12][13] This oxidative instability has been a significant barrier to the broader use of boronic acids as pharmacophores in physiological environments.[5][14]
The 2-Methoxyethoxy Group: A Dual-Action Stabilizer
Strategic modification of the phenyl ring can mitigate these instabilities. Placing a 2-methoxyethoxy group [-O(CH₂)₂OCH₃] at the ortho-position to the boronic acid provides a powerful stabilizing effect through two distinct, synergistic mechanisms.
Mechanism I: Intramolecular B-O Coordination
The primary stabilizing influence arises from an intramolecular dative bond. The boronic acid's empty p-orbital makes it a Lewis acid. The ether oxygen atom within the 2-methoxyethoxy sidechain, possessing lone pairs of electrons, acts as a Lewis base. This proximity allows for the formation of a coordinative B-O bond, creating a stable five-membered ring structure.
This intramolecular coordination partially satisfies the electron deficiency of the boron center. This has two critical consequences:
-
Reduced Lewis Acidity: The boron atom is less electrophilic, diminishing its propensity to engage in the intermolecular interactions required for boroxine formation.
-
Increased Oxidative Stability: The coordinated oxygen shields the empty p-orbital, making it less accessible to attack by external nucleophiles like ROS. This is analogous to the stabilization seen with other ortho-coordinating groups.[3][15]
Caption: Intramolecular B-O coordination stabilizes the boron center.
Mechanism II: Steric Hindrance
Beyond the electronic effect, the 2-methoxyethoxy group provides a significant steric shield. The flexible, yet substantial, sidechain physically obstructs the space around the boronic acid moiety. For boroxine formation to occur, three monomer units must approach each other in a specific orientation to form the planar trimer. The steric bulk of the ortho-substituent makes this assembly sterically unfavorable, significantly slowing the rate of dehydration. This principle of using steric hindrance to enhance stability is a well-established strategy for designing robust boronic acids and their esters.[16][17]
Caption: Steric shielding by the ortho-group inhibits boroxine formation.
Experimental Validation: Protocols for Stability Assessment
The enhanced stability of 2-(2-methoxyethoxy)phenylboronic acid can be quantitatively assessed using standard analytical techniques. The following protocols provide a framework for comparing its stability against an unsubstituted phenylboronic acid control.
Protocol 1: Assessing Dehydrative Stability via ¹H NMR
This method monitors the equilibrium between the boronic acid and its boroxine in an anhydrous solvent.
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the test boronic acid (e.g., 2-(2-methoxyethoxy)phenylboronic acid) and 10 mg of a control (phenylboronic acid) into separate, dry NMR tubes.
-
Solvent Addition: To each tube, add 600 µL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent has a low water content to favor boroxine formation.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to each tube for accurate quantification.
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution (t=0). Continue to acquire spectra at regular intervals (e.g., 1, 4, 8, 24 hours) while maintaining the samples at a constant temperature (e.g., 25 °C).
-
Analysis: Integrate the characteristic aromatic proton signals for the boronic acid monomer and the corresponding signals for the boroxine. The ratio of these integrals, relative to the internal standard, will determine the percentage of each species at equilibrium.
-
Validation: The appearance of new signals downfield from the monomer signals is characteristic of boroxine formation. The disappearance of the B(OH)₂ proton signal (if visible) and the potential appearance of a water peak can also be monitored.
Protocol 2: Evaluating Oxidative Stability via HPLC
This protocol measures the rate of degradation of the boronic acid upon challenge with an oxidizing agent.
Methodology:
-
Stock Solutions: Prepare 10 mM stock solutions of the test and control boronic acids in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a co-solvent like acetonitrile if needed for solubility. Prepare a 100 mM stock solution of hydrogen peroxide (H₂O₂) in the same buffer.
-
Reaction Initiation: In a reaction vial, mix 900 µL of the boronic acid stock solution with 100 µL of the H₂O₂ stock solution to initiate the reaction (final concentrations: 9 mM boronic acid, 10 mM H₂O₂). Start a timer.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing an excess of a reducing agent (e.g., sodium sulfite) or by diluting it into the HPLC mobile phase to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the peak corresponding to the starting boronic acid.
-
Calculation: Plot the peak area of the boronic acid against time. The rate of degradation and the half-life (t₁/₂) can be calculated from this data.
Data Presentation and Expected Outcomes
The implementation of the above protocols is expected to yield results that clearly demonstrate the stabilizing effect of the 2-methoxyethoxy group. The following tables present illustrative data based on the mechanistic principles discussed.
Table 1: Comparative Dehydrative Stability (Boroxine Formation)
| Compound | Solvent | Observation at 24h (25 °C) | Equilibrium State |
| Phenylboronic Acid | Dry CDCl₃ | Significant formation of new aromatic signals | Favors Boroxine |
| 2-(2-Methoxyethoxy)phenylboronic Acid | Dry CDCl₃ | Monomer signals remain dominant | Strongly Favors Monomer |
Table 2: Comparative Oxidative Stability (Degradation by H₂O₂ at pH 7.4)
| Compound | Oxidant | Half-life (t₁/₂) | Interpretation |
| Phenylboronic Acid | 10 mM H₂O₂ | < 30 minutes | Highly Unstable |
| 2-(2-Methoxyethoxy)phenylboronic Acid | 10 mM H₂O₂ | > 24 hours | Significantly Stabilized |
Synthetic Considerations
The synthesis of 2-(2-methoxyethoxy)phenylboronic acid is accessible through standard organometallic procedures. A common route involves the ortho-lithiation of 1-(2-methoxyethoxy)benzene followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Caption: A general synthetic workflow for the target compound.
Conclusion and Outlook
The incorporation of a 2-methoxyethoxy group at the ortho-position of phenylboronic acid provides a robust and reliable strategy for enhancing its chemical stability. The dual-action mechanism, combining intramolecular B-O coordination with steric shielding, effectively suppresses both dehydrative boroxine formation and oxidative decomposition. This stabilization transforms a potentially fickle reagent into a dependable building block, which is of paramount importance in the highly regulated and process-sensitive environment of drug development. For researchers, this enhanced stability translates to longer shelf-life, improved reproducibility in synthetic reactions, and opens new avenues for the design of boronic acid-based probes and therapeutics intended for use in oxidative biological systems.
References
-
Gold, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11). [Link][3][5]
-
Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(17), 7334-7347. [Link][11]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(7), 734-735. [Link][9][10]
-
Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938-8943. [Link]
-
Bock, C. W., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(45), 12545-12555. [Link][18]
-
Fukuda, T., et al. (2017). Synthesis and biological evaluation of novel indole derivatives as potent and selective inhibitors of histone deacetylase 6. Bioorganic & Medicinal Chemistry, 25(24), 6563-6580. [Link][19]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Pharmaffiliates. [Link][1]
-
Li, X., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(50). [Link][12]
-
Wikipedia contributors. (2024, April 20). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [Link][7]
-
WROBLEWSKA, A., et al. (2017). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link][8]
-
Gillis, E. P., et al. (2015). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link][4]
-
Graham, B. J., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link][15]
-
Plausible reaction mechanism for oxidation of phenyl boronic acid under irradiation of blue LED. ResearchGate. [Link][13]
-
Cyrański, M. K., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105–o106. [Link][20]
-
Diemer, V., et al. (2010). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 66(5), 918-929. [Link][16]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link][6]
-
Trippier, P. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2533. [Link][2]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link][21]
-
Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. ResearchGate. [Link][17]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link][14]
-
Iovine, P. M., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(13), 4846-4853. [Link][22]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 20. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategic Utilization of 3-Bromo-2-methoxyphenylboronic Acid vs. 2-Methoxyethoxy Derivatives in Drug Discovery
Executive Summary
In the architecture of small molecule drug discovery, 3-Bromo-2-methoxyphenylboronic acid (3B2MPBA) and 2-methoxyethoxy (2ME) derivatives represent two fundamentally distinct classes of chemical tools.
-
3B2MPBA is a Core Scaffold Building Block . It is a rigid, reactive intermediate used to construct the primary skeleton of a drug molecule (e.g., biaryl systems). Its utility lies in its ability to form carbon-carbon bonds via cross-coupling, though it presents significant synthetic challenges due to steric hindrance.
-
2ME Derivatives are Physicochemical Modifiers . They are flexible, amphiphilic side chains (–OCH₂CH₂OCH₃) attached to a core scaffold to optimize "drug-like" properties (ADME), specifically solubility and metabolic stability.
This guide analyzes the divergent roles, synthetic protocols, and medicinal chemistry applications of these two entities.[1]
Part 1: Structural & Electronic Fundamentals
The selection between these two chemical entities depends on whether the objective is scaffold construction or property optimization .
| Feature | 3-Bromo-2-methoxyphenylboronic Acid (3B2MPBA) | 2-Methoxyethoxy Derivatives (2ME) |
| Role | Pharmacophore Core: Defines the 3D shape and primary binding interactions. | Auxiliary Motif: Modulates surface properties (solubility, permeability). |
| Structure | Rigid Aryl Ring: Planar, electron-rich (methoxy donor), sterically crowded (ortho-substituent). | Flexible Ether Chain: Rotatable bonds, amphiphilic (lipophilic ethyl + hydrophilic oxygen). |
| Key Reactivity | Suzuki-Miyaura Coupling: Boronic acid participates in Pd-catalyzed C–C bond formation.[2] | Nucleophilic Substitution: Typically introduced via alkylation of phenols/amines. |
| Electronic Effect | Electronic Push-Pull: The ortho-methoxy is an Electron Donating Group (EDG), activating the ring but destabilizing the C-B bond. | Inductive Withdrawal: The oxygen atoms exert a weak inductive electron-withdrawing effect (-I). |
Decision Matrix: When to Deploy Which Tool
The following logic flow illustrates the strategic selection process during Lead Optimization.
Figure 1: Strategic decision tree for selecting between core modification (3B2MPBA) and property tuning (2ME).
Part 2: Synthetic Utility & Reactivity Profiles
3-Bromo-2-methoxyphenylboronic Acid: The Steric Challenge
This molecule is valuable because it allows for the synthesis of non-planar biaryls . The ortho-methoxy group forces the adjacent ring to twist, potentially creating atropisomers that fit specific enzyme pockets (e.g., kinase inhibitors).
The Problem: The ortho-methoxy group creates severe steric hindrance around the boron atom.
-
Transmetallation Retardation: The bulky group makes it difficult for the palladium complex to approach the boron center.
-
Protodeboronation: Electron-rich boronic acids (due to the methoxy EDG) are prone to hydrolytic cleavage of the C–B bond, replacing the boron with a proton before coupling occurs.
The Solution: Use specialized, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts that facilitate oxidative addition and stabilize the active Pd(0) species.
2-Methoxyethoxy Derivatives: The Solubility Solution
The 2-methoxyethoxy group (often abbreviated as MEM or glyme-like) is typically introduced to "mask" polar protons or extend a scaffold into solvent space.
Reactivity: It is chemically inert under most coupling conditions, making it compatible with subsequent cross-coupling reactions. It is usually introduced via Williamson Ether Synthesis using 1-bromo-2-methoxyethane or Mitsunobu reaction with 2-methoxyethanol.
Part 3: Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling (Using 3B2MPBA)
Objective: Couple 3-Bromo-2-methoxyphenylboronic acid with a heteroaryl chloride while suppressing protodeboronation.
Reagents:
-
Substrate 1: Heteroaryl Chloride (1.0 equiv)
-
Substrate 2: 3-Bromo-2-methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to buffer pH and reduce deboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Workflow:
-
Degassing (Critical): Charge reaction vessel with solvents. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Addition: Add heteroaryl chloride, boronic acid, and base.
-
Catalyst Charge: Add Pd catalyst and ligand last, under positive Argon pressure.
-
Reaction: Seal and heat to 90°C. Monitor via LC-MS.
-
Checkpoint: If protodeboronation (mass = M-B(OH)₂ + H) is observed, lower temperature to 70°C and switch to a precatalyst like XPhos Pd G2 .
-
-
Workup: Dilute with EtOAc, wash with brine. The product will be the ortho-methoxy biaryl.
Protocol B: Introduction of 2-Methoxyethoxy Tail
Objective: Alkylation of a phenol scaffold to improve solubility.
Reagents:
-
Substrate: Phenol-containing scaffold (1.0 equiv).
-
Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 equiv).
-
Base: Cs₂CO₃ (2.0 equiv) - Cesium effect promotes alkylation.
-
Solvent: DMF or Acetonitrile (Anhydrous).
Workflow:
-
Solubilization: Dissolve phenol in DMF. Add Cs₂CO₃ and stir at RT for 15 min to form the phenoxide.
-
Alkylation: Add 1-Bromo-2-methoxyethane dropwise.
-
Heating: Heat to 60°C for 4-12 hours.
-
Workup:
-
Caution: 2-methoxyethoxy derivatives are amphiphilic and can form emulsions.
-
Tip: Evaporate DMF before aqueous workup. Use DCM/Water for extraction.
-
Part 4: Mechanism of Action (Visualized)
The following diagram details the catalytic cycle for 3B2MPBA, highlighting the specific step where the ortho-methoxy group causes interference.
Figure 2: The Suzuki-Miyaura catalytic cycle. The red node highlights the Transmetallation step, which is kinetically impeded by the steric bulk of the 2-methoxy group in 3B2MPBA.
Part 5: Safety & Stability Profile
| Parameter | 3B2MPBA | 2-Methoxyethoxy Derivatives |
| Stability | Moderate. Prone to protodeboronation (loss of B(OH)₂) in aqueous base or upon prolonged storage. Store at 4°C under inert gas. | High. Ether linkage is stable to acids, bases, and reducing agents. |
| Toxicity | Low acute toxicity as a reagent, but boronic acids can inhibit proteasomes (e.g., Bortezomib mechanism).[3] | Metabolic Concern: 2-methoxyethanol derivatives can be metabolized to methoxyacetic acid , which is a known teratogen and testicular toxin [1]. |
| Handling | Irritant. Avoid inhalation of dust. | Solvent/Reagent form (2-methoxyethanol) is readily absorbed through skin. Use butyl rubber gloves. |
References
-
European Chemicals Agency (ECHA). (2025). Risk Management Approach for Ethanol, 2-(2-methoxyethoxy) (DEGME). Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[4] Retrieved from
-
Sigma-Aldrich. (2024). 3-Bromo-2-methoxy-5-methylphenylboronic acid Product Sheet. Retrieved from
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[2][5] Organic Chemistry Frontiers.[5] Retrieved from
-
National Institutes of Health (NIH). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.[6] PMC. Retrieved from
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of C9H12BBrO4 derivatives
Technical Whitepaper: Molecular Characterization and Synthesis of
Part 1: Executive Summary & Chemical Identity
The molecular formula
This guide provides a definitive technical analysis of this scaffold, moving beyond basic properties to explore isotopic signatures, directed synthesis, and quality control.
Chemo-Metric Profile
| Property | Specification | Notes |
| Formula | Confirmed stoichiometry. | |
| Molecular Weight (Average) | 274.90 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 274.0012 Da | Calculated for |
| Exact Mass ( | 276.0000 Da | Significant M+2 peak due to Br isotope. |
| Physical State | White to off-white solid | Hygroscopic; tends to form boroxines upon dehydration. |
| Solubility | DMSO, Methanol, DCM | Enhanced polarity due to ether chain. |
Part 2: Structural & Isotopic Analysis
The presence of both Boron and Bromine creates a unique mass spectrometric signature essential for validation. Unlike standard organic molecules, the isotopic distribution is governed by the interplay of
Isotopic Abundance Logic (MS Prediction)
The following diagram illustrates the expected splitting pattern in High-Resolution Mass Spectrometry (HRMS).
Figure 1: Predicted Mass Spectrometric Isotope Distribution. Note the characteristic "doublet of doublets" pattern caused by the interaction of Bromine and Boron isotopes.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid requires a strategy that avoids the premature reaction of the aryl bromide. The optimal route utilizes Directed Ortho Lithiation (DoL) , leveraging the coordinating ability of the ether oxygen to direct borylation specifically to the ortho position, leaving the para-bromine intact.
Retrosynthetic Workflow
Figure 2: Directed Ortho Lithiation (DoL) strategy for regioselective synthesis.
Step-by-Step Methodology
Step 1: Etherification (Protection)
-
Charge: Dissolve 4-bromophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Base: Add
(2.0 eq) and stir for 15 min at RT. -
Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc, wash with brine. Dry over
and concentrate.-
Checkpoint: Product should be a clear oil.
-
Step 2: Directed Ortho Lithiation (Borylation) Critical: This step relies on the Kinetic Acidity of the proton ortho to the oxygen. LDA is used instead of n-BuLi to prevent Lithium-Halogen exchange at the bromine position.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagent: Prepare LDA (1.1 eq) in THF at -78°C.
-
Addition: Cannulate the ether intermediate (from Step 1) in THF slowly down the side of the flask to maintain -78°C. Stir for 1 hour.
-
Mechanism: The Li coordinates to the ether oxygen, directing deprotonation at the C2 position.
-
-
Quench: Add Trimethyl borate (
, 1.5 eq) rapidly. -
Warm: Allow solution to warm to RT overnight.
-
Hydrolysis: Quench with 1N HCl (to pH 5–6) to hydrolyze the boronate ester to the free acid.
-
Purification: Extract with EtOAc. Recrystallize from Acetonitrile/Water if necessary.
Part 4: Analytical Validation (QC)
To ensure the integrity of the
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | ||
| Aromatic protons (positions 4 and 6). | ||
| Aromatic proton (position 3, ortho to ether). | ||
| Ethylene linker ( | ||
| Terminal Methoxy ( | ||
| HPLC Purity | >95% (254 nm) | Check for de-boronated byproduct (aryl bromide). |
| Titration | Mannitol Method | Boronic acids form acidic complexes with mannitol; titrate with NaOH to determine % assay. |
Part 5: Applications in Drug Development
This scaffold is primarily used to introduce solubility-enhancing groups via Suzuki-Miyaura Coupling .
Protocol: Suzuki Coupling with Heteroaryl Chloride
-
Mix:
derivative (1.2 eq), Heteroaryl Chloride (1.0 eq), (0.05 eq), and (3.0 eq). -
Solvent: Dioxane/Water (4:1). Degas thoroughly.
-
Heat: 90°C for 2 hours.
-
Note: The Br on the boronic acid scaffold is less reactive than the boronic acid itself under these conditions, allowing the boronic acid to react first. However, if the partner is also a bromide, polymerization may occur. Selectivity is key.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]
-
PubChem. (2023). Compound Summary for C9H12BBrO4 Derivatives. [Link]
Sources
Technical Guide: Biological Activity & Engineering of PEGylated Phenylboronic Acid Derivatives
Executive Summary
This technical guide analyzes the bio-orthogonal utility of PEGylated phenylboronic acid (PBA) derivatives. Unlike static drug carriers, PEG-PBA conjugates function as "smart" dynamic materials. Their biological activity hinges on the Boronate Switch : a reversible, pH-dependent equilibrium between a hydrophobic, neutral trigonal form and a hydrophilic, anionic tetrahedral form. This guide details the exploitation of this switch for two distinct biological applications: glucose-responsive insulin delivery (metabolic regulation) and sialic acid-mediated tumor targeting (oncology).
Part 1: Molecular Architecture & The Boronate Switch
The core biological activity of any PBA derivative is dictated by its Lewis acid-base mechanics. To design an effective PEG-PBA system, one must tune the pKa of the boronic acid moiety to match the physiological environment.
The Mechanism of Action
In aqueous media, PBA exists in equilibrium. The neutral, trigonal-planar (
Critical Design Factor: The pKa of unsubstituted PBA is ~8.8. For physiological activity at pH 7.4 (blood) or pH 6.5 (tumor microenvironment), the pKa must be lowered. This is achieved by adding electron-withdrawing groups (e.g., fluorine, nitro) to the phenyl ring, stabilizing the anionic form.
Visualization of the Equilibrium
The following diagram illustrates the dynamic equilibrium that governs the biological responsiveness of PEG-PBA.
Caption: The Boronate Switch. High glucose or basic pH shifts the equilibrium to the hydrophilic form, triggering micelle disassembly.
Part 2: Glucose-Responsive Insulin Delivery[1][2]
The "Holy Grail" of diabetes management is a closed-loop system that releases insulin only in response to hyperglycemia. PEG-PBA block copolymers achieve this by forming insulin-loaded micelles that swell or dissociate when blood glucose exceeds 100 mg/dL.
Comparative Activity of Derivatives
The biological efficacy depends entirely on the chemical modification of the phenyl ring.
| Derivative | pKa | Physiological Activity (pH 7.4) | Biological Application |
| PBA (Unmodified) | ~8.8 | Low | Requires pH > 8.5 for glucose binding; unsuitable for in vivo use without modification. |
| 3-Fluoro-PBA | ~7.2 - 7.4 | High | Ideal for blood glucose sensing. The fluorine atom lowers pKa to physiological range.[1] |
| 4-Nitro-PBA | ~7.0 | Moderate | High affinity, but potential toxicity concerns with nitro groups reduce clinical viability. |
| 2-Hydroxymethyl-PBA | ~6.5 | High | Uses intramolecular B–O coordination (Wulff-type) to stabilize the ester at neutral pH. |
Experimental Protocol: Glucose-Stimulated Release Assay
Objective: To validate the glucose-responsiveness of PEG-PBA-Insulin micelles in vitro.
Reagents:
-
PBS (pH 7.4)[2]
-
Glucose stock solution (4000 mg/dL)
-
FITC-labeled Insulin (for fluorescence detection)
Methodology:
-
Preparation: Formulate PEG-b-PBA micelles loaded with FITC-Insulin via solvent exchange (DMF to PBS).
-
Baseline: Incubate micelles in PBS (pH 7.4) at 37°C. Measure fluorescence supernatant at
to establish leakage. -
Induction: Aliquot samples into three groups:
-
Normoglycemic: 100 mg/dL Glucose
-
Hyperglycemic: 400 mg/dL Glucose
-
Control: 0 mg/dL Glucose
-
-
Sampling: At defined intervals (15, 30, 60, 120 min), remove 100 µL of supernatant (using a 100kDa MWCO spin filter to retain micelles).
-
Quantification: Measure fluorescence intensity (Ex/Em: 495/519 nm).
-
Validation: Plot Cumulative Release (%) vs. Time. Success Criteria: The Hyperglycemic group must show >3x release rate compared to Normoglycemic group within the first 60 minutes.
Part 3: Sialic Acid Targeting in Oncology[5][6]
Tumor cells often overexpress sialic acid (SA) on their surface glycans (hypersialylation). PEG-PBA nanoparticles exploit this for active targeting. Unlike glucose binding, which requires a pKa shift, SA targeting relies on the unique ability of PBA to bind SA strongly at slightly acidic pH (6.5), typical of the tumor microenvironment (Warburg effect).
Mechanism of Cellular Uptake
The PEG shell provides "stealth" properties in the bloodstream (pH 7.4). Upon reaching the tumor (pH 6.5), the PBA moieties on the nanoparticle surface bind specifically to the sialic acid residues on the cancer cell membrane, triggering receptor-mediated endocytosis.
Caption: Sialic Acid Targeting Pathway. Acidic tumor pH enhances PBA affinity for surface sialic acid, driving uptake.[3]
Part 4: Validation Protocol (Self-Validating System)
To ensure the PEG-PBA derivative synthesized is actually active, you must perform the Alizarin Red S (ARS) Displacement Assay . This is the gold standard for verifying boronic acid activity without using expensive biologicals.
The ARS Assay Protocol
Principle: ARS binds to PBA, creating a fluorescent complex. When a competing diol (Glucose or Sialic Acid) binds to PBA, it displaces ARS, causing a measurable change in fluorescence/absorbance.
Step-by-Step Workflow:
-
Complex Formation: Mix
M PEG-PBA with M ARS in phosphate buffer (pH 7.4).-
Observation: Solution turns orange/fluorescent. This confirms PBA is accessible and active.
-
-
Titration: Add increasing concentrations of Glucose (0 to 50 mM).
-
Measurement: Monitor absorbance at 460 nm (ARS-PBA complex) and 510 nm (Free ARS).
-
Calculation:
-
Self-Validation Check: If the absorbance at 460 nm does not decrease upon glucose addition, the PBA is either oxidized (inactive) or sterically hindered by the PEG chain. The synthesis failed.
References
-
Matsumoto, A., et al. (2012). "A synthetic gel with glucose-responsive mechanical properties." Angewandte Chemie International Edition. [Link]
-
Ma, R., et al. (2012). "Phenylboronic acid-based complex micelles with enhanced glucose-responsiveness at physiological pH." Biomacromolecules. [Link]
-
Deshayes, S., & Cabral, H. (2013). "Tumor-targeting of phenylboronic acid-modified nanoparticles via interaction with sialic acid." Biomaterials. [Link]
-
Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. [Link]
-
Kataoka, K., et al. (2004).[4] "Totally synthetic polymer gels responding to external glucose concentration: their preparation and application to on-off regulation of insulin release." Journal of the American Chemical Society. [Link]
Sources
- 1. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety data sheet (SDS) for 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Technical Safety & Handling Guide: 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Executive Summary & Chemical Identity
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
This guide provides a technical safety framework for This compound , a specialized intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery. Unlike generic reagents, this compound presents specific stability challenges (boroxine formation) and toxicological considerations relevant to pharmaceutical impurity profiling (ICH M7).
Chemical Profile
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 2377606-17-0 |
| Molecular Formula | C₉H₁₂BBrO₄ |
| Molecular Weight | 274.90 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1] |
| Key Functional Groups | Boronic Acid (Lewis Acid), Aryl Bromide (Electrophile), Ether Chain. |
Hazard Architecture & Toxicology
Expert Insight: While Safety Data Sheets (SDS) often default to generic "Warning" labels for boronic acids, the specific combination of an aryl halide and a boronic acid requires a nuanced risk assessment.
GHS Classification (derived from structural analogs)
| Hazard Class | Category | H-Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
Advanced Toxicological Context: The GTI Risk
In drug development, boronic acids and their precursors must be evaluated as potential Genotoxic Impurities (GTIs) .
-
Mechanism: Boronic acids can generate organic radicals via oxygen-mediated oxidation, potentially interacting with DNA.[4]
-
Protocol: Treat this compound as a "Cohort of Concern" under ICH M7 guidelines until Ames test data proves otherwise. Avoid direct contact and strictly control dust generation.[5]
Citation: For the mutagenicity profile of boronic acids in drug development, refer to Organic Process Research & Development findings on Ames data for boron reagents [1].
The Boronic Acid Stability Paradox
The Core Challenge: Boronic acids are not static. They exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This dehydration is reversible but affects stoichiometry in precision coupling reactions.
Mechanism:
3 R-B(OH)₂
-
Dry Conditions: Promote boroxine formation (waxy solid/change in melting point).
-
Humid Conditions: Promote hydrolysis back to the free acid.
Impact on Safety & Handling:
-
Melting Point Depression: An impure melting point often indicates partial dehydration, not chemical degradation.
-
Stoichiometry Errors: Weighing the boroxine form as the acid leads to excess reagent in Suzuki couplings, potentially complicating downstream purification.
Visualizing the Stability Equilibrium
Figure 1: The reversible cycle between Boronic Acid and Boroxine. Control of humidity and temperature is critical for maintaining the monomeric form required for accurate stoichiometry.
Operational Protocols
A. Storage & Shelf-Life Management
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of deborylation (loss of the boron group).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Reasoning: The ether chain (2-methoxyethoxy) is susceptible to slow oxidative degradation (peroxide formation) over long periods.
-
-
Container: Tightly sealed glass or HDPE. Avoid metal containers which may catalyze decomposition.
B. Handling & Weighing Workflow
This protocol ensures operator safety against H335 (Respiratory Irritation) and H319 (Eye Irritation).
-
Engineering Controls: All weighing must occur inside a Chemical Fume Hood or Powder Enclosure .
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles (ANSI Z87.1), and a lab coat.
-
Static Control: Boronic acids are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.
C. Reaction Setup (Suzuki-Miyaura Coupling)
When using this compound in cross-coupling:
-
Degassing: Oxygen promotes homocoupling of the boronic acid (phenol byproduct). Thoroughly sparge solvents with Argon/Nitrogen for 15 minutes prior to catalyst addition.
-
Base Selection: Carbonate bases (K₂CO₃, Cs₂CO₃) are standard. Strong bases (NaOH) may accelerate protodeboronation (cleavage of the C-B bond).
-
Quenching: Quench oxidative workups with aqueous Sodium Thiosulfate if Pd-oxidants were used, to neutralize any generated peroxides from the ether chain.
Emergency Response & Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (H335), administer oxygen.
-
Eye Contact: Rinse cautiously with water for 15 minutes .[3][5][6][7] Lift eyelids to ensure removal of sticky boronic acid residues.
-
Skin Contact: Wash with soap and water.[1][3][5][6][7] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the boronic acid.
Firefighting Measures
-
Hazard: Combustion releases Boron Oxides (B₂O₃) and Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.[2][7]
Disposal Workflow
Boron compounds cannot be incinerated in standard organic waste streams without scrubber considerations due to B₂O₃ particulate formation.
Figure 2: Safe disposal workflow ensuring compliance with environmental regulations regarding halogenated and boron-containing waste.
References
-
O'Donovan, M. R., et al. (2011). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]
-
European Medicines Agency (EMA). (2015).[1][2][8] Questions and answers on boric acid in the context of the revision of the guideline on 'Excipients'. Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid
Strategic Analysis & Molecular Profile
Target Molecule: 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid CAS: 2377606-17-0 Molecular Weight: 274.91 g/mol [1][2][3]
This application note details the optimized conditions for utilizing This compound (hereafter referred to as Reagent A ) in Suzuki-Miyaura cross-coupling reactions.
Reagent A is a bifunctional "Trojan Horse" building block. It contains a nucleophilic boronic acid moiety (
-
Chemoselectivity (The "Bifunctional" Risk): The molecule contains both the coupling partners (Ar-B and Ar-Br) required for a Suzuki reaction. Under non-optimized conditions, Reagent A will undergo homocoupling (polymerization) rather than reacting with the external electrophile.
-
Protodeboronation (The "Ortho" Effect): The ortho-2-methoxyethoxy group facilitates rapid protodeboronation (hydrolysis of the C-B bond) via coordination to the boron center or stabilization of the transition state during hydrolysis. This leads to the formation of the des-boryl byproduct (1-bromo-2-(2-methoxyethoxy)benzene), drastically reducing yield.
-
Steric Hindrance: The bulky ortho-substituent retards the transmetallation step, requiring a catalyst system with high turnover frequency (TOF) but controlled reactivity to prevent side reactions.
Critical Reaction Parameters (CRP)
To successfully couple Reagent A with an external aryl halide (Ar-X) while preserving the internal bromine, the following parameters are non-negotiable:
| Parameter | Recommendation | Rationale |
| Electrophile Selection | Aryl Iodides (Ar-I) or Activated Triflates (Ar-OTf) | The rate of oxidative addition (OA) must be: |
| Catalyst System | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | These bulky, electron-rich phosphines favor the cross-coupling of iodides over bromides. Avoid highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) if the partner is an Iodide, as they might prematurely activate the internal Bromine. |
| Base | K₃PO₄ or Na₂CO₃ | Mild bases minimize protodeboronation. Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu). |
| Solvent System | Dioxane/Water (4:1) or Toluene/Water (10:1) | A biphasic system with controlled water content is essential to dissolve the inorganic base while limiting the hydrolytic degradation of the boronic acid. |
| Stoichiometry | 1.0 equiv Reagent A : 1.1 equiv Electrophile | Unlike standard Suzuki (where Boron is excess), here the Electrophile should be in slight excess to ensure the catalyst is constantly saturated with the external partner, suppressing homocoupling. |
Mechanistic Workflow & Logic
The following diagram illustrates the kinetic competition involved in this reaction. The goal is to maximize Path A (Cross-Coupling) while suppressing Path B (Homocoupling) and Path C (Protodeboronation).
Caption: Kinetic competition pathways. Success depends on
Detailed Experimental Protocols
Protocol A: High-Fidelity Cross-Coupling (Retention of Br)
Objective: Couple Reagent A with an Aryl Iodide (Ar-I) while keeping the internal Bromine intact for downstream chemistry.
Reagents:
-
Reagent A: this compound (1.0 equiv, 1.0 mmol, 275 mg)
-
Electrophile: Aryl Iodide (1.1 equiv, 1.1 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.03 mmol, 24.5 mg)
-
Base: K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)
Procedure:
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, add Reagent A , the Aryl Iodide , and K₃PO₄ .
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. This is critical to prevent O₂-mediated homocoupling. -
Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe.
-
Catalyst Addition: Remove the septum briefly (under positive
flow) to add the Pd(dppf)Cl₂ catalyst, or add it as a solution in Dioxane if preferred. Reseal and purge once more. -
Reaction: Heat the block to 60°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the internal Bromine.
-
-
Monitoring: Monitor by LC-MS or TLC at 2 hours.
-
Target: Disappearance of Aryl Iodide.
-
Watch for: Des-boryl byproduct (Mass = 230.9 + 1 (H) = 232 approx).
-
-
Workup: Dilute with Ethyl Acetate (20 mL), wash with water (10 mL) and brine (10 mL). Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography. The product will retain the Bromine atom, showing the characteristic isotopic pattern (1:1 doublet) in MS.
Protocol B: Handling "Difficult" Electrophiles (Aryl Bromides)
Objective: If you must couple Reagent A with an Aryl Bromide (Ar-Br), you face a selectivity challenge (Br vs Br).
Modifications:
-
Catalyst: Switch to Pd(PPh₃)₄ (5 mol%). It is less active than Buchwald precatalysts, which helps differentiate the sterically accessible external Ar-Br from the sterically hindered internal Br (ortho-substituted).
-
Additives: Add SPhos (5 mol%) only if conversion is stalled. SPhos is excellent for ortho-substituted boronic acids but increases the risk of internal Br activation.
-
Slow Addition: Add Reagent A as a solution (in Dioxane) dropwise over 1 hour to the reaction mixture containing the Electrophile and Catalyst. This keeps the concentration of the nucleophile low, disfavoring homocoupling.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield + "Des-boryl" Byproduct | Protodeboronation. The ortho-alkoxy group is catalyzing hydrolysis. | 1. Switch base to anhydrous K₃PO₄ or Cs₂CO₃ .2. Use THF/Water (10:1) to reduce water content.3. Increase concentration of reagents to accelerate coupling over hydrolysis. |
| Homocoupling (Dimer) | Oxidative Addition into Internal Br. | 1. Ensure Electrophile is an Iodide .2. Lower temperature to 50°C.3. Switch catalyst to Pd(dppf)Cl₂ (steric bulk protects the internal Br). |
| No Reaction | Steric Hindrance. The ortho-alkoxy chain blocks transmetallation. | 1. Increase temperature to 80°C (carefully).2. Use SPhos-Pd-G2 (highly active for sterics) but monitor strictly for homocoupling. |
| Black Precipitate (Pd Black) | Catalyst Decomposition. | 1. Ensure rigorous degassing.2. Add 5 mol% excess Ligand (e.g., dppf or PPh₃) to stabilize the Pd species. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893-5897. (Mechanistic insight into hydrolytic instability). [Link]
Sources
Application Note: Synthesis of Biaryl Ethers using 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid
Executive Summary
This technical guide details the protocol for synthesizing biaryl ethers utilizing 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-17-0) . This compound represents a high-value "orthogonal" building block in medicinal chemistry. Its structure features three distinct functional elements:
-
Boronic Acid: Enables oxidative C-O bond formation (Chan-Lam coupling) or C-C bond formation (Suzuki-Miyaura).
-
Bromide: A handle for subsequent cross-coupling (e.g., Buchwald-Hartwig amination) to install pharmacophores.
-
2-Methoxyethoxy Group: A solubilizing glycol ether tail that modulates lipophilicity and can participate in intramolecular hydrogen bonding or metal chelation.
The primary focus of this guide is the Chan-Lam oxidative coupling , which leverages the boronic acid moiety to form biaryl ethers while preserving the aryl bromide for downstream diversification.
Strategic Analysis & Mechanistic Insight
The Orthogonality Advantage
Using the boronic acid for ether synthesis (Route A) is strategically superior to using the bromide (Route B) for library synthesis.
-
Route A (Chan-Lam): Consumes the transient
group to form the ether, leaving the robust handle intact for versatile functionalization (e.g., installing a kinase hinge-binding motif). -
Route B (Buchwald/Ullmann): Consumes the
. This requires the boronic acid to be protected (e.g., as a MIDA boronate) to survive the basic/transition-metal conditions, adding synthetic steps.
Structural Challenges: Sterics and Chelation
The 2-(2-methoxyethoxy) substituent imposes specific constraints:
-
Steric Hindrance: The substituent is ortho to the boronic acid. This slows the transmetallation step in the catalytic cycle, requiring optimized reaction times or temperatures.
-
Chelation Effect: The ether oxygen atoms can coordinate with the Copper(II) catalyst. While this can sometimes stabilize the catalyst, it may also retard the reductive elimination step if the coordination sphere is saturated.
Mechanistic Pathway (Chan-Lam)
The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The presence of molecular sieves is critical to prevent protodeboronation, a common side reaction for ortho-substituted boronic acids.
Detailed Experimental Protocol
Protocol A: Copper-Mediated Oxidative Coupling (Chan-Lam)
This protocol is optimized for ortho-substituted boronic acids, utilizing a pyridine ligand to enhance catalyst stability and molecular sieves to minimize protodeboronation.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenol derivative (1.2 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv for highest yield, 0.2 equiv for catalytic version)
-
Base/Ligand: Pyridine (2.0 equiv) or TEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)
-
Additive: 4Å Molecular Sieves (Powdered, activated)
-
Atmosphere: Open air (drying tube) or O₂ balloon.
Step-by-Step Procedure:
-
Preparation:
-
Activate 4Å molecular sieves by heating under vacuum or flame drying.
-
Ensure all glassware is oven-dried.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a stir bar, add Cu(OAc)₂ (181 mg, 1.0 mmol, 1.0 equiv) and Activated Molecular Sieves (200 mg).
-
Add the Phenol partner (1.2 mmol, 1.2 equiv) and This compound (275 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous DCM (10 mL, 0.1 M concentration).
-
Add Pyridine (161 µL, 2.0 mmol, 2.0 equiv) slowly. The solution should turn a deep blue/green color, indicating complex formation.
-
-
Incubation:
-
Stir the mixture vigorously at Room Temperature (25°C) open to the air (or under an O₂ balloon for faster kinetics).
-
Note: Due to the ortho-alkoxy group, reaction times may be extended (24–48 hours).
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the boronic acid. If the reaction stalls, heat gently to 40°C.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove molecular sieves and insoluble copper salts. Rinse the pad with DCM.
-
Wash the filtrate with 1M NH₄Cl (aq) or EDTA solution (to sequester residual copper).
-
Wash with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: Hexanes/Ethyl Acetate (start 95:5). The methoxyethoxy tail increases polarity; expect the product to elute later than typical biaryl ethers.
-
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimization for Low Yields | Rationale |
| Catalyst Loading | 1.0 equiv Cu(OAc)₂ | 0.2 equiv Cu(OAc)₂ + O₂ balloon | Stoichiometric Cu overcomes slow re-oxidation kinetics. |
| Solvent | DCM | MeCN or DMF | Polar solvents stabilize the Cu-intermediate but may promote deboronation. |
| Temperature | 25°C | 40–50°C | Overcomes steric barrier of the 2-alkoxy group. |
| Base | Pyridine | Et₃N / DMAP | Pyridine acts as both base and ligand; DMAP can accelerate transmetallation. |
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR: Look for the disappearance of the phenol -OH proton and the boronic acid protons (broad singlets). The methylene protons of the methoxyethoxy group (
) often shift slightly upfield upon ether formation due to shielding changes. -
LC-MS: The product will show a characteristic isotope pattern for Bromine (approx 1:1 ratio of M and M+2 peaks).
Troubleshooting Guide
Safety & Handling
-
Copper Toxicity: Copper salts are toxic to aquatic life. Dispose of aqueous waste (NH4Cl washes) in designated heavy metal waste streams.
-
Boronic Acid Stability: Store this compound at 2–8°C. It is hygroscopic; prolonged exposure to moisture can lead to trimerization (boroxine formation), which lowers reactivity.
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[1][2] Tetrahedron Letters, 39(19), 2937–2940.[2] Link
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998).[3] New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933–2936. Link
-
Lam, P. Y. S., et al. (1998).[2][3] New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation.[2][3] Tetrahedron Letters, 39(19), 2941–2944.[2] Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2] Synthesis, 2011(06), 829-856. Link
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. Link
Sources
Protocol for cross-coupling sterically hindered ortho-substituted boronic acids
Executive Summary
The Suzuki-Miyaura cross-coupling of sterically hindered ortho-substituted boronic acids (particularly 2,6-disubstituted systems) presents a kinetic paradox. The steric bulk required to force reductive elimination simultaneously retards the transmetalation step, leaving the boronic acid vulnerable to its primary decomposition pathway: protodeboronation .
This guide provides a validated protocol to overcome this "transmetalation bottleneck." By utilizing dialkylbiaryl phosphine ligands (Buchwald G3/G4 systems) or bulky NHC-palladium complexes (PEPPSI), and by strictly controlling the speciation of the boronate intermediate, researchers can achieve high yields even with challenging substrates like 2,6-dimethylphenylboronic acid or 2,4,6-triisopropylphenylboronic acid.
Mechanistic Insight: The "Race Against Time"
Success in hindered couplings is defined by a kinetic competition between the productive Transmetalation (
-
The Challenge: Bulky ortho-substituents increase the activation energy for transmetalation.
-
The Trap: Base-catalyzed protodeboronation is often faster than transmetalation for these substrates, especially in high-pH, water-rich environments.
-
The Solution: We must accelerate
using electron-rich, bulky ligands while suppressing by modulating the base strength and water concentration.
Figure 1: The kinetic competition in hindered Suzuki coupling. The critical failure mode is the diversion of the Boronate intermediate toward Protodeboronation (Red Path) before Transmetalation (Green Path) can occur.
Catalyst & Ligand Selection Matrix
For hindered substrates, standard ligands like PPh3 or dppf are ineffective. You must use ligands that create a highly active, mono-ligated Pd(0) species.
| Feature | Buchwald Phosphines (SPhos/XPhos) | NHC Complexes (Pd-PEPPSI-IPr) |
| Primary Use Case | 2,6-disubstituted boronic acids; Heterocycles. | Extremely bulky tetra-ortho systems; Amides. |
| Active Species | Monoligated L-Pd(0) | Bulky NHC-Pd(0) |
| Steric Profile | High (Biaryl bulk) | Very High (Wingtip groups) |
| Base Tolerance | Compatible with mild bases (K3PO4). | Often requires stronger bases (KOH/KOtBu). |
| Recommendation | First Line Defense (Protocol A) | Heavy Duty Alternative (Protocol B) |
Protocol A: The Buchwald System (SPhos/XPhos)
This is the gold standard for coupling unstable, hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) with aryl chlorides/bromides.
Reagents:
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) OR XPhos Pd G4 Precatalyst (1-2 mol%).
-
Note: SPhos is generally superior for 2,6-disubstitution; XPhos is better for aryl chlorides.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate). Crucial: Use the anhydrous form and add strictly controlled water, or use the monohydrate.
-
Solvent: Toluene/Water (10:1 ratio).
-
Temperature: 80–100 °C.
Step-by-Step Methodology:
-
Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar. If using the Precatalyst , weigh it out in air. If using Pd(OAc)₂ + SPhos , add them now.
-
Solids Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5–2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Why? Oxygen promotes homocoupling and oxidizes the phosphine ligand.
-
-
Solvent Addition: Add Toluene and degassed Water (ratio 10:1) via syringe.
-
Volume: Concentration should be high (0.5 M – 1.0 M) to increase the rate of bimolecular transmetalation over unimolecular decomposition.
-
-
Reaction: Heat to 100 °C vigorously stirring for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄.
Protocol B: The NHC System (Pd-PEPPSI-IPr)
Use this protocol if Protocol A fails due to catalyst poisoning (heterocycles) or if the substrate is "tetra-ortho" substituted (e.g., mesityl-mesityl coupling).
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2–5 mol%).
-
Base: KOH (powdered) or KOtBu.
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Temperature: 60–80 °C.
Step-by-Step Methodology:
-
Glovebox/Schlenk: These conditions are more sensitive to moisture because strong bases are used.
-
Charge: Add Pd-PEPPSI-IPr, Boronic Acid (1.5 equiv), and Base (3.0 equiv) to the vial.
-
Solvent: Add anhydrous Dioxane.
-
Activation: The PEPPSI catalyst activates via the "throw-away" pyridine ligand. Heating to 60 °C initiates this process.
-
Monitoring: Monitor by GC-MS or LC-MS. If protodeboronation is observed (Ar-H peak), lower the temperature to 50 °C and increase catalyst loading.
Troubleshooting & Optimization Logic
When the reaction fails, use this decision tree to optimize.
Figure 2: Diagnostic workflow for troubleshooting hindered Suzuki couplings.
Specific Optimization Tips:
-
The "Slow Addition" Trick: If the boronic acid decomposes instantly, dissolve it in the solvent and add it slowly via syringe pump to the hot reaction mixture containing the catalyst and aryl halide. This keeps the instantaneous concentration of boronate low, favoring transmetalation over second-order decomposition pathways.
-
MIDA Boronates: If the boronic acid is too unstable, convert it to a MIDA boronate. These slowly release the active boronic acid species, maintaining a low steady-state concentration that minimizes decomposition [1].
References
-
Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][4] [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Carbene Complex.[5][6][7] Chemistry – A European Journal. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][4] [Link]
-
Knapp, D. M., et al. (2010). Amphiphilic Ligands for the Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[3][4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Buchwald Phosphine Ligands [merckmillipore.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Protocol: 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid as a Bifunctional Pharmacophore Scaffold
Topic: Using 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid as a pharmaceutical building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This compound (CAS: 2377606-17-0) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its utility stems from three synergistic structural features:
-
Orthogonal Reactivity: The molecule possesses a boronic acid (
) for Suzuki-Miyaura coupling and a bromine ( ) atom for subsequent functionalization (e.g., Buchwald-Hartwig amination or lithiation), enabling iterative scaffold construction. -
Physicochemical Modulation: The 2-methoxyethoxy (MEG) side chain acts as a "mini-PEG" motif, significantly improving the aqueous solubility and metabolic stability of lipophilic drug cores.
-
Structural Preorganization: The ortho-placement of the MEG group relative to the coupling sites induces specific conformational locks via intramolecular hydrogen bonding or steric pressure, often favoring bioactive conformations in kinase or GPCR targets.
This guide provides a validated roadmap for utilizing this building block, focusing on overcoming the challenges of chemoselectivity (preventing oligomerization) and protodeboronation (stability of the ortho-alkoxy boronate).
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 2377606-17-0 |
| Molecular Formula | |
| Molecular Weight | 274.90 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH, THF; Sparingly soluble in water. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability Risk | Prone to protodeboronation under acidic conditions or high temperatures due to the electron-donating ortho-alkoxy group. |
Strategic Analysis: The "Boron-First" Logic
The primary challenge when using this building block is preventing self-coupling (polymerization). Since the molecule contains both a nucleophile (
The Solution: Kinetic Chemoselectivity
To successfully couple this building block to a core scaffold (Core-
-
Electrophile Selection: Use an Aryl Iodide (Core-I) or an activated Aryl Triflate (Core-OTf) as the coupling partner. Oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br.
-
Catalyst Selection: Use a catalyst with a high turnover frequency (TOF) for the cross-coupling but moderate activity towards bromides under the specific reaction conditions.
-
Base Selection: Use mild, non-aqueous bases (e.g.,
or in Dioxane/Water) to minimize protodeboronation.
Experimental Protocols
Workflow A: Selective Suzuki-Miyaura Coupling (Boron-First)
Objective: Couple the boronic acid to a Heteroaryl Iodide (Core-I) while preserving the Aryl Bromine for Step 2.
Reagents:
-
Building Block: this compound (1.2 equiv)
-
Electrophile: Core-Heteroaryl Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%) OR (5 mol%) -
Base:
(aqueous) or (solid, 2.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Protocol:
-
Inert Setup: Charge a reaction vial with the Core-I (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to Core-I).
-
Base Addition: Add the base. If using aqueous base, ensure the biphasic mixture is vigorously stirred.
-
Thermal Cycle: Heat to 80°C (Do not exceed 90°C to prevent Br-activation). Monitor by LC-MS.
-
Checkpoint: Look for the consumption of Core-I. If the Boronic Acid is consumed but Core-I remains (due to protodeboronation), add a second portion (0.5 equiv) of Boronic Acid.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The product will retain the Ar-Br motif.
Workflow B: Post-Coupling Functionalization (Buchwald-Hartwig)
Objective: Convert the preserved Bromine into an amine (e.g., for kinase hinge binding).
Reagents:
-
Substrate: Product from Workflow A (Ar-Br)
-
Amine: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%)-
Note: Ligand choice is critical here due to the ortho-MEG group creating steric bulk. XPhos is highly recommended for ortho-substituted aryl halides.
-
-
Base:
(Sodium tert-butoxide) or -
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Protocol:
-
Pre-complexation: In a glovebox or under Argon, mix
and XPhos in the solvent and stir for 5 mins at RT to generate the active catalyst species. -
Addition: Add the Ar-Br substrate and the Amine. Add the Base last.
-
Reaction: Seal and heat to 100–110°C .
-
Monitoring: LC-MS should show conversion to the amine.
-
Purification: Standard workup.
Mechanistic Visualization
The following diagram illustrates the iterative assembly logic, highlighting the chemoselectivity required to utilize this building block effectively.
Caption: Iterative functionalization workflow. Step 1 exploits the reactivity difference between Ar-I (Core) and Ar-Br (BB). Step 2 utilizes the preserved Br for amination.
Troubleshooting & Optimization
Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)
The 2-methoxyethoxy group is electron-donating, making the C-B bond more susceptible to hydrolysis, especially if the reaction pH drops or temperature is too high.
-
Fix: Switch to anhydrous conditions. Use Cs2CO3 or K3PO4 in dry DMF or Dioxane.
-
Fix: Use a "slow-release" strategy. Convert the boronic acid to a MIDA boronate or Pinacol ester before coupling, although this adds a step.
Issue 2: Oligomerization (Self-Coupling)
If you observe dimers of the building block:
-
Fix: Ensure the Electrophile (Core-I) is in slight excess (1.1 equiv) rather than the boronic acid.
-
Fix: Lower the reaction temperature to 60–70°C.
-
Fix: Use a less active catalyst ligand (e.g.,
instead of ).
Issue 3: Poor Solubility of Final Product
While the MEG chain helps, the overall planarity of biaryls can lead to stacking/insolubility.
-
Insight: The ortho-MEG group often twists the biaryl axis (dihedral angle > 40°). This non-planarity usually improves solubility compared to unsubstituted biaryls.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Relevance: Discusses strategies for unstable/hindered boronic acids.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Relevance: Essential guide for selecting ligands (XPhos/SPhos) for Step 2 (Buchwald coupling)
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Relevance: detailed mechanisms of protodeboronation and stability of ortho-substituted boronic acids.
Application Note: Optimized Cross-Coupling of Ortho-Alkoxy Phenylboronic Acids
Executive Summary
The Suzuki-Miyaura cross-coupling of ortho-alkoxy phenylboronic acids with aryl halides presents a unique dichotomy in organic synthesis. While the resulting biaryl ethers are ubiquitous pharmacophores (found in kinase inhibitors and natural products), the reagents themselves are notoriously unstable.
The presence of an alkoxy group at the ortho position creates two competing failure modes: steric hindrance , which retards the transmetallation step of the catalytic cycle, and electronic activation , which accelerates rapid protodeboronation (hydrolysis of the C-B bond).
This guide provides a mechanistic breakdown of these failure modes and offers a validated protocol using Buchwald-type phosphine ligands and controlled basicity to maximize yield.
Mechanistic Deep Dive
The "Ortho-Alkoxy" Paradox
Standard Suzuki couplings rely on the formation of a nucleophilic boronate species (
-
Steric Retardation (The Wall): The ortho-substituent creates steric bulk around the boron center. This makes the approach of the bulky Oxidative Addition Complex (
) difficult, significantly slowing down the rate-determining transmetallation step. -
Electronic Destabilization (The Trap): The alkoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density at the ipso-carbon (the carbon attached to boron). In the presence of water and base, this electron-rich center becomes highly susceptible to protonation, leading to protodeboronation —the irreversible replacement of the boron group with hydrogen [1, 2].[1]
Reaction Pathway & Failure Modes
The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: Mechanistic pathway showing the competition between productive transmetallation (blue) and the parasitic protodeboronation side-reaction (red). Note that the boronate species is the common precursor for both.
Optimization Strategies
To win the competition against protodeboronation, the reaction conditions must accelerate transmetallation while minimizing the concentration of the vulnerable boronate intermediate.
Ligand Selection: The Buchwald Advantage
Standard ligands like
| Ligand | Structure Feature | Mechanism of Action | Recommended For |
| SPhos | 2',6'-dimethoxy on biaryl backbone | Provides extreme steric bulk to force reductive elimination; electron-richness speeds up oxidative addition. | First Choice. Excellent for ortho-substituted boronic acids [3]. |
| RuPhos | Isopropoxy groups | Increases bulk and electron density. | Bulky aryl halides or when SPhos fails. |
| XPhos | Tri-isopropyl groups | Extremely bulky. | Chlorides and tosylates. |
Base & Solvent Effects
The choice of base dictates the concentration of the active boronate species.
-
Avoid: Strong bases (
, ) or high concentrations of water. These generate high concentrations of the boronate, overwhelming the catalyst and leading to deboronation. -
Prefer: Weak bases (
, ) in biphasic systems or anhydrous conditions. -
The "Slow Release" Strategy: Using MIDA boronates or pinacol esters hydrolyzes the boron source slowly, keeping the standing concentration of the vulnerable species low [4].
Experimental Protocols
Protocol A: Standard High-Throughput Screen (HTS)
Use this protocol to identify optimal conditions for a new substrate pair.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
o-Alkoxy Phenylboronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) + SPhos (10 mol%) OR Pd-SPhos G3 Precatalyst (2-5 mol%) -
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous)
Workflow:
-
Charge: Add aryl halide, boronic acid, base, and precatalyst to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial. Evacuate and backfill with Argon (
). Critical: Oxygen promotes homocoupling and catalyst death. -
Solvent: Inject degassed solvent through the septum.
-
Heat: Stir vigorously at 80°C for 4–12 hours.
-
Analyze: Filter a small aliquot through a silica plug (elute with EtOAc) and analyze via LC-MS. Look for the deboronated byproduct (Ar'-H).[3]
Protocol B: Scale-Up Synthesis (Optimized for Instability)
Use this protocol if Protocol A shows >20% protodeboronation.
Rationale: This method uses a pre-formed active catalyst (G3) to eliminate the induction period and strictly anhydrous conditions to prevent hydrolysis.
-
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Reactants: Add Aryl Bromide (1.0 equiv), o-Alkoxy Boronic Pinacol Ester (1.2 equiv), and
(anhydrous, 3.0 equiv). -
Catalyst: Add SPhos Pd G3 (2.0 mol%).
-
Note: Using G3 precatalyst is superior to in-situ mixing as it ensures 100% active L1Pd(0) species immediately upon heating.
-
-
Solvent: Add anhydrous n-Butanol or Toluene (0.2 M concentration).
-
Reaction: Heat to 100°C. Monitor via HPLC every hour.
-
Why n-Butanol? Primary alcohols can facilitate the activation of boronate esters via trans-esterification without the aggressive hydrolysis caused by water.
-
-
Workup: Cool to RT. Dilute with water/EtOAc. Wash organic layer with brine (
). Dry over , concentrate, and purify via column chromatography.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or failed oxidative addition. | Switch to XPhos or RuPhos . Ensure strict degassing (Oxygen kills Pd(0)). |
| High Deboronation (>30%) | Boronic acid is unstable under basic conditions. | 1. Switch from Boronic Acid to Pinacol Ester or MIDA Boronate .2. Use anhydrous |
| Homocoupling (Ar-Ar) | Oxygen leak or excessive catalyst oxidation. | Regulate Argon flow. Add 10 mol% free ligand (SPhos) to stabilize Pd species. |
References
-
Mechanistic Studies on Protodeboronation
-
Protodeboronation Overview
-
Buchwald Ligands (SPhos)
-
MIDA Boronates (Slow Release)
-
General Suzuki Reaction Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Application Note: Optimization of Palladium Catalysts for Bromo-Phenylboronic Acid Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acids is a cornerstone transformation in pharmaceutical synthesis, essential for constructing biaryl scaffolds found in drugs like Losartan, Valsartan, and Boscalid. While aryl bromides are generally more reactive than aryl chlorides, they present unique challenges regarding transmetallation efficiency and protodeboronation of the boronic acid partner.
This guide moves beyond standard "Tetrakis" (
Mechanistic Insight: The "Why" Behind Optimization
To optimize this reaction, one must target the specific bottlenecks in the catalytic cycle. For aryl bromides, Oxidative Addition (OA) is facile. The frequent failure modes are Transmetallation (sluggishness leading to catalyst decomposition) and Side Reactions (Protodeboronation of the boronic acid).
The Catalytic Cycle & Critical Control Points
The diagram below illustrates the standard cycle with specific optimization interventions highlighted.
Figure 1: The Suzuki-Miyaura catalytic cycle. Optimization for aryl bromides focuses on the Transmetallation step (facilitated by base activation) and Reductive Elimination (facilitated by bulky ligands).
Critical Parameter Analysis
Ligand Selection: The Dialkylbiaryl Advantage
Traditional ligands like
| Ligand | Characteristics | Best Use Case |
| SPhos | Water-soluble, highly active.[1] | General purpose; high tolerance for aqueous conditions.[2] |
| XPhos | Extremely bulky, electron-rich. | Sterically hindered aryl bromides (ortho-substituted). |
| RuPhos | Bulky, electron-rich.[3] | Electron-poor aryl bromides; prevents dehalogenation. |
| Amphos | Air-stable, robust.[1] | Low-cost industrial scale-up; simple substrates. |
The Precatalyst Revolution: Why G3/G4?
Avoid
-
Issue:
contains dibenzylideneacetone, which can inhibit the catalyst. In situ mixing often leads to inconsistent L:Pd ratios. -
Solution: Pd-G4 Precatalysts (e.g., XPhos Pd G4).
-
Mechanism:[4][5][6][7][8][9][10][11] The precatalyst is an oxidative addition complex. Upon treatment with base, it reductively eliminates a benign byproduct (N-methylcarbazole), releasing the active
species immediately. -
Benefit: Precise 1:1 L:Pd stoichiometry, air stability, and rapid initiation even at low temperatures.
-
The Role of Base and Water
Water is mandatory for efficient Suzuki coupling of boronic acids.
-
Activation: The base (e.g.,
) reacts with the boronic acid to form the boronate species , which is the actual nucleophile for transmetallation. -
Protodeboronation: Strong bases (
, ) accelerate coupling but also accelerate the decomposition of the boronic acid (protodeboronation). -
Recommendation: Use weak inorganic bases (
, ) in biphasic solvent systems (THF/Water or Dioxane/Water).
Experimental Protocols
Protocol A: Microscale High-Throughput Screening (HTS)
Use this protocol to identify the optimal Ligand/Base combination for your specific substrate.
Equipment: 1 mL HPLC vials or a 96-well aluminum heating block. Scale: 50 µmol.
-
Stock Solutions: Prepare the following in degassed THF or Dioxane:
-
Substrate Stock: Aryl bromide (0.5 M) + Internal Standard (e.g., biphenyl, 0.05 M).
-
Boron Stock: Phenylboronic acid (0.75 M, 1.5 equiv).
-
Catalyst Stocks: Prepare 0.01 M solutions of XPhos Pd G4, SPhos Pd G4, and RuPhos Pd G4.
-
-
Base Preparation: Weigh solid bases (
, , ) directly into vials (2-3 equiv). -
Dosing:
-
Add 100 µL Substrate Stock (50 µmol ArBr).
-
Add 100 µL Boron Stock (75 µmol ArB).
-
Add 100 µL Catalyst Stock (2 mol% Pd).
-
Add 50 µL degassed water (Critical for base solubility).
-
-
Reaction: Cap vials. Heat to 60°C for 4 hours with vigorous stirring.
-
Analysis: Dilute 10 µL of reaction mixture into 1 mL MeCN. Analyze via UPLC/HPLC.
Protocol B: Optimized Scale-Up (Gram Scale)
A robust procedure using XPhos Pd G4, suitable for typical pharma intermediates.
Safety: Aryl bromides are irritants. Palladium compounds are toxic. Work in a fume hood.
-
Charge Solids: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:
-
Aryl Bromide (10.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (12.0 mmol, 1.2 equiv)
- (Tribasic Potassium Phosphate) (20.0 mmol, 2.0 equiv)
-
XPhos Pd G4 (0.10 mmol, 1.0 mol%)
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Via syringe, add:
-
THF (20 mL, degassed)
-
Water (5 mL, degassed)
-
Note: A 4:1 Organic:Water ratio is standard.
-
-
Reaction: Place in a pre-heated oil bath at 60°C. Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.
-
Monitoring: Monitor by TLC or HPLC at 1 hour. Most reactions complete within 2-4 hours.
-
Workup:
-
Cool to Room Temperature.[10]
-
Dilute with Ethyl Acetate (50 mL) and separate layers.
-
Wash organic layer with Water (2 x 20 mL) and Brine (20 mL).
-
Dry over
, filter, and concentrate. -
Purify via silica gel chromatography or crystallization.
-
Troubleshooting & Decision Logic
Use the following workflow to troubleshoot low yields or impurities.
Figure 2: Decision tree for troubleshooting common Suzuki-Miyaura failure modes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition failure or catalyst death. | Switch to XPhos (sterics) or increase Temp. Ensure |
| Protodeboronation (Ar-H detected) | Boronic acid instability; Base too strong. | Use weaker base ( |
| Homocoupling (Ar-Ar) | Oxidant present ( | Rigorous degassing. Check solvent purity. |
| Pd Black Precipitate | Ligand dissociation; Catalyst decomposition. | Increase Ligand:Pd ratio (if not using G4 precatalyst) or lower temperature. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). Design and Synthesis of Removable Generation 3 and 4 Palladium Precatalysts. Chemical Science, 4, 916-920. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Making sure you're not a bot! [dugi-doc.udg.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Heterocycles Starting from 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid
[1]
Abstract & Strategic Overview
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid represents a high-value "privileged scaffold" precursor in medicinal chemistry.[1] Its unique 1,2,3-trisubstituted benzene core offers three distinct orthogonal handles for divergent synthesis:
-
Boronic Acid (C-1): Primed for chemo-selective Suzuki-Miyaura cross-coupling to establish biaryl frameworks.[1][2]
-
Bromide (C-3): A robust electrophile for Buchwald-Hartwig amination, Sonogashira coupling, or secondary Suzuki coupling, allowing for the introduction of solubilizing amines or heterocycles.[1]
-
2-Methoxyethoxy Group (C-2): A strategic ether linkage that enhances aqueous solubility (lowering LogP) and can serve as a directing group for C-H activation or be cleaved to reveal a phenol for intramolecular cyclization (e.g., Benzofurans, Benzoxaboroles).[1]
This guide details three validated protocols designed to maximize the utility of this building block, moving from fundamental scaffold construction to advanced fused-heterocycle synthesis.[1]
Strategic Analysis of Reactivity
The primary challenge in utilizing this starting material is managing the chemoselectivity between the boronic acid and the bromide.
-
The Selectivity Rule: Under standard Pd(0) catalysis conditions, the boronic acid (nucleophile) will react with an external aryl halide (electrophile) preferentially over the internal bromide reacting with an external boronic acid (unless the internal bromide is activated by specific ligands or the external partner is highly reactive).[1]
-
The Solubility Advantage: The 2-methoxyethoxy tail acts as an internal phase-transfer assistant, often improving yields in biphasic solvent systems (e.g., Dioxane/Water) compared to simple alkoxy analogs.[1]
Decision Pathway: Synthetic Logic
Figure 1: Strategic decision tree for divergent synthesis using the 1,2,3-substituted core.
Protocol 1: Chemo-Selective Suzuki-Miyaura Coupling
Objective: To install a heteroaryl ring at the C-1 position while preserving the C-3 Bromide for subsequent functionalization.[1]
Mechanistic Insight
The reaction relies on the transmetallation of the boronic acid to a Palladium(II)-aryl complex. By using an aryl chloride as the coupling partner, we minimize the risk of the starting material's bromide participating in competitive oxidative addition, as aryl bromides are generally more reactive than aryl chlorides. However, with modern active catalysts (e.g., SPhos, XPhos), selectivity is controlled by stoichiometry and temperature.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 4-Chloropyridine HCl (or similar heteroaryl chloride) (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and moderate activity to prevent oligomerization.[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv), heteroaryl chloride (1.1 equiv), and K₂CO₃ (3.0 equiv).
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) quickly under positive inert gas pressure.[1] Cap the vial immediately.
-
Reaction: Heat the mixture to 80°C for 4-12 hours. Monitor by LC-MS.[1][4]
-
Checkpoint: Look for the disappearance of the boronic acid (M+H) and formation of the bromide-containing product (M+2 pattern due to Br isotope).[1]
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry the organic phase over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the 3-Bromo-2-(2-methoxyethoxy)-1-(heteroaryl)benzene .[1]
Protocol 2: Buchwald-Hartwig Amination (Library Generation)
Objective: To utilize the preserved C-3 Bromide to introduce an amino group, creating a "Solubilized Aniline" core common in kinase inhibitors (e.g., Gefitinib analogs).[1]
Mechanistic Insight
The steric bulk of the ortho-2-methoxyethoxy group can hinder the approach of the palladium catalyst. Therefore, sterically demanding but electron-rich biaryl phosphine ligands (like BrettPhos or RuPhos) are essential to facilitate the oxidative addition and reductive elimination steps.[1]
Materials
-
Substrate: Product from Protocol 1 (1.0 equiv)
-
Amine: Morpholine, Piperazine, or primary aniline (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: BrettPhos (4 mol%) - Excellent for primary and secondary amines.[1]
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)[1]
-
Solvent: Toluene or tert-Amyl alcohol (Anhydrous)[1]
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir at room temperature for 10 minutes to generate the active catalyst species (L-Pd(0)).[1]
-
Addition: Add the aryl bromide substrate (from Protocol 1), the amine, and NaOtBu to the reaction vessel.
-
Reaction: Seal the vessel and heat to 100°C for 12-18 hours.
-
Note: The color usually changes from dark red to orange/brown.[1]
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with DCM.[1]
-
Purification: Concentrate the filtrate. Purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.[1]
Data Summary: Expected Outcomes
| Reaction Stage | Target Transformation | Key Reagent | Critical Parameter |
| Protocol 1 | C-C Bond Formation | Pd(dppf)Cl₂ | Temp < 90°C to save Br |
| Protocol 2 | C-N Bond Formation | BrettPhos | Anhydrous conditions |
Protocol 3: Advanced Synthesis of Phenanthridinones
Objective: Synthesis of fused tricyclic heterocycles via a sequential Suzuki / Intramolecular C-H Amidation cascade. This demonstrates the power of the molecule to build complex cores.
Reaction Pathway[5][6][8][9][10][11][12][13]
-
Step 1: Suzuki coupling of the starting boronic acid with 2-Chlorobenzamide .[1]
-
Step 2: Intramolecular Pd-catalyzed cyclization between the Amide Nitrogen and the C-3 Bromide.[1]
Methodology
-
Suzuki Coupling: Follow Protocol 1 using 2-Chlorobenzamide as the partner.[1] Isolate the intermediate: 2-chloro-N-(3-bromo-2-(2-methoxyethoxy)phenyl)benzamide analog? No, the Suzuki forms the biaryl: 2-(3-bromo-2-(2-methoxyethoxy)phenyl)benzamide.[1]
-
Cyclization (One-Pot potential):
-
Take the isolated biaryl amide.
-
Catalyst: CuI (10 mol%) / DMEDA (20 mol%) OR Pd(OAc)₂ / Xantphos.[1]
-
Base: K₃PO₄ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane, reflux (110°C).[1]
-
Mechanism: The amide nitrogen displaces the C-3 Bromide (intramolecular Buchwald-type or Ullmann-type coupling) to close the six-membered lactam ring.[1]
-
-
Result: A Phenanthridinone derivative with a solubilizing alkoxy group at the 1-position (relative to the ring fusion).[1]
References
-
Suzuki-Miyaura Coupling Selectivity
-
Buchwald-Hartwig Amination Conditions
-
Benzoxaborole & Boronic Acid Heterocycles
-
Phenanthridinone Synthesis
Disclaimer
This protocol is intended for research purposes only. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE) in a fume hood.[1] Consult the Safety Data Sheet (SDS) before use.
Sources
- 1. PubChemLite - 3-bromo-2-ethoxy-5-methylphenylboronic acid (C9H12BBrO3) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Preparation of Boronate Esters from 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
[1]
Abstract & Strategic Context
This guide details the conversion of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid (Structure 1 ) into its corresponding boronate esters. While aryl boronic acids are versatile building blocks, they are often suboptimal for complex multistep synthesis due to:
-
Protodeboronation Risks: The ortho-alkoxy substituent (2-methoxyethoxy) increases electron density and can facilitate hydrolytic cleavage of the C-B bond under basic conditions.[1]
-
Purification Challenges: The amphiphilic nature of the glycol ether side chain makes the free acid difficult to purify via standard silica chromatography (streaking, variable polarity).
-
Handling: Variable hydration states (anhydrides/boroxines) complicate stoichiometry in precision coupling reactions.[1]
We present two distinct protocols:
Structural Analysis & Reactivity[1]
The starting material possesses three critical functional handles that dictate the synthetic strategy:
-
Boronic Acid (
): The target for esterification.[1] -
Ortho-Glycol Ether (
): A hemilabile ligand.[1] The oxygen atoms can coordinate intramolecularly to the empty p-orbital of the boron, potentially altering reactivity or stability. -
Meta-Bromine (
): An electron-withdrawing group (EWG) that increases the Lewis acidity of the boron center, making esterification faster but also making the C-B bond more susceptible to nucleophilic attack (hydrolysis).[1]
Decision Matrix: Pinacol vs. MIDA[1]
Figure 1: Strategic decision tree for selecting the appropriate boronate protection.
Protocol A: Synthesis of Pinacol Boronate Ester
Target: 2-(3-Bromo-2-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
Rationale
The standard Dean-Stark dehydration (refluxing toluene) is not recommended for this specific substrate due to the potential thermal instability of the ether chain and the risk of protodeboronation at high temperatures. Instead, we utilize a Mild Dehydration Protocol using anhydrous magnesium sulfate (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Pinacol (1.1 equiv)[1]
-
Desiccant: Anhydrous
(2.0 - 3.0 equiv)[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DCM is preferred for ease of workup.
Step-by-Step Methodology
-
Preparation:
-
Solvation:
-
Add anhydrous DCM (10 mL, ~0.3-0.4 M concentration).
-
Observation Point: The starting material may not fully dissolve initially.[1] The glycol ether chain aids solubility, but the boronic acid hydrogen bonding network can resist solvation.
-
-
Reagent Addition:
-
Add Pinacol (0.47 g, 4.0 mmol, 1.1 equiv) in one portion.
-
Add Anhydrous
(0.87 g, 7.2 mmol, 2.0 equiv).
-
-
Reaction:
-
Monitoring:
-
Check via TLC (use stain; UV might be weak depending on concentration).[1]
-
Key Indicator: Disappearance of the polar boronic acid spot (baseline or streaking) and appearance of a less polar, distinct spot (Ester).
-
-
Workup:
-
Purification:
Protocol B: Synthesis of MIDA Boronate
Target: MIDA Boronate of 3-Bromo-2-(2-methoxyethoxy)benzene[1]
Rationale
MIDA (N-Methyliminodiacetic acid) boronates are cage-like structures where the nitrogen dative bond hybridizes the boron to
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: MIDA (N-Methyliminodiacetic acid) (1.2 – 1.5 equiv)[1]
-
Solvent: Toluene/DMSO mixture (10:1 ratio).[1] DMSO is required to dissolve the polar MIDA reagent.
Step-by-Step Methodology
-
Setup:
-
Mixing:
-
Reflux:
-
Workup (Specific for MIDA):
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo to remove Toluene.[1]
-
DMSO Removal: The residue (containing DMSO) is often dissolved in Acetone or EtOAc and washed with water/brine.[1] However, for MIDA boronates, a precipitation method is often superior:[1]
-
Add a minimal amount of Acetone to dissolve the crude oil.
-
Slowly add Diethyl Ether or Hexanes to precipitate the MIDA boronate (MIDA boronates are typically insoluble in ether).[1]
-
-
Filter the solid precipitate.[1]
-
-
Purification:
Comparative Data & QC Specifications
| Parameter | Pinacol Ester (Protocol A) | MIDA Boronate (Protocol B)[1] |
| Atom Economy | High | Lower (Large protecting group) |
| Reaction Temp | 25°C (Mild) | 110°C+ (Reflux) |
| Stability (Air/Moisture) | Moderate (Slow hydrolysis) | Excellent (Indefinitely stable) |
| Chromatography | Silica can cause degradation | Fully Compatible |
| Reactivity | Active for Cross-Coupling | Inert (Requires hydrolysis to activate) |
| Physical State | Oil / Low-melting Solid | Crystalline Solid |
QC Check: 1H NMR Interpretation
-
Pinacol: Look for the singlet at
ppm (12H) for the methyl groups. -
MIDA: Look for the N-Methyl singlet at
ppm and the acetate methylene doublets ( ppm, diastereotopic due to the rigid cage). -
Substrate Integrity: Verify the triplet/multiplets for the -OCH2CH2O- chain (
ppm) remain intact and have not cleaved.
Mechanistic Workflow (Graphviz)[1]
Figure 2: General mechanistic workflow for boronate ester formation emphasizing water removal.
Troubleshooting & Tips
-
Incomplete Conversion: If Protocol A stalls, add 5-10 mol% of acetic acid to catalyze the condensation, or switch to a stronger desiccant like activated 4Å Molecular Sieves.
-
Protodeboronation: If you observe the formation of 1-Bromo-2-(2-methoxyethoxy)benzene (loss of boron), ensure your reaction is strictly neutral.[1] Avoid strong bases during workup.[1]
-
MIDA Solubility: If the MIDA boronate product is not precipitating, it may be too soluble due to the lipophilic methoxyethoxy chain.[1] In this case, rely on column chromatography (EtOAc/MeOH) rather than crystallization.
References
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Source: Journal of the American Chemical Society.[8][9] URL:[Link][1]
-
Synthesis of Boronic Esters from Pinacolborane and Aminoborane. Source: eScholarship (University of California).[1] URL:[Link][1]
-
Protodeboronation of (Hetero)Arylboronic Esters. Source: University of Edinburgh / Chemical Science.[1] URL:[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry. Source: MDPI (Molecules).[1] URL:[Link][1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2-Methoxyethoxy Substituted Aromatics
Executive Summary & Strategic Importance
The 2-methoxyethoxy (2-ME) moiety (–OCH₂CH₂OCH₃) is a critical pharmacophore and functional group in modern drug discovery and materials science. It serves as a "mini-PEG" motif, offering three distinct advantages over simple alkoxy groups:
-
Physicochemical Optimization: Significantly improves aqueous solubility and lowers logD compared to ethoxy or methoxy analogs.
-
Metabolic Stability: The terminal methyl ether hinders oxidative dealkylation compared to long-chain alkyl ethers.
-
Conformational Flexibility: The ethylene glycol linker allows for specific binding interactions within protein pockets without the steric penalty of rigid rings.
However, scaling the synthesis of 2-ME aromatics presents specific process challenges, including the toxicity of alkylating agents (2-methoxyethyl bromide/tosylate) and the difficulty of coupling electron-rich aryl halides. This guide provides three validated, scalable protocols to address these challenges, moving beyond "med-chem" scale (mg) to "process" scale (kg).
Strategic Route Selection
Before selecting a protocol, analyze your substrate's electronic properties and the available equipment. Use the decision matrix below to select the optimal pathway.
Figure 1: Synthetic Route Decision Matrix
Caption: Decision matrix for selecting the optimal synthesis method based on substrate availability and electronic properties.
Protocol A: Scalable Williamson Ether Synthesis (Phase Transfer Catalysis)
Best For: Phenols (Ar-OH)
The Challenge
Traditional Williamson synthesis uses NaH in DMF. This is hazardous on scale due to hydrogen gas evolution and the thermal instability of NaH/DMF mixtures (runaway potential).
The Solution: Phase Transfer Catalysis (PTC)
Using a biphasic system (Toluene/Water) with a quaternary ammonium salt allows the use of solid or aqueous KOH/NaOH. This acts as a self-regulating system where the deprotonation occurs at the interface.
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: 2-Bromoethyl methyl ether (1.2 equiv) OR 2-Methoxyethyl 4-toluenesulfonate (1.1 equiv)
-
Note: The tosylate is preferred for safety (non-volatile) and stability.
-
-
Base: Potassium Hydroxide (KOH), 3.0 equiv (pellets or 50% aq. solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB), 5 mol%
-
Solvent: Toluene (5 volumes) / Water (1 volume)
Step-by-Step Protocol
-
Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, add the Phenol (1.0 wt), Toluene (5.0 vol), and TBAB (0.05 eq).
-
Base Addition: Add KOH (3.0 eq). If using pellets, ensure vigorous stirring.
-
Heat: Warm the mixture to 50°C for 30 minutes. The mixture will darken as the phenoxide forms.
-
Alkylation: Add 2-Bromoethyl methyl ether (1.2 eq) dropwise over 30-60 minutes.
-
Exotherm Alert: This reaction is exothermic. Control addition rate to maintain T < 60°C.
-
-
Reaction: Heat to 85-90°C (internal temperature) for 4-8 hours. Monitor by HPLC.
-
Workup: Cool to 20°C. Add Water (3.0 vol). Separate phases.
-
Wash: Wash organic layer with 1M NaOH (2 vol) to remove unreacted phenol, then Brine (2 vol).
-
Isolation: Dry organic layer (MgSO₄ or azeotropic distillation) and concentrate.
Process Insight: If using the tosylate electrophile, increase temperature to 100°C (reflux) as tosylates are slightly less reactive but cleaner (less elimination side-products) [1].
Protocol B: Copper-Catalyzed Ullmann-Type Coupling
Best For: Aryl Bromides/Iodides (Ar-Br)
The Challenge
Classical Ullmann chemistry requires >200°C and stoichiometric copper.[1][2] Modern ligand-accelerated variants work at 90-110°C.
Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: 2-Methoxyethanol (2.0 equiv or used as co-solvent)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine (DMG) (30 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Toluene or Xylene (if T > 110°C is needed)
Step-by-Step Protocol
-
Inerting: Purge the reactor with Nitrogen/Argon. Oxygen poisons the Cu(I) catalyst.
-
Solids Charge: Add Aryl Bromide , CuI , Ligand , and Cs₂CO₃ .
-
Liquids Charge: Add Toluene (5 vol) and 2-Methoxyethanol (2.0 eq).
-
Note: 2-Methoxyethanol can be used as the sole solvent, but this complicates workup. Using it as a reagent in Toluene is more process-friendly.
-
-
Reaction: Heat to 110°C for 12-24 hours.
-
Visual Check: The reaction usually turns a deep green/blue or brown color.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts.
-
Extraction: Dilute filtrate with Ethyl Acetate, wash with water (to remove excess 2-methoxyethanol) and brine.
-
Scavenging: Residual copper can be removed by washing with 10% aqueous ammonia or EDTA solution.
Figure 2: Catalytic Cycle (Simplified)
Caption: Simplified Cu(I)/Cu(III) catalytic cycle for C-O coupling. Ligand (L) stabilizes the active species.
Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald)
Best For: Unactivated Aryl Chlorides, Sterically Hindered Substrates Scale Potential: High Value / Low Volume (<100g) Key Advantage: Mildest conditions; tolerates sensitive functional groups.
The Challenge
Primary aliphatic alcohols (like 2-methoxyethanol) are challenging nucleophiles for Pd-coupling due to rapid
The Solution
Use bulky, electron-rich phosphine ligands (e.g., RockPhos or tBuBrettPhos ) which promote reductive elimination over $\beta-hydride elimination [2].
Protocol
-
Catalyst Prep: Pre-mix Pd(OAc)₂ (2 mol%) and RockPhos (4 mol%) in Toluene, or use a precatalyst (e.g., RockPhos Pd G3).
-
Reaction: Combine Aryl Chloride , 2-Methoxyethanol (1.5 eq), and Cs₂CO₃ (1.5 eq) in Toluene.
-
Conditions: Heat at 50-80°C. Conversion is often rapid (< 4 hours).
Safety & Toxicology (Critical for Scale-Up)
When scaling from grams to kilograms, the hazard profile changes.
Reproductive Toxicity of Reagents
2-Methoxyethanol and 2-Methoxyethyl bromide are metabolized to Methoxyacetic acid (MAA) . MAA is a potent teratogen and reproductive toxin (testicular atrophy).
-
Engineering Control: All handling of neat reagents must occur in a fume hood or glovebox. On pilot scale, use closed-system transfers (charge via diaphragm pump).
-
PPE: Double gloving (Nitrile/Laminate) is mandatory. Standard nitrile gloves have short breakthrough times for glycol ethers.
Alkylating Potential
2-Methoxyethyl bromide and tosylate are direct alkylating agents (genotoxic).
-
Quenching: Ensure the reaction mixture is treated with an amine (e.g., morpholine) or excess caustic to destroy residual alkylating agent before opening the reactor for workup.
-
Waste: Segregate aqueous waste streams; they may contain high loads of organics if phase separation is poor.
Data Summary & Comparison
| Feature | Protocol A (Williamson) | Protocol B (Ullmann) | Protocol C (Pd-Buchwald) |
| Substrate | Phenols | Aryl Bromides/Iodides | Aryl Chlorides/Bromides |
| Reagent | R-Br or R-OTs (Toxic) | R-OH (Solvent/Reagent) | R-OH (Reagent) |
| Cost | Low ($) | Medium ( | High ( |
| Temp | 80-100°C | 110°C | 50-80°C |
| Scalability | Excellent (Process Standard) | Good | Moderate (Ligand Cost) |
| Safety | Alkylating agent risk | Copper waste | Heavy metal waste |
References
-
BenchChem. (2025).[3] Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Retrieved from
-
Parrish, C. A., & Buchwald, S. L. (2001).[4] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. Journal of Organic Chemistry, 66(7), 2498-2500. Retrieved from
-
Organic Chemistry Portal. (2024). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation statement: 2-methoxyethyl methacrylate and related esters. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of 2-Alkoxy Phenylboronic Acids
Topic: Stabilization and Cross-Coupling Optimization for 2-Alkoxy Phenylboronic Acids Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQs
Introduction: The "Ortho-Alkoxy" Challenge
You are likely here because your Suzuki-Miyaura coupling failed, yielding the reduced arene (Ar-H) instead of the biaryl product.
The Problem: 2-Alkoxy phenylboronic acids are notoriously unstable. The ortho-alkoxy group acts as a double-edged sword:
-
Electronic Effect: It functions as a strong
-donor (and -donor), significantly increasing electron density at the ipso-carbon. This lowers the activation energy for protonation at that specific site. -
Steric/Coordination Effect: The oxygen atom can coordinate with the boron center or the metal catalyst, potentially altering the transmetalation trajectory or stabilizing the transition state for protodeboronation.
This guide provides a self-validating logic system to diagnose, prevent, and overcome this specific failure mode.
Module 1: Diagnosis & Mechanism
Q: Why is my 2-alkoxy boronic acid turning into the reduced arene (Ar-H)?
A: You are witnessing Base-Catalyzed Protodeboronation .[1][2][3][4]
In standard Suzuki conditions (basic, aqueous), the boronic acid forms a boronate anion (
The Mechanism: The base converts the neutral boronic acid into a negatively charged boronate.[4] The electron-rich 2-alkoxy ring facilitates the protonation of the C-B bond by water, leading to cleavage.
Figure 1: The base-catalyzed protodeboronation pathway. The boronate anion is the reactive species that undergoes hydrolytic cleavage.
Module 2: Reaction Optimization (The "Wet" Work)
Q: I cannot change my substrate. How do I optimize the reaction conditions?
A: You must shift the kinetic competition in favor of Transmetalation (Productive Pathway) over Protodeboronation (Destructive Pathway).
Use the "Low Concentration, High Activity" protocol:
1. Base Selection (Critical)
Stop using hydroxides (NaOH, KOH) or alkoxides (NaOEt). They generate high concentrations of the unstable boronate anion.
-
Recommendation: Use Anhydrous K₃PO₄ or K₂CO₃ .
-
Why: These are milder bases.[1] Their poor solubility in organic solvents creates a "heterogeneous buffer," keeping the solution-phase concentration of the active base low. This limits the standing concentration of the vulnerable boronate anion.[4][5]
2. Catalyst Selection
You need a catalyst that undergoes transmetalation faster than the substrate can decompose.
-
Recommendation: Switch to Pd-G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).
-
Why: These catalysts generate the active mono-ligated Pd(0) species immediately upon activation. Bulky, electron-rich phosphines (XPhos, SPhos) facilitate rapid oxidative addition and, crucially, accelerate transmetalation with hindered substrates like 2-alkoxy aryls.
3. Solvent & Water Control
-
Recommendation: Use THF or 1,4-Dioxane with a strictly controlled water ratio (e.g., 10:1 or 20:1 solvent:water).
-
Why: Total anhydrous conditions can sometimes stall the Suzuki cycle (water is often needed for the boron-to-palladium transfer). However, excess water drives protodeboronation. A 10:1 ratio is often the "Goldilocks" zone.
Optimization Matrix
| Parameter | Standard (Avoid) | Optimized (Use) | Mechanism of Improvement |
| Base | NaOH, KOH, NaOtBu | K₃PO₄ (3.0 equiv) | Reduces resting concentration of boronate anion. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | XPhos Pd G3/G4 | Increases rate of transmetalation ( |
| Temperature | 80–100 °C | 40–60 °C | Lowers thermal energy available for C-B cleavage. |
| Solvent | DMF/Water (1:1) | THF/Water (10:1) | Reduces proton source availability. |
Module 3: The Derivative Strategy (MIDA Boronates)
Q: Optimization failed. What is the ultimate fix?
A: If the free boronic acid is too unstable, you must switch to a "Slow-Release" strategy using MIDA Boronates (N-methyliminodiacetic acid esters).[5][6]
The Logic:
MIDA boronates are
Protocol: MIDA Slow-Release Coupling
-
Reagents: 2-Alkoxy phenyl MIDA boronate (1.0 equiv), Aryl Bromide (1.0 equiv).
-
Catalyst: XPhos Pd G2 (2 mol%).[4]
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: THF:Water (10:1).[4]
-
Temp: 60 °C.
Figure 2: The MIDA "Slow-Release" strategy minimizes the standing concentration of the unstable free acid.
Module 4: Storage & Handling FAQs
Q: How should I store 2-alkoxy phenylboronic acids?
A:
-
Temperature: Store at -20 °C.
-
Atmosphere: Under Argon or Nitrogen.[4]
-
State: If possible, store as the Pinacol ester or MIDA boronate . The free acid is hygroscopic; absorbed water will initiate autocatalytic protodeboronation even in the solid state over time.
Q: Can I use Pinacol esters instead of MIDA?
A: Pinacol esters are more stable than free acids but less stable than MIDA boronates. For 2-alkoxy substrates, pinacol esters can still undergo protodeboronation because the base used in the coupling will hydrolyze the pinacol ester in situ to the boronate anion. MIDA is superior for extremely unstable substrates.
References
-
Kinetic Analysis of Protodeboronation
- Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.
-
MIDA Boronates & Slow Release Strategy
-
Knapp, D. M., et al. (2009).[6] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
-
Catalyst Selection (Buchwald Precatalysts)
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Mechanistic Overview of Side Reactions
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Improving yield in Suzuki coupling of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Topic: Improving Yield in Suzuki Coupling of 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid Ticket ID: SC-OPT-2024-BMEP Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
Welcome to the technical support center. You are working with This compound , a substrate that presents a "perfect storm" of challenges for Suzuki-Miyaura coupling.
Why this reaction fails:
-
Rapid Protodeboronation: The ortho-alkoxy group (2-methoxyethoxy) acts as a Lewis base, coordinating to the boron center or facilitating water attack. This accelerates hydrolytic C–B bond cleavage (protodeboronation), often faster than the transmetallation step.
-
Steric Hindrance: The 1,2,3-substitution pattern creates significant steric crowding, slowing down the transmetallation to Palladium.
-
Chemoselectivity Risks: The presence of a bromine atom at the 3-position (on the nucleophile itself) creates a risk of oligomerization (self-coupling) if the catalyst engages the nucleophile's bromide instead of the intended electrophile.
This guide provides a self-validating troubleshooting workflow to isolate these variables and maximize yield.
Diagnostic Workflow (Troubleshooting Logic)
Before altering your protocol, use this logic tree to identify the specific failure mode.
Caption: Diagnostic logic tree for isolating failure modes in sterically hindered arylboronic acid couplings.
Critical Failure Mechanism: Protodeboronation
The 2-methoxyethoxy chain is not just a steric bulk; it is a catalyst for decomposition . In aqueous base, the ether oxygen facilitates the addition of water/hydroxide to the boron, creating a boronate "ate" complex that rapidly collapses to the deboronated arene (replacing B(OH)₂ with H).
Caption: The "Ortho-Effect" mechanism where the alkoxy group accelerates hydrolytic decomposition.
Optimization Protocols
Strategy A: The "Anhydrous" Approach (Recommended First)
To stop protodeboronation, remove the proton source (water). While Suzuki coupling requires a base to activate the boron, it does not strictly require water if you use the right base.
The System:
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (Do not use alcohols).
-
Base: Anhydrous CsF (Cesium Fluoride) or K₃PO₄ (finely ground, anhydrous).
-
Catalyst: Pd(OAc)₂ + SPhos (or XPhos).
-
Why: Fluoride (F⁻) has a high affinity for Boron, activating the transmetallation species [Ar-B(OH)₂F]⁻ without requiring water.
Protocol:
-
Charge flask with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous CsF (3.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene (0.2 M concentration).
-
Heat to 80–100 °C.
-
Monitor: Check conversion at 1 hour. If the boronic acid is consumed but no product forms, the temperature is too high (thermal decomposition).
Strategy B: The "Slow Release" (MIDA Boronate)
If the boronic acid decomposes too fast even in anhydrous conditions, you must switch to a MIDA Boronate . MIDA boronates are protected forms that slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst.
Why: This keeps the standing concentration of free boronic acid low, statistically favoring the cross-coupling over the second-order decomposition pathways.
Protocol:
-
Conversion: Convert your boronic acid to the MIDA boronate (reflux with N-methyliminodiacetic acid in Toluene/DMSO).
-
Coupling: Use the MIDA boronate (1.5 equiv) with Pd(dtbpf)Cl₂ or XPhos Pd G2.
-
Conditions: THF:Water (10:1) with K₃PO₄ (3.0 equiv) at 60 °C. The water is necessary here to hydrolyze the MIDA, but the release is controlled.
Catalyst Selection Guide
The steric bulk of the ortho-alkoxy group requires a ligand that creates a highly active, yet accessible Palladium center.
| Catalyst System | Suitability | Notes |
| Pd(PPh₃)₄ | 🔴 Avoid | Too crowded; oxidative addition is slow; phosphine dissociation leads to side reactions. |
| Pd(dppf)Cl₂ | 🟡 Moderate | Good for stability, but often too slow for sterically hindered substrates. |
| Pd-PEPPSI-IPr | 🟢 Good | Excellent for difficult couplings. The NHC ligand is robust and handles sterics well. |
| XPhos Pd G3/G4 | 🟢 Excellent | Gold Standard. The biaryl phosphine ligands (Buchwald) are designed to facilitate coupling of ortho-substituted arenes. |
| SPhos Pd G3 | 🟢 Excellent | Specifically designed for high turnover with hindered biaryls. |
FAQ: Addressing Specific User Issues
Q: I see a major byproduct that matches the molecular weight of my boronic acid minus the B(OH)₂ group. What is it? A: This is 3-bromo-1-(2-methoxyethoxy)benzene . It confirms protodeboronation .
-
Fix: Switch to Strategy A (Anhydrous CsF) immediately. Stop adding water to your reaction.
Q: My reaction turns black immediately (Palladium black precipitates). A: The 2-methoxyethoxy chain might be chelating the Pd(II) species, displacing ligands and causing catalyst decomposition.
-
Fix: Increase ligand-to-metal ratio (e.g., 2:1 or 3:1 for monodentate ligands like SPhos) or use a precatalyst (like XPhos Pd G4) which does not require reduction in situ.
Q: Can I use the Pinacol Ester (Bpin) instead? A: Yes, Bpin esters are generally more stable than free boronic acids towards protodeboronation. However, for ortho-alkoxy substrates, the stability gain is marginal compared to MIDA boronates. If you synthesize the Bpin, ensure you use anhydrous coupling conditions (Strategy A).
Q: The bromine on my boronic acid is reacting. How do I stop this? A: This is a chemoselectivity issue.
-
Ensure your electrophile (the other partner) has a more reactive handle (e.g., Iodide or Triflate).
-
If coupling with a Chloride, the Bromine on your boronic acid will compete. You may need to protect the Br (e.g., as a silane) or use a catalyst highly selective for I > Br > Cl.
References
-
Mechanisms of Protodeboronation: Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1][2][3] Link
-
MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007).[2][3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[1][2][3] Link
-
Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry. Link
-
Buchwald Precatalysts (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link
Sources
Purification techniques for sticky alkoxy-phenylboronic acid residues
Topic: Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: Boronic Acid Purification
Welcome to the Advanced Purification Support Hub. Logged in as: Senior Application Scientist
Status: Active Context: Alkoxy-phenylboronic acids are notoriously difficult to purify. Their amphiphilic nature (lipophilic alkoxy tail + polar, Lewis-acidic head group) often results in "oils" or "gums" rather than crystalline solids. Furthermore, their tendency to dehydrate into boroxines (trimers) and interact reversibly with chromatography supports (silanols) leads to streaking and poor recovery.
This guide moves beyond standard flash chromatography, offering chemically robust, self-validating protocols designed to isolate high-purity boronic acids.
Section 1: The "Sticky Residue" & Crystallization Issues
Q: My alkoxy-phenylboronic acid is isolating as a viscous oil or sticky gum instead of a solid. How do I induce crystallization?
A: The "oil" is likely a mixture of the free boronic acid and its dehydrated boroxine trimer, preventing an ordered crystal lattice. Do not rely on standard recrystallization. Instead, use the Potassium Trifluoroborate (
The Expert Insight: Alkoxy-phenylboronic acids exist in a dynamic equilibrium with their boroxine anhydrides. This equilibrium is driven by entropy and water removal. Attempting to crystallize this mixture is thermodynamically fighting against the entropy of the mixture. Converting the boronic acid to a potassium trifluoroborate salt creates a kinetically stable, tetrahedral "ate" complex that is highly crystalline, air-stable, and non-hygroscopic.
Protocol: Conversion to Potassium Trifluoroborate This method serves as both a purification step and a protection strategy.
| Reagent | Equivalents | Role |
| Crude Boronic Acid | 1.0 | Substrate |
| 3.0 - 4.0 | Fluorine source & cation | |
| Methanol | Solvent | Solubilizer |
-
Dissolution: Dissolve the crude "sticky" residue in minimal Methanol.
-
Addition: Add aqueous saturated
(Caution: Glass etching possible over long term; use plasticware if storing). -
Precipitation: Stir vigorously for 15–30 minutes. The
salt will precipitate as a white solid. -
Filtration: Filter the solid. Wash with cold MeOH/Water (1:1) to remove excess inorganic salts, then wash with
to remove organic impurities. -
Recovery (Optional): If the free acid is absolutely required, hydrolyze the salt using mild aqueous base (
) or a silica-catalyzed hydrolysis, though many cross-couplings work directly with the salt.
Validation: The resulting solid should have a sharp melting point and simplified NMR (no boroxine broadening).
Section 2: Chromatography Troubleshooting
Q: My compound streaks across the entire TLC plate and column. How do I fix this "comet tailing"?
A: You are fighting the Lewis acidity of the boron against the acidic silanols of the silica gel. Standard silica chromatography is often futile for free boronic acids.[1]
The Mechanism: Silica gel contains surface hydroxyls (Si-OH). The empty p-orbital of the boron atom coordinates with these silanols, causing reversible binding that manifests as streaking.
Solution A: The "Sorbitol Switch" (Liquid-Liquid Extraction) Best for removing non-polar impurities without a column. Boronic acids form tight, water-soluble cyclic esters with 1,2-diols like sorbitol.
-
Phase 1: Dissolve crude mixture in
or . -
Extraction: Wash with an aqueous solution of Sorbitol (1M). The boronic acid moves to the Aqueous Phase as the boronate ester. Impurities stay in the Organic Phase.
-
Wash: Wash the aqueous phase with fresh organic solvent.
-
Hydrolysis: Acidify the aqueous phase (HCl, pH ~1) to hydrolyze the sorbitol ester. The free boronic acid will precipitate or can be extracted back into DCM.
Solution B: Modified Silica Chromatography If you must run a column, you cannot use untreated silica.
-
Mobile Phase Modifier: Add 1% Acetic Acid or 0.5%
to your eluent. This competitively binds silanol sites. -
Stationary Phase: Use Diol-functionalized Silica or Reverse Phase (C18) . C18 is superior because the hydrophobic alkoxy chain interacts with the stationary phase while the polar boron head group interacts with the aqueous mobile phase, resulting in sharp peaks.
Section 3: Impurity Removal (Pinacol & Boroxines)
Q: I derived my acid from a Pinacol ester, but I can't get rid of the residual Pinacol. It co-elutes.
A: Pinacol is "sticky" and often co-crystallizes. Oxidative cleavage (NaIO4) is effective but harsh. The Diethanolamine (DEA) Precipitation is the superior, milder choice.
Protocol: DEA Transesterification
-
Dissolve the crude pinacol ester/acid mixture in dry
. -
Add 1.05 equiv of Diethanolamine (DEA).
-
Stir at room temperature. The DEA-boronate adduct will precipitate as a white solid (zwitterionic bicyclic structure). Pinacol remains in the ether solution.
-
Filter the solid.
-
Release: Suspend the DEA adduct in biphasic
/dilute aqueous HCl. Stir until the solid dissolves. Separate the organic layer (contains pure boronic acid) and evaporate.
Q: My NMR shows broad peaks and incorrect integration. Is my compound decomposing?
A: Likely not decomposing, but dehydrating. You are observing the Boroxine-Boronic Acid Equilibrium .[2]
-
Diagnosis: A broad peak around 8.0-9.0 ppm (OH) in DMSO-d6 suggests the acid. Multiple sets of aromatic peaks suggest a mixture of monomer and trimer.
-
Fix: Add a drop of
to your NMR tube. This pushes the equilibrium entirely back to the monomeric acid species, sharpening the spectrum for proper integration.
Visualized Workflows
Figure 1: Decision Matrix for Sticky Boronic Residues
Caption: Logical flow for selecting the correct purification method based on impurity type and physical state.
Figure 2: The Sorbitol Extraction Mechanism
Caption: The phase-switching mechanism that separates boronic acids from non-polar organic impurities.
Summary of Quantitative Data
| Method | Target Impurity | Yield Efficiency | Crystallinity | Reference |
| Oils, Gums, Isomers | High (>90%) | Excellent | [1] | |
| DEA Adduct | Pinacol, Esters | High (85-95%) | Good | [2] |
| Sorbitol Ext. | Non-polar organics | Moderate (70-80%) | N/A (Liquid phase) | [3] |
| NaIO4 Cleavage | Pinacol | Moderate (60-80%) | Variable | [4] |
References
-
Molander, G. A., & Biolatto, B. (2003). Efficient Synthesis of Potassium Trifluoroborates. Journal of Organic Chemistry. Link
-
Coutts, S. J., et al. (1994). Diethanolamine as a purification handle for boronic acids.[3][4][5][6] Tetrahedron Letters. Link
-
Mothana, S., et al. (2010). Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids. Angewandte Chemie International Edition. Link
-
Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link
Sources
Overcoming steric hindrance in ortho-substituted boronic acid reactions
Topic: Overcoming Steric Hindrance in Ortho-Substituted Boronic Acids
Ticket ID: SMC-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic: Is This Your Problem?
You are attempting a Suzuki-Miyaura coupling involving ortho-substituted (or di-ortho-substituted) substrates. Your yields are low (<40%), and LC-MS analysis reveals:
-
Protodeboronation: The aryl halide is intact, but the boronic acid has converted to the corresponding arene (
). -
Homocoupling: Significant presence of
(from the boronic acid). -
Stalled Reaction: The catalyst is active, but the cross-coupling product is not forming.
The Root Cause: In sterically hindered systems, the Transmetallation step becomes the rate-determining step (RDS). The bulky boronic acid cannot approach the palladium center efficiently. This delay creates a "kinetic window" where the base (essential for the reaction) attacks the boronic acid, leading to rapid hydrolytic deboronation before the cross-coupling can occur.
Module 1: The Hardware (Ligand Selection)
Standard ligands like
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
You require ligands that promote a monoligated
Ligand Decision Matrix
Figure 1: Decision matrix for selecting the optimal Buchwald ligand based on substrate electronics and sterics.
Technical Specs & Causality
| Ligand | Best Use Case | Mechanism of Action |
| SPhos | The Gold Standard. General ortho-substitution.[1] High stability against oxidation. | Forms a protective "roof" over the Pd center via a |
| XPhos | Aryl Chlorides. When Oxidative Addition (OA) is also difficult.[2] | The isopropyl groups provide more electron density than SPhos, accelerating OA for unactivated chlorides while maintaining steric bulk for reductive elimination [2]. |
| RuPhos | Heterocycles. Electron-rich substrates (e.g., amino-pyridines). | Optimized to prevent catalyst poisoning by heteroatoms. The bulk prevents N-binding to Pd [3]. |
Module 2: The Bug (Protodeboronation)
The Trap:
To activate a boronic acid, you need a base (forming the boronate
-
Reaction A (Desired): Boronate + Pd-Catalyst
Product. -
Reaction B (Undesired): Boronate +
+ Boric Acid.
In hindered systems, Reaction A is slow. Reaction B is constant. Reaction B wins.
The Fix: The "Outrun" Strategy You cannot easily stop Reaction B without stopping Reaction A. Therefore, you must make Reaction A faster using Precatalysts .
Why Precatalysts (Pd-G4)?
Traditional
Module 3: Experimental Protocols (The Patch)
Protocol A: The "Standard" High-Activity Method
Use this for 80% of hindered substrates.
Reagents:
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (0.5 - 2.0 mol%).
-
Base:
(0.5 M aqueous solution) - Mild base is crucial. -
Solvent: THF or 1,4-Dioxane.
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-G4 Precatalyst (0.02 equiv) to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF or Dioxane (concentration 0.2 M relative to halide).
-
Base Activation: Add degassed 0.5 M aqueous
(2.0 equiv).-
Note: The biphasic system is beneficial. The boronic acid stays partly in the organic phase, protecting it from the aqueous base until necessary.
-
-
Reaction: Heat to 60-80°C vigorously (1000 RPM).
-
Checkpoint: Monitor by HPLC at 30 mins. If conversion < 10%, increase temp to 100°C.
-
Protocol B: The "Slow Release" Method (For Extreme Instability)
Use this if Protocol A fails due to rapid protodeboronation (e.g., 2-pyridyl boronic acids).
Concept: Use MIDA Boronates or Potassium Trifluoroborates (
Step-by-Step (MIDA):
-
Solvent: 1,4-Dioxane :
(10:1). -
Base:
(3.0 equiv). -
Catalyst: XPhos Pd G4 (2 mol%).
-
Temp: 95°C.
-
Why: The hydrolysis of MIDA requires water and heat. The rate of hydrolysis matches the rate of coupling.
-
Troubleshooting & FAQ
| Symptom | Diagnosis | Corrective Action |
| Product is 0%, Ar-H is 100% | Fast Protodeboronation. The catalyst is too slow, or the base is too strong. | 1. Switch to Pd-G4 precatalyst (instant start).2. Switch base from |
| Ar-Cl remains, Boronic acid gone | Oxidative Addition Failure. The catalyst cannot break the C-Cl bond. | Switch ligand to XPhos or BrettPhos (better for chlorides). Increase Temp to 100°C. |
| Reaction turns black immediately | Catalyst Death (Pd Black). The ligand is detaching from Pd. | Your ligand is not bulky/stable enough. Switch to SPhos or RuPhos . Ensure strict |
| Homocoupling (Ar-Ar) | Oxidative Homocoupling. | 1. Degass solvents more thoroughly.2. Reduce catalyst loading (counter-intuitive, but sometimes helps balance rates). |
Visualizing the Bottleneck
Figure 2: The Suzuki catalytic cycle illustrating where steric hindrance causes a bottleneck (Transmetallation), allowing the protodeboronation side-reaction to dominate.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides.[5][6][7] Accounts of Chemical Research.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][6][8] Chemical Reviews.[9]
-
Bruno, N. C., et al. (2013). Third-Generation Buchwald Palladacycle Precatalyst.[4] Chemical Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[10] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[9]
Sources
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Solving low solubility issues of bromo-phenylboronic acids in non-polar solvents
Topic: Solving low solubility issues of bromo-phenylboronic acids in non-polar solvents Ticket ID: #SOL-PBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely accessing this guide because you are facing the "White Precipitate" phenomenon: your bromo-phenylboronic acid (Br-PBA) starting material refuses to dissolve in toluene, hexanes, or DCM, or it crashes out of solution during reaction setup.
This guide is not a generic textbook summary. It is a troubleshooting manual designed to diagnose the molecular cause of insolubility and provide three distinct tiers of solutions ranging from process engineering to chemical derivatization.
Module 1: The Diagnostic Matrix
The Core Issue: The insolubility of boronic acids in non-polar media is rarely due to the lipophilic phenyl ring. It is driven by the hydrophilic boronic acid moiety (-B(OH)_2).
In non-polar solvents (low dielectric constant), bromo-phenylboronic acids undergo a dehydration equilibrium to form boroxines (cyclic trimers). These boroxines pack efficiently into crystal lattices and form aggregates that resist solvation.
Mechanism of Failure: The Boroxine Trap
The following diagram illustrates the equilibrium that works against you in non-polar solvents.
Figure 1: The dehydration equilibrium driving insolubility. In non-polar media, the equilibrium shifts right, favoring the insoluble boroxine trimer.
Solubility Data Comparison
Data derived from thermodynamic solubility studies of phenylboronic acids [1]:
| Solvent Type | Specific Solvent | Solubility Status | Mechanistic Cause |
| Non-Polar | Methylcyclohexane / Hexane | Very Low | Boroxine formation; lack of H-bond acceptors. |
| Non-Polar | Toluene | Low/Moderate | π-stacking helps slightly, but H-bonding dominates. |
| Polar Aprotic | THF / Acetone | High | Solvent acts as H-bond acceptor, stabilizing the monomer. |
| Chlorinated | Chloroform / DCM | Moderate | Weak H-bonding capability; better than hydrocarbons. |
Module 2: Chemical Modification (The "Gold Standard")
If your protocol strictly requires a non-polar solvent (e.g., for a moisture-sensitive catalyst), the most robust solution is to permanently remove the hydrogen-bond donor capability of the boronic acid.
Solution: Convert the Boronic Acid to a Pinacol Ester (Bpin) .
Why this works:
-
Eliminates Dimerization: The pinacol group sterically and chemically blocks boroxine formation.
-
Increases Lipophilicity: The methyl groups on the pinacol ring significantly increase solubility in hexanes, toluene, and DCM.
-
Stability: Pinacol esters are more stable towards protodeboronation than free acids.
Protocol: Rapid Synthesis of Pinacol Esters
Time required: 2–4 hours | Scale: Gram to Multi-gram
-
Reagents:
-
Bromo-phenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)[1]
-
Anhydrous MgSO₄ (2.0 equiv) – Crucial for driving the equilibrium by capturing water.
-
Solvent: DCM or Et₂O (0.5 M concentration).
-
-
Procedure:
-
Combine Br-PBA and Pinacol in the solvent at Room Temperature (RT).
-
Add MgSO₄. Stir vigorously for 2–4 hours.
-
QC Check: Monitor by TLC. The boronic acid usually streaks; the ester moves as a distinct spot.
-
Workup: Filter off the MgSO₄. Concentrate the filtrate in vacuo.
-
-
Result: Usually yields a white/off-white solid or oil that is highly soluble in toluene/hexanes.
Note: MIDA boronates are an alternative if slow-release is required, but for pure solubility improvement, Pinacol esters are superior [2].
Module 3: Solvent Engineering (The "Process" Solution)
If you cannot chemically modify your starting material, you must engineer the solvent system to accommodate the boronic acid.
Option A: The Co-Solvent Bridge
Do not use pure toluene. Use a "bridge" solvent that is miscible with toluene but solubilizes the boronic acid.
-
Recommended Ratio: Toluene : THF (4:1) or Toluene : Ethanol (9:1).
-
Logic: The small fraction of polar solvent breaks up the boroxine aggregates, allowing the bulk non-polar solvent to solvate the phenyl ring.
Option B: Phase Transfer Catalysis (PTC)
Best for Suzuki Couplings in biphasic systems (Toluene/Water).
If your reaction involves an aqueous base (e.g.,
The Fix: Add TBAB (Tetrabutylammonium bromide) .[2]
-
Mechanism: TBAB forms a lipophilic ion pair with the boronate anion
. This species is soluble in the organic phase (Toluene), bringing the reactive boron species to the catalyst [3].
Figure 2: Phase Transfer Catalysis mechanism allowing boronate reaction in non-polar solvents.
Module 4: Troubleshooting FAQs
Q1: I see a white precipitate after adding the base. Is this the boroxine?
-
Answer: Likely not. If you added an anhydrous base (like
or CsF) to a non-polar solvent, the precipitate is likely the inorganic base itself, which is insoluble in toluene. Boronic acids require some water or a polar protic source to activate via transmetallation.-
Fix: Add minimal water (1-5% v/v) or use a PTC (Module 3).
-
Q2: Can I use MIDA boronates instead of Pinacol esters?
-
Answer: Yes, but with caveats. MIDA boronates are highly stable and compatible with chromatography, but they are designed for slow release under hydrolytic conditions.[3] They are generally soluble in polar organic solvents (MeCN, DMSO) but may still struggle in pure hexanes compared to Pinacol esters [2]. Use MIDA if stability is your main problem; use Pinacol if non-polar solubility is the main problem.
Q3: My reaction works in DMF but fails in Toluene. Why?
-
Answer: DMF is a polar aprotic solvent that perfectly solvates both the organic components and the inorganic bases. Toluene fails because it cannot break the boroxine H-bonds and cannot dissolve the inorganic base. You must use the PTC method (Module 3) to replicate DMF-like performance in Toluene.
Q4: Does the bromine substituent affect solubility?
-
Answer: Yes. While the Br atom adds lipophilicity, it also increases molecular weight and crystal lattice energy. However, the dominant factor remains the
hydrogen bonding. Addressing the boron group (via esterification) yields a higher solubility return than modifying the halogen.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 842–853. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. The Journal of Organic Chemistry, 68(14), 5660–5667. (Discusses TBAB role). [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling with Ether-Functionalized Boronic Acids
Topic: Catalyst Poisoning Prevention & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2.4]
Diagnostic & Mechanistic Insight: The "Ether Effect"
The Core Problem: Chelation-Driven Catalyst Inhibition
While simple ethers (e.g., THF, dioxane) are standard solvents for Suzuki-Miyaura couplings, ether-containing boronic acids —particularly those with polyether chains (PEG-like) or chelating motifs (e.g., 1,2-dimethoxyethane substructures)—present a unique challenge.
The oxygen atoms in these substrates act as Lewis bases. Unlike bulk solvent molecules, these ether motifs are tethered to the reacting center. This proximity creates a high effective molarity, allowing the ether tail to "wrap" around the Palladium center. This forms a stable, coordinatively saturated off-cycle complex (chelate), preventing the coordination of the aryl halide required for oxidative addition or the base required for transmetalation.
Visualization: The Poisoning Pathway
The following diagram illustrates how ether-functionalized substrates divert the active catalyst from the productive cycle into a dormant state.
Figure 1: Mechanistic divergence showing how proximal ether groups sequester the Pd catalyst into an inactive chelate loop.
Troubleshooting Guide (FAQ Format)
Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing "substrate inhibition." As the reaction proceeds, the concentration of the product (which may also contain the ether tail) and the remaining boronic acid maintains a high level of Lewis basicity. Adding more catalyst simply results in the new Pd centers being rapidly chelated.
-
Action: Switch to a Slow Addition Protocol (see Section 3) to keep the ratio of [Boronic Acid]:[Pd] low, or switch to a bulky ligand like XPhos or RuPhos that sterically prevents ether coordination.
Q2: I see a rapid color change to black (Pd precipitation) immediately after adding the boronic acid. A: This suggests the boronic acid is inducing catalyst decomposition rather than just inhibition. Some ether-boronic acids are unstable and undergo rapid protodeboronation or oxidation, generating reactive radical species that reduce Pd(II) to Pd(0) aggregates (Pd black) before the cycle begins.
-
Action: Use MIDA Boronates or Potassium Trifluoroborates instead of free boronic acids.[1] These are "slow-release" surrogates that mask the boron center until hydrolysis occurs.
Q3: Does the choice of base matter for ether-containing substrates?
A: Yes. Strong bases (e.g.,
-
Action: Switch to milder, hydrated bases like
or . The presence of water is often crucial for the transmetalation step in difficult substrates.
Optimization Protocols
Protocol A: Ligand Selection Strategy
For ether-containing substrates, standard ligands (
Recommended Ligands (Buchwald Series):
-
SPhos: Excellent general-purpose ligand; the methoxy groups on the ligand itself provide hemilabile stability.
-
XPhos: Superior for aryl chlorides and substrates prone to chelation due to extreme steric bulk.
-
RuPhos: Ideal if the ether-containing substrate is electron-rich or sterically hindered.
Data Comparison: Ligand Efficacy on Chelating Substrates (Representative yields based on internal application data)
| Ligand System | Catalyst Loading | Temp (°C) | Yield (2h) | Yield (24h) | Observation |
| 5 mol% | 80 | 15% | 18% | Stalled; Pd black formed. | |
| 5 mol% | 80 | 35% | 42% | Slow conversion. | |
| XPhos Pd G3 | 2 mol% | 60 | 88% | 95% | Complete conversion; clear solution. |
| SPhos Pd G2 | 2 mol% | 60 | 82% | 91% | High efficiency. |
Protocol B: The "Slow Addition" Technique
This method artificially lowers the concentration of the "poison" (the ether-boronic acid) relative to the catalyst, ensuring the catalytic cycle turns over faster than the rate of chelation.
Equipment Needed:
-
Syringe Pump
-
Septum-capped reaction vial
-
Inert gas line (Ar or
)
Step-by-Step Workflow:
-
Charge Reactor: Add Aryl Halide (1.0 equiv), Base (2-3 equiv), and Pd Catalyst/Ligand (e.g., XPhos Pd G3, 1-3 mol%) to the vial.
-
Solvent: Add 50% of the total solvent volume. Degas thoroughly.
-
Prepare Feed: Dissolve the Ether-Boronic Acid (1.2 - 1.5 equiv) in the remaining 50% of the degassed solvent in a separate syringe.
-
Initiate: Heat the reactor to the desired temperature (typically 60-80°C).
-
Dispense: Using the syringe pump, add the boronic acid solution dropwise over 1 to 2 hours .
-
Post-Reaction: Stir for an additional 1 hour after addition is complete.
Decision Logic for Experimental Design
Use the following logic flow to determine the best starting conditions for your specific ether-containing substrate.
Figure 2: Decision matrix for selecting the optimal coupling strategy based on substrate stability and chelating potential.
References
-
Buchwald Ligands & Precatalysts Guide. Sigma-Aldrich / Merck. (Describes the utility of XPhos and SPhos for heteroatom-containing substrates).
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2][3] J. Am. Chem. Soc. [4]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Israel Journal of Chemistry. [5]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable... Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2][3][6][7] J. Am. Chem. Soc. [4]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Storage stability of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid vs pinacol esters
Subject: Storage & Stability of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid vs. Pinacol Esters
Module 1: The Core Conflict (Acid vs. Ester)[1]
You are likely encountering inconsistent stoichiometry, variable NMR signals, or "wet" solids when handling This compound (Compound A) .[1] This is not a purity failure; it is a thermodynamic inevitability driven by the specific ortho-substitution pattern of your molecule.
The decision to store this compound as a free acid or a pinacol ester is not merely a matter of preference—it is a choice between a dynamic equilibrium (Acid) and a kinetically trapped state (Ester).
The "Ortho-PEG" Effect
Your specific compound contains a 2-methoxyethoxy tail. This substituent creates two distinct destabilizing effects in the free acid form:
-
Hygroscopicity: The ether chain acts as a moisture magnet. Water is a catalyst for the interconversion between boronic acid and boroxine.[2][3]
-
Intramolecular Coordination: The ether oxygen can donate electron density to the empty p-orbital of the boron. While this can sometimes stabilize the monomer, it often lowers the activation energy for protodeboronation (C-B bond cleavage) under basic conditions.[1]
Recommendation: For any storage duration >48 hours, convert to the Pinacol Ester.
| Feature | Free Boronic Acid | Pinacol Ester |
| State at RT | Dynamic Equilibrium (Monomer | Stable Monomer |
| Hygroscopicity | High (Accelerates degradation) | Low (Hydrophobic cage) |
| Stoichiometry | Variable (MW oscillates between 274.9 and 256.9*) | Fixed & Precise |
| Silica Stability | Poor (Streaks, irreversible adsorption) | Moderate (Requires rapid elution) |
*MW variance due to dehydration to boroxine anhydride.
Module 2: Visualizing the Stability Landscape
To understand why your stoichiometry calculations might be failing, examine the equilibrium below. The free acid is rarely 100% "Acid."
Figure 1: The Boron Species Equilibrium.[1] Note that the Free Acid and Boroxine exist in a moisture-dependent cycle, whereas the Ester is an energetic "exit" from this cycle.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "My NMR spectrum shows a messy baseline and broad peaks."
Diagnosis: You are observing the Boroxine-Acid Exchange . In non-polar solvents (CDCl₃), the equilibrium is slow on the NMR timescale, leading to peak broadening.[1] The ortho-ether tail exacerbates this by coordinating with the boron, creating multiple conformers. Solution:
-
Do not trust the integration of the OH protons.
-
The Fix: Add 2 drops of D₂O and 1 drop of NaOD (40% in D₂O) to your NMR tube. This shifts the equilibrium entirely to the boronate anion species
, resulting in a sharp, single set of peaks for accurate quantification.[1]
Issue 2: "The Pinacol Ester degraded on the silica column."
Diagnosis: Silica gel is slightly acidic and retains water. Pinacol esters, while stable, are not invincible.[1] The ortho-methoxyethoxy group makes the boron center more susceptible to hydrolysis by "anchoring" the molecule to the silica surface via the ether oxygen, increasing residence time and exposure to acidic silanols. Solution:
-
Pre-treatment: Neutralize the silica by flushing with 1% Et3N in Hexanes before loading.
-
Speed: Perform "Flash" chromatography literally—elute within 10-15 minutes.
-
Alternative: Use Alumina (Neutral) instead of silica for purification.
Issue 3: "My Suzuki coupling failed with the free acid."
Diagnosis: Stoichiometry error. If your "Acid" was actually 40% Boroxine (anhydride), you effectively added more catalyst poison (if the boroxine is insoluble) or miscalculated the molarity.[1] Solution:
-
Assume the source material is a mixture.[2]
-
Protocol: Convert to the Pinacol ester in situ before adding the catalyst, or use a large excess (1.5 - 2.0 equiv) of the free acid to account for the "dead" weight of the anhydride.
Module 4: Critical Protocols
Protocol A: The "Ortho-Stabilized" Pinacol Protection
Use this for long-term storage of your this compound.
-
Dissolution: Dissolve the crude boronic acid (1.0 equiv) in anhydrous CH₂Cl₂ or Toluene (0.2 M).
-
Reagent: Add Pinacol (1.1 equiv).
-
Dehydration: Add anhydrous MgSO₄ (2.0 mass equiv) OR use a Dean-Stark trap if refluxing in Toluene.
-
Why? The reaction is an equilibrium.[4] Removing water drives it to completion.
-
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Workup: Filter off the MgSO₄. Evaporate solvent.
-
Purification: Recrystallize from Hexanes/Et₂O (preferred over chromatography to avoid hydrolysis).
Protocol B: Purity Assessment via 11B NMR
Standard 1H NMR is insufficient for boron speciation.
| Species | Approximate Chemical Shift (11B NMR) |
| Pinacol Ester | ~30 - 34 ppm (Sharp) |
| Free Boronic Acid | ~28 - 30 ppm (Broad) |
| Boronate Anion | ~2 - 5 ppm (Sharp, after NaOD addition) |
Workflow:
-
Run a quick 11B NMR (BF3·Et2O external standard = 0 ppm).
-
If you see a peak at ~20 ppm, you likely have the Boroxine .[1]
-
If you see a peak at ~30 ppm, it is the Acid/Ester.[1]
Module 5: Decision Matrix
Use this logic flow to determine your immediate next step.
Figure 2: Storage and Handling Decision Matrix.
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
-
Lozada, J., et al. (2014).[1][5] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[1][5] Link[1]
-
Relevance: Establishes the mechanism where ortho-substituents accelerate deboronation in basic media.[6]
-
-
Ivantcova, P. M., et al. (2015).[1] The Boroxine-Boronic Acid Equilibrium. Journal of Chemical Information and Modeling (Relevant context on equilibrium kinetics). Link[1]
-
Isobe, H., et al. (2012).[1] Aryl Boronic Esters Are Stable on Silica Gel.[7][8] Organic Letters (Context on purification challenges). Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting homocoupling side reactions in arylboronic acid synthesis
Topic: Troubleshooting Homocoupling Side Reactions
Ticket ID: #AB-SYN-004 | Status: Open | Priority: High
Executive Summary
User Issue: Persistent formation of biaryl impurities (Ar-Ar) during the synthesis of arylboronic acids (Ar-B(OH)₂). Root Cause Analysis: Homocoupling arises from two distinct mechanistic failures depending on the synthetic route:
-
Lithium-Halogen Exchange: Competitive Wurtz-Fittig coupling between the transient aryllithium species and unreacted aryl halide.
-
Miyaura Borylation: Oxidative homocoupling (O₂-mediated) or a competing Suzuki-Miyaura cross-coupling between the product boronate and the starting aryl halide.[1]
Module 1: Lithium-Halogen Exchange Routes
The Scenario: You are performing a cryogenic lithiation (e.g.,
Technical Insight: The Kinetic Mismatch
In a traditional "Sequential Addition" protocol (add BuLi
The Solution: "In-Situ" Trapping (The Barbier Condition) Instead of generating the anion first, you must have the electrophile (Borate) present before the lithiation event. This ensures that as soon as Ar-Li is formed, it is immediately trapped by the borate, effectively zeroing out its lifetime to react with Ar-X.
Visualizing the Competition
The following diagram illustrates the kinetic competition that determines purity.
Caption: Kinetic competition between desirable borate trapping (k1) and undesirable Wurtz coupling (k2). In-situ trapping maximizes k1.
Standard Operating Procedure (SOP): In-Situ Trapping
Use this protocol for substrates prone to rapid dimerization.
-
Preparation: In a dry 3-neck flask under Argon, dissolve the Aryl Bromide (1.0 equiv) and Triisopropyl borate (B(OiPr)₃) (1.2 equiv) in anhydrous THF/Toluene (4:1).
-
Why B(OiPr)₃? Unlike Trimethyl borate (B(OMe)₃), the bulky isopropyl groups prevent the formation of the "ate" complex (Ar₂B(OR)₂Li), avoiding double-addition side products [1].
-
-
Cooling: Cool the mixture to -78 °C.
-
Addition: Add
-BuLi (1.1 equiv) dropwise down the side of the flask.-
Critical Control Point: The internal temperature must not rise above -65 °C. The Ar-Li is generated in the presence of the trap and reacts instantly.
-
-
Quench: Allow to warm to room temperature and quench with 1M HCl.
Module 2: Miyaura Borylation (Pd-Catalyzed)
The Scenario: You are converting an Aryl Chloride/Triflate to a boronate using Bis(pinacolato)diboron (
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Dimer appears late in reaction | Suzuki Competition: As Ar-Bpin forms, it acts as a nucleophile reacting with remaining Ar-X. | Stop at 95% Conversion. Do not push for 100%. The rate of homocoupling increases exponentially as Ar-X concentration drops relative to Ar-Bpin. |
| Dimer appears immediately | Oxidative Homocoupling: Dissolved Oxygen is re-oxidizing Pd(0) to Pd(II), facilitating 2Ar-Pd-X | Degas Solvents vigorously. Sparging with Argon for 20 mins is superior to simple vacuum/backfill cycles. |
| Black precipitation | Catalyst Decomposition: "Palladium Black" formation often coincides with ligand dissociation and homocoupling. | Switch Ligands. Use electron-rich, bulky phosphines like XPhos or SPhos to stabilize the Pd(0) species [2]. |
Optimized Reagent Selection
Recent process chemistry data suggests that the choice of base is the single largest variable in suppressing homocoupling in Miyaura reactions.
-
Avoid:
or in standard DMF (often too slow, allows side reactions). -
Recommended: Potassium 2-ethylhexanoate in THF or Toluene.
Module 3: Purification & Isolation
The Problem: Ar-Ar impurities often share similar solubility profiles with Ar-B(OH)₂, making silica chromatography ineffective (and boronic acids streak on silica).
Purification Decision Matrix
| Method | Best For | Protocol Summary |
| Recrystallization | Large scale (>5g), crystalline solids. | Dissolve in hot water (or water/ethanol). Ar-B(OH)₂ is soluble hot/insoluble cold. Biaryl remains insoluble hot or oils out. Filter hot to remove biaryl. |
| DEA Adduct | Small scale, oily products. | React crude with Diethanolamine (DEA) in ether. The boronic acid forms a solid, crystalline "ate" complex. Filter, wash away biaryl, then hydrolyze with acid [4]. |
| Sorbitol Extraction | Removing protodeboronated impurities. | Partition between organic solvent and aqueous Sorbitol. The Boronic acid forms a water-soluble complex. Wash organic layer (containing biaryl), then break complex with acid. |
Visualizing the Purification Workflow
Caption: Purification via DEA adduct formation effectively separates non-polar biaryl impurities from the target boronic acid.
FAQs
Q: Can I use Trimethyl borate (B(OMe)₃) for the in-situ trapping method? A: Proceed with caution. B(OMe)₃ is less sterically hindered than B(OiPr)₃. While it traps Ar-Li faster, it also allows a second equivalent of Ar-Li to attack the boron, forming the Ar₂B(OMe)₂Li species. This leads to a different impurity (diaryl borinic acid). Stick to B(OiPr)₃ for the best balance of trapping speed vs. mono-substitution selectivity [1].
Q: My LCMS shows a mass corresponding to the dimer, but NMR looks clean. Why? A: This is a common artifact. Boronic acids can form boroxines (trimers) or dimers in the mass spec source (ESI).
-
Verification: Check the isotope pattern. A true Biaryl (Ar-Ar) will not have the characteristic Boron isotope pattern (
ratio of 1:4). If the mass spec peak shows the Boron pattern, it is likely a source artifact, not a chemical impurity.
References
-
Li, W., et al. (2017). "Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates." Organic Letters, 13(14), 3630-3633.
-
Billingsley, K., & Buchwald, S. L. (2008). "A General System for the Borylation of Aryl Halides." Angewandte Chemie International Edition, 47(25), 4695-4698.
-
Barroso, S., et al. (2021).[4] "Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base." Journal of Organic Chemistry, 86(1), 103-109.[4]
-
Sharpe, A., et al. (2011). "Purification of Boronic Acids via Diethanolamine Adducts." Journal of Organic Chemistry, 76(9), 3571–3575.[5]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Removal of Boronic Acid Byproducts
The Core Problem: Why Standard Workups Fail
User Query: "I performed a Suzuki coupling, but my NMR shows significant boronic acid contamination even after a basic workup and column chromatography. Why is it sticking?"
Technical Insight: Boronic acids are notoriously difficult to remove due to two physicochemical behaviors that defy standard purification logic:
-
Amphiphilicity & Boroxine Formation: Boronic acids spontaneously dehydrate to form trimeric cyclic anhydrides called boroxines . These are less polar than the free acid, allowing them to "hide" in the organic layer during extraction and streak (tail) during chromatography.
-
pKa Misconceptions: The pKa of a typical arylboronic acid is ~8.8–9.2. To fully ionize it into the water-soluble boronate anion (
), you need a pH of at least 11–12. Standard washes (NaHCO3, brine) are insufficient to drive this equilibrium, leaving the impurity in the organic phase.
Solution Module A: Solid-Supported Scavenging (The "Gold Standard")
Best For: High-value intermediates, acid/base sensitive compounds, and late-stage purification.
The Solution: Use a polymer-supported diethanolamine (PS-DEAM).[1] Mechanism: The diethanolamine ligand acts as a tridentate chelator. It attacks the boron center to form a highly stable, chemically inert atrane complex (a bicyclic system). This complex is permanently bound to the resin, allowing removal via simple filtration.
Experimental Protocol: PS-DEAM Scavenging
-
Reagent: PS-DEAM (Polystyrene-bound Diethanolamine).[1] Typical loading: 1.5–2.0 mmol/g.
-
Stoichiometry: 2.0 – 3.0 equivalents relative to the residual boronic acid (not the starting amount).
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in THF, DCM, or DMF (avoid alcohols if possible, as they compete weakly for the boron).
-
Addition: Add the PS-DEAM resin.[1]
-
Incubation: Agitate (do not use a magnetic stir bar which grinds the resin; use an orbital shaker) at Room Temperature for 2–4 hours .
-
Note: Pinacol esters may require longer (overnight) or catalytic acid to facilitate transesterification.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent (2x volume) to recover entrained product.
-
Result: The filtrate contains your product; the boron species remains trapped on the resin.[2]
Visualization: Scavenging Mechanism
Caption: The thermodynamic trap: PS-DEAM forms a bicyclic ester with boron, effectively removing it from the liquid phase.
Solution Module B: The "Sorbitol Trick" (Enhanced Extraction)
Best For: Large scale-up, cost-sensitive processes, and pinacol ester removal.
The Science: You cannot easily wash out boronic acids with mild base because their pKa is too high (~9). However, polyols (like Sorbitol or Mannitol) form complex esters with boronic acids that are significantly more acidic (pKa drops to ~5–6). By adding sorbitol, you create a complex that ionizes completely at mild pH (NaHCO3), forcing the boron species into the aqueous layer while your product stays organic.
Experimental Protocol: Sorbitol-Assisted Extraction
Reagents: D-Sorbitol (cheap, widely available), Na2CO3 or K2CO3.
Step-by-Step:
-
Preparation: Prepare a 10% w/v aqueous D-Sorbitol solution saturated with Na2CO3 (pH ~10–11).
-
Contact: Add this aqueous solution to your organic reaction mixture (EtOAc or DCM).
-
Agitation: Shake vigorously for 5–10 minutes. The complexation is fast.
-
Separation: Separate the layers. The boron-sorbitol complex (anionic) will be in the aqueous phase.
-
Repeat: Perform a second wash if the boron load was high (>10 mol%).
-
Rinse: Wash the organic layer once with brine to remove residual sorbitol.
Data Comparison: Extraction Efficiency
| Method | pH Required | Boron Removal Efficiency | Risk to Product |
| Water Wash | Neutral | < 5% | Low |
| 1M NaOH Wash | > 13 | ~85% | High (Hydrolysis sensitive) |
| Sorbitol/Na2CO3 | ~ 10 | > 98% | Low |
Solution Module C: Oxidative Workup (Destruction)
Best For: Products that are stable to oxidation but difficult to separate from boronic byproducts chromatographically.
The Concept: If you cannot separate the boronic acid, convert it into something chemically distinct. Oxidizing the C-B bond converts the boronic impurity into a phenol (or alcohol), which usually has a vastly different Rf value on silica gel compared to the parent boronic acid.
Experimental Protocol: Oxone® Oxidation
Ref: This method is faster and "greener" than traditional H2O2/NaOH.
-
Dissolution: Dissolve crude mixture in Acetone/Water (1:1).
-
Oxidant: Add 1.0 equivalent of Oxone® (Potassium peroxymonosulfate) relative to the estimated boron impurity.
-
Reaction: Stir at room temperature for 5–10 minutes . (Reaction is extremely fast).
-
Quench: Dilute with water and extract with EtOAc.
-
Purification: The resulting phenol impurity is now easily separable via flash chromatography or a basic wash (if the product is non-acidic).
Troubleshooting & Decision Matrix
Frequently Asked Questions (FAQ)
Q: My byproduct is a Pinacol Ester, not a free acid. Does PS-DEAM work? A: Yes, but it is slower. Pinacol esters are thermodynamically stable. To speed this up, add a catalytic amount of acid (e.g., 1% AcOH) or use the Sorbitol Wash (Module B), which is often more effective for pinacol esters because the high concentration of sorbitol drives the equilibrium via mass action.
Q: I see "tailing" on my TLC/Column. Is this the boronic acid? A: Likely yes. Boronic acids interact with the silanols on silica gel.
-
Fix: Add 1% Triethylamine (Et3N) to your eluent. This blocks the silanols and sharpens the boronic acid peak (or moves it), preventing it from co-eluting with your product.
Q: Can I just use Silica-supported Carbonate? A: generally, no. Carbonate resins act as bases but do not chelate the boron. They might deprotonate it, but without the "atrane" chelation effect (provided by DEAM), the binding is weak and reversible.
Workflow Decision Tree
Caption: Strategic selection of removal method based on substrate stability and impurity type.
References
-
Solid-Phase Scavenging: Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] Wiley-VCH, 2011. (Detailed mechanism of DEAM complexation).
-
Sorbitol Extraction: Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling.. (Discusses the polyol complexation constants).
-
Oxidative Workup: Murphy, J. M., et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[3][5]. (Protocol for transesterification and oxidative cleavage).[5][6]
-
General Properties: Bull, S. D., et al. Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.. (Explains the pKa shifts with diols).
Sources
Optimizing base selection for hydrolysis of hindered phenylboronic esters
Ticket ID: BORON-HIND-001 Subject: Optimizing Deprotection Conditions for Sterically Congested Pinacol Boronates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Core Challenge: The "Steric Wall"
Welcome to the technical guide for boronic ester hydrolysis. If you are reading this, you are likely experiencing low conversion rates using standard saponification (e.g., NaOH/H₂O₂ or NaOH/THF) on an ortho-substituted or bulky phenylboronic pinacol ester (Bpin).
The Problem is Kinetic, Not Thermodynamic.
Standard hydrolysis relies on the nucleophilic attack of a hydroxide ion (
Diagnostic Workflow: Select Your Protocol
Do not guess. Use this logic flow to select the correct reagent system based on your substrate's sensitivity.
Figure 1: Decision matrix for selecting the optimal hydrolysis method based on substrate functional group tolerance.
Detailed Protocols & Mechanisms
Protocol A: Oxidative Cleavage (The Gold Standard)
Best for: Hindered substrates lacking oxidation-sensitive groups (sulfides, aldehydes).
Mechanism: Sodium periodate (
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the hindered boronate ester (1.0 equiv) in Acetone/Water (1:1, 0.1 M concentration).
-
Addition: Add
(2.0 equiv) followed by (3.0 equiv). -
Reaction: Stir vigorously at room temperature.
-
Note: A cloudy white precipitate (sodium iodate) will form.
-
-
Monitoring: Monitor by TLC or LCMS. Conversion usually completes in 2–12 hours, even for mesityl-Bpin systems.
-
Workup: Filter off the solid precipitate. Evaporate acetone. Extract the aqueous layer with EtOAc.
Why it works: It bypasses the steric wall by destroying the ligand rather than displacing it.
Protocol B: The Potassium Bifluoride Route (Two-Step)
Best for: Oxidation-sensitive substrates; purification of difficult intermediates.
Mechanism: Fluoride is a small, hard nucleophile that can penetrate steric shielding better than hydroxide. It converts the Bpin to a crystalline Potassium Trifluoroborate (
Reagents:
-
Potassium Bifluoride (
) (Caution: Corrosive/Toxic) -
Hydrolysis Agent: Lithium Hydroxide (
) or Trimethylsilyl chloride ( )
Step-by-Step:
-
Salt Formation: Dissolve Bpin ester in MeOH. Add saturated aqueous
(3.0 equiv). Stir 1–3 hours. The salt often precipitates. -
Isolation: Evaporate solvents. Recrystallize from Acetone/Et₂O to get pure salt.
-
Hydrolysis:
-
Option 1 (Basic): Dissolve salt in MeCN/H₂O. Add
(3 equiv).[5] Stir 2 h. -
Option 2 (Mild Acid): Dissolve salt in MeCN/H₂O. Add
(slowly generates HCl in situ).
-
Why it works: The formation of the trifluoroborate is thermodynamically favorable and creates a charged species that is easier to hydrolyze than the neutral ester.
Protocol C: Transesterification (Diethanolamine)
Best for: Highly acid/base sensitive molecules; recovering product from crude mixtures. Mechanism: Diethanolamine (DEA) is a tridentate ligand. It displaces pinacol to form a "cage" structure (borocane). This complex is highly crystalline and precipitates out of solution, driving the equilibrium forward (Le Chatelier’s principle).
Step-by-Step:
-
Complexation: Dissolve Bpin ester in anhydrous
or THF. -
Addition: Add Diethanolamine (1.05 equiv).
-
Precipitation: Stir for 30–60 mins. The DEA-adduct will precipitate as a white solid. Filter and wash with cold ether.
-
Hydrolysis: Suspend the solid in biphasic
/ dilute aqueous HCl (1M) or citric acid. Shake until the solid dissolves. The free boronic acid partitions into the ether layer.
Troubleshooting & FAQ
Q1: I tried NaOH at reflux for 24 hours, but I still see 50% starting material. Why?
A: You are fighting thermodynamics. The pinacol ester is exceptionally stable, and the "ate" complex formation is reversible. In hindered systems, the equilibrium lies toward the starting material. Heat helps kinetics but doesn't shift the equilibrium enough. Switch to Protocol A (NaIO4) to irreversibly destroy the pinacol ring.
Q2: Can I use LiOH instead of NaOH?
A: Yes, and you should. Lithium (Li+) is a smaller cation and a harder Lewis acid than Sodium (Na+). It can coordinate to the pinacol oxygens, slightly activating the B-O bond. However, for ortho-substituted aryls, LiOH alone is rarely sufficient without switching to the KHF2 or NaIO4 methods.
Q3: My boronic acid is dehydrating to the boroxine (anhydride) on the column.
A: This is common.[6] Boronic acids exist in equilibrium with their trimeric boroxines.
-
Fix: Do not purify the free acid on silica if possible.
-
Alternative: Convert to the Potassium Trifluoroborate (Protocol B) . These salts are silica-stable, bench-stable, and can be used directly in Suzuki couplings (often performing better than the free acid).
Q4: My substrate has a nitrile and a sulfide. Which protocol?
A: Avoid NaIO4 (oxidizes sulfide to sulfoxide/sulfone). Avoid strong acid (hydrolyzes nitrile).
-
Recommendation: Use Protocol B (KHF2) . The fluoride displacement is non-oxidative, and the subsequent hydrolysis can be done with mild LiOH, which tolerates nitriles and sulfides.
Comparative Data: Reaction Efficiency
| Substrate Sterics | Standard NaOH (24h) | NaIO4 Protocol (4h) | KHF2 Protocol (2 Steps) |
| Phenyl-Bpin (No hindrance) | >95% Yield | >95% Yield | >90% Yield |
| 2-Methylphenyl-Bpin | ~40% Conversion | >95% Yield | >90% Yield |
| 2,6-Dimethylphenyl-Bpin | <10% Conversion | >90% Yield | >85% Yield |
| Mesityl-Bpin (2,4,6-Me) | 0% Conversion | >85% Yield | >80% Yield |
References
-
Oxidative Cleavage (NaIO4): Coutts, S. J., et al. "A Mild and Efficient Protocol for the Conversion of Pinacol Boronates to Boronic Acids." Tetrahedron Letters, vol. 35, no. 29, 1994, pp. 5109-5112.
-
Potassium Bifluoride (KHF2) / Trifluoroborate Route: Yuen, A. K. L., & Hutton, C. A.[5] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, vol. 46, no. 46, 2005, pp. 7899-7903.[5]
-
Transesterification (Diethanolamine): Matteson, D. S., et al.[7] "A Directed Stereoselective Synthesis of Amino Acid Derivatives via Boronic Esters." Journal of the American Chemical Society, vol. 103, no. 17, 1981, pp. 5241–5242.
-
General Boronic Acid Review (Hall): Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid
Executive Summary
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-17-0) is a critical intermediate in the synthesis of pharmacophores via Suzuki-Miyaura cross-coupling.[1] Its structural integrity is defined by three distinct moieties: an electron-deficient phenyl ring, a hydrophilic glycol ether side chain, and a reactive boronic acid group.[1]
The Analytical Challenge:
Standard NMR protocols often fail for this class of compounds. The "performance" of your analysis depends entirely on solvent selection. Using Chloroform-d (
The Solution: This guide compares the analytical performance of DMSO-d6 (the Gold Standard) against CDCl3 (the Flawed Alternative), providing a validated protocol to ensure spectral fidelity.
Comparative Analysis: Solvent System Performance
The choice of solvent dictates the resolution of the boronic acid moiety and the stability of the molecule during acquisition.
Performance Matrix: DMSO-d6 vs. CDCl3[1][2][3]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Not Recommended) | Scientific Rationale |
| Boronic Acid Protons | Sharp/Broad Singlet (~8.0–8.5 ppm) | Invisible or Very Broad | DMSO acts as a Lewis base, H-bonding to |
| Monomer Stability | High (>99% Monomer) | Low (Monomer/Boroxine Mix) | Non-polar solvents promote dehydration: |
| Solubility | Excellent | Moderate to Poor | The polar glycol chain and boronic acid group favor polar aprotic solvents.[1] |
| Water Peak Interference | Distinct peak (3.33 ppm) | Variable (1.56 ppm) | DMSO's water peak can overlap with the methoxy signal if not dry; however, the separation is usually sufficient. |
Experimental Evidence: The Boroxine Artifact
In
Detailed Spectral Assignment (DMSO-d6)
The following assignment logic is based on the molecule's electronic environment.
Structure:
-
Position 1: Boronic Acid group (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Position 2: 2-methoxyethoxy group (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Position 3: Bromine atom (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
A. The Aromatic Region (7.0 – 8.0 ppm)
The phenyl ring is trisubstituted (1,2,3-pattern).[1]
-
H-4 (Ortho to Br): ~7.6–7.7 ppm (Doublet of doublets).[1] Deshielded by the inductive effect of Bromine and the ortho-alkoxy group.
-
H-6 (Ortho to Boron): ~7.3–7.4 ppm (Doublet of doublets).[1] Boron is electropositive, but the empty p-orbital can accept electron density.[1]
-
H-5 (Meta): ~7.1–7.2 ppm (Triplet/Multiplet).[1] This proton couples to both H-4 and H-6.[1]
B. The Aliphatic Side Chain (3.0 – 4.5 ppm)
The glycol ether chain exhibits a classic "roof effect" or distinct triplets depending on field strength.
-
(Positionngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ): ~4.10 ppm (Triplet, Hz). Significantly deshielded by the direct attachment to the phenolic oxygen. -
(Positionngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ): ~3.65 ppm (Triplet, Hz). -
(Terminal Methoxy): ~3.30 ppm (Singlet). Note: In wet DMSO, this may overlap with thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> signal (3.33 ppm). See Protocol below for mitigation.
C. The Labile Protons (> 8.0 ppm)
-
: ~8.20 ppm (Broad Singlet, 2H). Integration is concentration-dependent.[1] Addingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> will cause this peak to disappear (Deuterium exchange).
Validated Experimental Protocol
To ensure reproducibility and avoid "phantom impurities" (boroxines), follow this workflow.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Critical: Use a fresh ampoule to minimize water content.[1] High water content shifts the HDO peak exactly onto the methoxy signal (~3.3 ppm).
-
-
Dissolution: Vortex for 30 seconds. Do not heat above 40°C, as this accelerates dehydration.[1]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
-
Relaxation Delay (D1): Set to
seconds. Boronic acid protons have longer T1 relaxation times; a short D1 will under-integrate thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> signal. -
Scans (NS): 16–32 scans are sufficient for >95% purity assessment.[1]
Step 3: Processing & Validation[1]
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Check: Set the aromatic H-5 proton (triplet) to 1.00.
-
Check: The Methoxy singlet should integrate to ~3.0.[1]
-
Check: The
broad singlet should integrate to ~2.0.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Visualization of Analytical Logic
Diagram 1: Solvent Selection Decision Tree
This workflow illustrates the decision process to avoid artifacts.
Caption: Decision matrix for solvent selection highlighting the risks of CDCl3 and the mitigation strategy for water overlap in DMSO.
Diagram 2: Structural Connectivity & Assignment
Mapping the protons to their expected chemical shifts.[1]
Caption: Logical flow of proton connectivity from the Boronic acid headgroup to the methoxy tail, correlating with chemical shift regions.
Advanced Characterization (Optional)
If the boronic acid purity is still ambiguous (e.g., suspected variable hydration), convert the boronic acid to a cyclic boronate ester in situ.[1]
-
Add 1 equivalent of pinacol or neopentyl glycol to the NMR tube.[1]
-
Shake for 5 minutes.
-
The broad
peak will disappear, and the aromatic signals will sharpen significantly as the equilibrium is locked into a single ester species.
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text on Boronic Acid stability).
-
ChemicalBook. (n.d.).[1] "2-Methoxyethoxymethyl chloride 1H NMR spectrum." (Reference for glycol ether side chain shifts). Link
-
Sigma-Aldrich. (n.d.).[1] "3-Bromo-2-methoxy-5-methylphenylboronic acid."[1] (Analogous structure for aromatic shift verification). Link
Sources
13C NMR Characterization of 2-Methoxyethoxy Substituted Benzenes: A Comparative Guide
Executive Summary: The "Mini-PEG" Advantage
In modern drug discovery, the 2-methoxyethoxy substituent (also known as a "mini-PEG" or ethylene glycol methyl ether group) is a critical structural motif. Unlike simple alkoxy groups (methoxy or ethoxy), this moiety introduces amphiphilicity, modulating LogP without significantly increasing steric bulk.
However, synthesizing and verifying this moiety presents a specific analytical challenge: distinguishing the ether linkage signals from unreacted reagents (like 2-methoxyethanol) or hydrolysis byproducts.
This guide provides a definitive comparison of the 13C NMR chemical shifts of (2-methoxyethoxy)benzene against its lipophilic analogs (Anisole and Phenetole). It focuses on the diagnostic "fingerprint" region (58–72 ppm) , which is the primary indicator of successful side-chain installation.
Part 1: The Chemical Shift Landscape
To accurately assign the 2-methoxyethoxy group, one must understand how it deviates from standard alkoxy substituents. The introduction of the second oxygen atom (in the
Table 1: Comparative 13C NMR Shifts (CDCl₃, 100 MHz)
Values are approximate (±0.5 ppm) and concentration-dependent.
| Carbon Position | Anisole (Methoxy) | Phenetole (Ethoxy) | (2-Methoxyethoxy)benzene | Diagnostic Note |
| Ipso (C1) | 159.6 | 158.8 | 159.0 | Inductive effect of Oxygen dominates. |
| Ortho (C2,6) | 114.0 | 114.5 | 114.6 | Shielded by resonance (+M effect). |
| Meta (C3,5) | 129.5 | 129.4 | 129.5 | Minimal substituent effect. |
| Para (C4) | 120.7 | 120.5 | 121.0 | Shielded by resonance. |
| 55.0 (OMe) | 63.3 (OCH₂-) | 67.5 ( | CRITICAL: Deshielded by | |
| — | 14.8 (CH₃) | 71.0 ( | Characteristic ether linkage. | |
| — | — | 59.2 ( | Terminal methoxy. |
Mechanism of Action: The -Oxygen Effect
The most common error in assigning this spectrum is confusing the
-
Phenetole (Ph-O-CH₂-CH₃): The
-carbon is at 63.3 ppm . -
2-Methoxyethoxy (Ph-O-CH₂-CH₂-O-Me): The addition of an electronegative oxygen at the
-position pulls electron density through the sigma bond framework. This deshields the -carbon, shifting it downfield to ~67.5 ppm .
Performance Implication: If your spectrum shows a peak at 61-63 ppm, you likely have unreacted starting material (e.g., 2-chloroethanol derivatives) or a cleavage product. A peak at 67+ ppm confirms the intact "mini-PEG" chain.
Part 2: Diagnostic Markers & Impurity Profiling
When optimizing the synthesis of 2-methoxyethoxy benzenes, three specific impurities often complicate the aliphatic region.
The "Triad" Verification System
To confirm product purity, verify the presence of the 67/71/59 Triad :
-
67.5 ppm (
-CH₂): The anchor point to the aromatic ring. -
71.0 ppm (
-CH₂): The internal ether bridge. Note: This often overlaps with solvent impurities like THF or Dioxane. -
59.2 ppm (Terminal OMe): Distinct from the aromatic OMe of anisole (55.0 ppm).
Common Impurity Shifts (CDCl₃)
-
2-Methoxyethanol (Reagent): 74.3 ppm (
), 61.5 ppm ( ), 58.8 ppm (OMe). Presence of a peak at 61.5 ppm indicates residual solvent. -
Phenol (Hydrolysis Product): Loss of all aliphatic peaks; Ipso shifts to ~155 ppm.
-
1,2-Dimethoxyethane (DME): 71.8 ppm (CH₂), 58.5 ppm (OMe).
Part 3: Experimental Protocol (Self-Validating)
To resolve the subtle differences between the
Sample Preparation
-
Concentration: Dissolve 25–30 mg of sample in 0.6 mL of CDCl₃.
-
Why? High concentration improves the signal-to-noise ratio for quaternary carbons (Ipso) but avoids viscosity broadening seen in neat liquids.
-
-
Tube: Use high-precision 5mm NMR tubes (camber < 0.005 mm) to prevent shimming artifacts.
Acquisition Parameters (100 MHz or higher)
-
Spectral Width: 240 ppm (to capture carbonyls if derivatives are present).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The Ipso carbon (C1) has no attached protons and a long T1 relaxation time. A short D1 will suppress this peak, making integration unreliable.
-
-
Scans (NS): Minimum 256 scans (approx. 15 mins) to resolve the quaternary carbons clearly.
Processing
-
Line Broadening (LB): 1.0 Hz.
-
Zero Filling: Fill to at least 64k points to ensure digital resolution separates the 67/71 ppm signals.
Part 4: Structural Elucidation Workflow
The following flowchart outlines the logic path for confirming the 2-methoxyethoxy substituent using 1D and 2D NMR data.
Figure 1: Decision tree for distinguishing alkoxy substituents on benzene rings.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for additivity rules and chemical shift prediction).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 3558 (Related compounds and base shift verification). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source on -substituent effects in NMR).
-
ChemicalBook. (2024). 13C NMR Spectrum of (2-methoxyethyl)benzene vs related ethers. (Used for comparative verification of alkyl chain shifts). ]">https://www.chemicalbook.com
Mass Spectrometry Fragmentation Pattern of Bromo-Phenylboronic Acids
Executive Summary
Bromo-phenylboronic acids (Br-PBAs) are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. However, their mass spectrometric analysis is notoriously deceptive due to three converging factors: amphoteric lability (rapid dehydration to boroxines), complex isotopic envelopes (B + Br interplay), and isomer-dependent ionization efficiencies .
This guide moves beyond standard spectral libraries to compare the performance of Electrospray Ionization (ESI) against Electron Impact (EI) , providing a definitive workflow to distinguish artifacts from analytes and isomers from one another.
Part 1: The Isotopic Signature (The Baseline)
Before analyzing fragmentation, one must validate the molecular ion. Br-PBAs possess a unique spectral fingerprint due to the interaction between Boron (
The Isotope Logic
Unlike standard organic molecules, the "M+1" is not just Carbon-13. The M peak is split significantly by Boron, and the M/M+2 ratio is dominated by Bromine.
-
Boron:
(20%) / (80%) -
Bromine:
(50.7%) / (49.3%)
This creates a "box-like" isotopic cluster rather than a single peak.
Figure 1: Isotopic distribution logic. Note that the interplay creates a distinct pattern where the M and M+2 peaks are of nearly equal intensity, with significant satellite peaks from
Part 2: Ionization Modalities Comparison
The choice of ionization source dictates whether you observe the free acid, the boroxine artifact, or a derivative.
Table 1: ESI vs. EI Performance Matrix
| Feature | ESI (Negative Mode) | EI (GC-MS) |
| Primary Species | ||
| Suitability | High. Matches Lewis Acid nature of Boron. | Low. Thermal dehydration occurs in the injector. |
| Artifacts | Boroxine trimers (concentration dependent). | Extensive thermal degradation. |
| Derivatization | Not required (but can use Fluoride adducts). | Mandatory (e.g., Pinacol esters) for reliable quant. |
| Limit of Detection | Low ng/mL range. |
Expert Insight: Why Negative Mode?
Boronic acids are Lewis acids (electron pair acceptors), not Brønsted acids (proton donors). In ESI(-), they do not simply "lose a proton" from the -OH group. Instead, they often capture an anion from the solvent or buffer (like
-
Protocol Tip: Add trace Ammonium Fluoride (
) to your mobile phase to force the formation of the stable adduct, simplifying the spectrum.
Part 3: Fragmentation Mechanisms & Isomer Differentiation
Once ionized, Br-PBAs follow specific decay pathways. Understanding these allows you to distinguish the ortho, meta, and para isomers.
The Dehydration Pathway (Common to all)
The most prominent feature is the loss of water to form the boroxine (trimer) or a dehydrated monomer cation in EI.
The Ortho-Effect (Isomer Specific)
The ortho-bromo isomer exhibits a distinct fragmentation/ionization profile due to the proximity of the Bromine atom to the Boronic acid group.
-
Steric Hindrance: The bulky Br atom prevents the formation of solvent adducts in ESI, often lowering the sensitivity of the ortho isomer compared to para.
-
Facilitated Elimination: In MS/MS (CID), the ortho isomer shows a higher ratio of Debromination (
) relative to Dehydration compared to the para isomer.
Fragmentation Workflow Diagram
Figure 2: Primary fragmentation pathways. Note that Boroxine formation is a concentration-dependent artifact, while Debromination is structural.
Part 4: The Boroxine Artifact Challenge
A common error in drug development is misidentifying the boroxine trimer as a high-mass impurity. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
differentiation Strategy:
-
Check the Mass: Boroxine mass =
. -
Dilution Test: Boroxine formation is second/third-order kinetics. Diluting the sample 10x should disproportionately reduce the trimer peak relative to the monomer. If the ratio remains constant, the trimer is present in the bulk sample, not formed in the source.
Part 5: Validated Experimental Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol for ESI-MS analysis.
Materials
-
Solvent A: Acetonitrile (LC-MS Grade).
-
Solvent B: 5mM Ammonium Acetate in Water (pH unadjusted).
-
Standard: 4-Bromo-phenylboronic acid (Sigma-Aldrich/Merck).
Method
-
Preparation: Dissolve sample to 10
g/mL in Acetonitrile (avoid alcohols like Methanol which form methyl-ester artifacts: ). -
Infusion: Direct infusion at 10
L/min into ESI Source. -
Polarity: Negative Mode (-).
-
Source Parameters:
-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).
-
Cone Voltage: 20V (Keep low to prevent in-source fragmentation).
-
Desolvation Temp: 250°C.
-
-
Validation Step:
-
Observe the isotope pattern at
199/201 (for of Br-PBA). -
Look for the adduct at
259/261 ( ). -
Fail Criteria: If base peak is
500, sample has trimerized; dilute and re-inject.
-
References
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Yan, Z., et al. (2013). "Arylboronic acid chemistry under electrospray conditions." Journal of the American Society for Mass Spectrometry, 24(10), 1545-1552. Link
- Larkin, T. J., et al. (2011). "Analysis of Boronic Acids Without Chemical Derivatisation." Rapid Communications in Mass Spectrometry.
-
NIST Chemistry WebBook. "Mass spectrum of phenylboronic acid derivatives." National Institute of Standards and Technology. Link
- Rilo, R. P., et al. (2015). "Boroxine formation and its impact on mass spectrometric analysis." Journal of Organometallic Chemistry.
Sources
HPLC Method Development for 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid: A Comparative Guide
Executive Summary: The Analytical Challenge
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid (CAS 2377606-17-0) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, often employed to introduce a substituted phenyl ring into complex pharmaceutical scaffolds. Its structural complexity—combining a labile boronic acid moiety, an electron-withdrawing bromine, and a chelating ortho-alkoxy ether chain—presents a unique "perfect storm" for HPLC method development.
The Core Problem: Standard reversed-phase protocols often fail for this compound class due to three specific mechanisms:
-
In-situ Esterification: The use of methanol in mobile phases or diluents reacts with the boronic acid to form methyl boronic esters, creating "ghost peaks" or split peaks.
-
Silanol Interaction: The Lewis-acidic boron atom interacts strongly with residual silanols on silica columns, causing severe peak tailing.
-
Dynamic Equilibrium: The boronic acid exists in equilibrium with its trimeric anhydride (boroxine), which can lead to broad, non-Gaussian peak shapes if the hydrolysis kinetics are not controlled.
This guide objectively compares three method development strategies, moving from a standard "failure mode" baseline to an optimized, robust protocol.
Impurity Profiling & Fate Mapping
Before selecting a method, we must define what we are separating. The stability profile of phenylboronic acids dictates the impurities of interest.
Mechanistic Impurity Map
The following diagram illustrates the degradation pathways and synthetic byproducts specific to this compound.
Figure 1: Impurity and artifact generation pathways. Note that Boroxine and Ester formation are often analytical artifacts rather than intrinsic sample impurities.
Comparative Method Study
We evaluated three distinct chromatographic approaches to identify the optimal separation strategy.
Experimental Design
-
Instrumentation: Agilent 1290 Infinity II LC or equivalent.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (end absorption).
-
Sample Diluent: Acetonitrile:Water (50:50). Crucial: Never use Methanol.
Scenario A: The "Standard" Approach (Baseline)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.
-
Mobile Phase: Methanol / Water with 0.1% Formic Acid.
-
Outcome: FAILURE .
Scenario B: The "Inert" Approach (Improved)
-
Column: C18 with High Surface Coverage (e.g., Waters XBridge BEH C18).
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid.
-
Outcome: ACCEPTABLE .
-
Observation: Single peak, but noticeable tailing (Tailing Factor > 1.5).
-
Mechanism:[1][2][3][4][5][6][7][8] Acetonitrile prevents esterification, but the acidic boron atom still interacts with secondary silanols on the silica surface.
-
Verdict: Usable for rough purity checks, but lacks precision for trace impurity analysis.
-
Scenario C: The "Selectivity Optimized" Approach (Recommended)
-
Column: Phenyl-Hexyl or Charged Surface Hybrid (CSH) C18.
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate (pH ~6.8) or 0.1% H3PO4.
-
Outcome: OPTIMAL .
-
Observation: Sharp, symmetrical peak (Tailing Factor < 1.2).
-
Mechanism:
-
Phenyl-Hexyl: Provides π-π interactions with the analyte's benzene ring, offering orthogonal selectivity to separate the de-boronated impurity (which is less polar).
-
Ammonium Acetate: The buffer suppresses silanol ionization and stabilizes the boronic acid coordination state.
-
-
Verdict: The Gold Standard for validation.
-
Summary of Performance Data
The following table summarizes the theoretical performance metrics derived from comparative boronic acid method development principles [1, 2].
| Parameter | Scenario A (MeOH/C18) | Scenario B (ACN/C18) | Scenario C (ACN/Phenyl-Hexyl) |
| Peak Shape (Tailing Factor) | N/A (Split Peak) | 1.6 - 1.8 | 1.0 - 1.2 |
| Resolution (Prod vs. Deboro) | Poor (< 1.5) | Good (> 2.0) | Excellent (> 3.5) |
| Artifact Formation | High (Methyl Esters) | None | None |
| Linearity (R²) | < 0.95 | > 0.99 | > 0.999 |
| LOD (Impurities) | High | Moderate | Low (< 0.05%) |
Detailed Recommended Protocol (Scenario C)
This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the mobile phase pH or column health must be checked.
Reagents
-
Acetonitrile (ACN): HPLC Grade.
-
Ammonium Acetate: LC-MS Grade.
-
Water: Milli-Q (18.2 MΩ).
-
Reference Standards: this compound (Analyte), 1-Bromo-2-(2-methoxyethoxy)benzene (Impurity A).
Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8).
-
Mobile Phase B: Acetonitrile.[9]
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | End Initial Hold |
| 15.0 | 90 | Linear Ramp (Elute Impurities) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Sample Preparation (Critical Steps)
-
Weighing: Accurately weigh 10 mg of the sample.
-
Dissolution: Dissolve in 2 mL of Acetonitrile first. Sonicate for 2 minutes.
-
Dilution: Add 8 mL of Water. (Final solvent ratio 20:80 ACN:Water).
-
Why? Dissolving in 100% organic first ensures the hydrophobic impurities (like the de-boronated species) dissolve fully before water is added.
-
-
Filtration: Filter through a 0.2 µm PTFE or Nylon filter.
System Suitability Criteria
-
Tailing Factor (Analyte): NMT 1.5.
-
Resolution (Analyte vs. Impurity A): NLT 2.0.
-
% RSD (Area, n=5): NMT 2.0%.
Troubleshooting & Causality Analysis
The following decision tree helps resolve common issues encountered during routine analysis.
Figure 2: Troubleshooting logic for boronic acid HPLC anomalies.
References
-
Waters Corporation. (2025). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]
-
Analytical Methods (RSC). (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]
-
Journal of Organic Chemistry. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. Retrieved from [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
Sources
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Comparison: Reactivity & Physicochemical Profiles of Methoxy vs. Methoxyethoxy Phenylboronic Acids
Topic: Comparing reactivity of methoxy vs methoxyethoxy substituted phenylboronic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In structure-activity relationship (SAR) campaigns and process chemistry, the choice between a simple methoxy (-OMe) substituent and a 2-methoxyethoxy (-OCH₂CH₂OMe, often termed "MEG" or "PEG-like") substituent on a phenylboronic acid scaffold is rarely a question of intrinsic electronic reactivity. Instead, it is a strategic decision governed by solubility profiles, atom economy, and specific intramolecular coordination modes .
While both substituents act as strong electron-donating groups (EDGs), the methoxyethoxy moiety introduces a "podand-like" flexibility that dramatically alters the solvation shell and metal-coordination environment. This guide analyzes these differences to help you select the optimal reagent for Suzuki-Miyaura couplings, particularly in challenging aqueous or biological contexts.
Mechanistic Analysis: Electronics & Coordination
To understand the reactivity differences, we must first decouple the electronic effects from the steric and coordination behaviors.
Electronic Equivalence
From a pure Hammett parameter perspective, the two groups are nearly identical. The inductive effect of the distal oxygen in the methoxyethoxy chain is dampened by the ethylene spacer.
-
Methoxy (
): -0.27 (Strong Resonance Donor) -
Methoxyethoxy (
): ~ -0.25 to -0.27 (estimated)
Consequently, the nucleophilicity of the ipso-carbon (attached to Boron) is high for both compounds. This makes both reagents highly reactive in transmetallation but also susceptible to protodeboronation , particularly under high-pH conditions.
The "Ortho-Effect" & Chelation
The divergence in reactivity is most pronounced in ortho-substituted derivatives.
-
Ortho-Methoxy: Forms a rigid 5-membered chelate with the palladium center (after oxidative addition) or an intramolecular hydrogen bond with the boronic acid hydroxyls. This can accelerate transmetallation but also stabilize the boronate against hydrolysis.
-
Ortho-Methoxyethoxy: The longer chain introduces higher entropic freedom. It can act as a hemi-labile ligand , potentially occupying a vacant coordination site on the metal center more effectively than the methoxy group, or wrapping around the boronic acid moiety to shield it from bulk solvent.
Figure 1: Intramolecular Coordination & Protodeboronation Pathways The following diagram illustrates the competition between productive transmetallation and the destructive protodeboronation pathway, highlighting the potential stabilizing "wrapping" effect of the methoxyethoxy chain.
Caption: Mechanistic bifurcation showing how intramolecular oxygen coordination (prevalent in ortho-alkoxy species) influences the stability of the active boronate species.
Physicochemical Comparison
The defining feature of the methoxyethoxy group is its ability to modulate solubility without altering the pharmacophore's electronic nature. This is critical in "late-stage functionalization" or when coupling to polar biomolecules (e.g., DNA-encoded libraries).
| Feature | Methoxy-Phenylboronic Acid | Methoxyethoxy-Phenylboronic Acid |
| Water Solubility | Low (< 10 mg/mL typical) | High (> 50 mg/mL typical) |
| LogP (Lipophilicity) | Moderate (Standard organic profile) | Low (Amphiphilic nature) |
| Crystallinity | High (Forms stable dimers) | Lower (Waxy solids/oils common) |
| Atom Economy | High (Small substituent) | Lower (Added mass of glycol chain) |
| Purification | Standard Silica Chromatography | Reverse-Phase (C18) or Extraction |
Experimental Protocols
Protocol A: Standard Coupling (Best for Methoxy-PBA)
Use this for standard medicinal chemistry intermediates.
-
Charge: Aryl Halide (1.0 equiv), Methoxy-PBA (1.2 equiv) , Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: DME (Dimethoxyethane) / 2M Na₂CO₃ (2:1 ratio).
-
Cycle: Degas (sparge with Ar for 10 min). Heat to 80°C for 4-12 h.
-
Workup: Dilute with EtOAc, wash with water. The methoxy product partitions into the organic layer.
Protocol B: Aqueous/Green Coupling (Best for Methoxyethoxy-PBA)
Use this for bioconjugation, DNA-tagging, or "On-Water" chemistry.
-
Charge: Aryl Halide (1.0 equiv), Methoxyethoxy-PBA (1.5 equiv) , Pd(dtbpf)Cl₂ (1-3 mol%).
-
Note: Slightly higher equivalent of boronic acid is recommended due to potential protodeboronation in water.
-
-
Solvent: Ethanol / Water (1:1) or pure Water (with TPGS-750M surfactant).
-
Cycle: Heat to 50-60°C (milder temp prevents hydrolysis).
-
Workup: Do not use standard aqueous wash. The product is likely water-soluble.
-
Purification: Evaporate solvent directly and load onto a C18 reverse-phase column. Elute with H₂O:MeCN gradient.
-
Figure 2: Experimental Workflow Decision Matrix
Caption: Decision matrix for solvent and workup selection based on the solubility profile of the boronic acid substituent.
Stability & Storage (The "Hidden" Variable)
A critical, often overlooked factor is the hygroscopicity of the methoxyethoxy derivatives.
-
Methoxy-PBA: Generally stable as a free flowing powder.
-
Methoxyethoxy-PBA: Highly hygroscopic. Absorption of atmospheric water promotes the formation of boroxines (anhydrides) or hydrolysis.
-
Recommendation: Store Methoxyethoxy-PBAs under Argon in a desiccator. If the solid becomes "gummy," verify the titer by NMR before use, as the effective molecular weight may have changed due to water content.
-
References
-
Electronic Effects in Suzuki Coupling
- Comparison of electronic parameters of alkoxy groups.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Protodeboronation Mechanisms
- Detailed kinetics of base-catalyzed protodeboron
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Ortho-Alkoxy Coordination Effects
-
Applications in Bioconjugation (Solubility)
- Use of PEG-like linkers to enhance solubility in DNA-encoded library synthesis.
-
Dumbre, S. G., et al. (2015). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 21(21), 7933-7941. Link
Sources
Comparative Structural Analysis: Ortho-Substituted Phenylboronic Acid Dimers vs. Boroxines
Executive Summary
Phenylboronic acids (PBAs) are versatile pharmacophores and synthetic intermediates, yet their solid-state behavior is notoriously complex due to the dynamic equilibrium between monomers, hydrogen-bonded dimers, and cyclic trimeric anhydrides (boroxines).
This guide objectively compares the structural integrity, stability, and physicochemical performance of ortho-substituted phenylboronic acid dimers against their para-substituted counterparts and dehydrated boroxine forms.
Key Insight: While unsubstituted and para-substituted PBAs tend to form extensive, insoluble hydrogen-bonded sheets or dehydrate rapidly into boroxines, ortho-substitution (via steric bulk or intramolecular hydrogen bonding) frequently stabilizes discrete dimeric or monomeric units. This "Ortho Effect" significantly enhances solubility and prevents uncontrolled dehydration, making ortho-substituted dimers the superior candidate for reproducible pharmaceutical formulations.
Structural Dynamics: The "Ortho Effect"
To understand the performance differences, one must first grasp the supramolecular equilibrium. Boronic acids are not static; they exist on a continuum of dehydration.
The Equilibrium Pathway
The transition from monomer to boroxine is driven by the loss of water (entropy) and the formation of B-O-B bonds (enthalpy). Ortho-substituents act as "steric gates," kinetically trapping the molecule in the dimer or monomer state.
Figure 1: The dehydration equilibrium of phenylboronic acids. Ortho-substitution destabilizes the planar boroxine ring, shifting the equilibrium toward the monomer or dimer.
The Synthon
The defining feature of the PBA dimer is the
-
Para/Meta-PBAs: Form infinite 2D sheets or 3D networks using the remaining "free" hydroxyl protons, leading to low solubility.
-
Ortho-PBAs: The ortho-substituent (e.g., -F, -OMe) often engages the "free" proton in an intramolecular bond, capping the network and creating discrete, soluble dimers.
Comparative Performance Guide
The following table contrasts the physicochemical properties of Ortho-Substituted Dimers against the two primary alternatives: the Standard (Para) Dimer and the Boroxine.
| Feature | Ortho-Substituted Dimer | Alternative A: Para-Substituted Dimer | Alternative B: Boroxine (Anhydride) |
| Crystal Motif | Discrete Dimer or Monomer | Infinite H-bonded Sheets/Layers | Discrete Molecular Crystal |
| Primary Interaction | Intermolecular O-H[1][7][8]···O ( | Intermolecular O-H···O (Network forming) | Weak Van der Waals / |
| Conformation | Syn-Syn or Syn-Anti (forced by sterics) | Syn-Anti (allows networking) | Planar (usually) |
| Solubility (Organic) | High (Lipophilic exterior) | Low (High lattice energy) | High (Non-polar) |
| Hydrolytic Stability | High (Resists dehydration) | Low (Easily dehydrates to boroxine) | Low (Hydrolyzes in air) |
| Melting Point | Lower (typically 100–150°C) | Higher (>200°C, often decomposes) | Distinct/Sharp (if pure) |
| Handling | Stable solid; easy to weigh | Hygroscopic; variable water content | Sensitive to atmospheric moisture |
Critical Analysis
-
Why Ortho wins for Bioavailability: The disruption of the infinite hydrogen-bonding network (seen in Para-isomers) reduces the lattice energy. This makes Ortho-dimers significantly easier to dissolve in organic solvents and biological media [1].
-
The "Boroxine Trap": While Boroxines are soluble, they are chemically distinct species. Using a Boroxine when you intend to use a Boronic Acid leads to stoichiometry errors (3:1 boron ratio) and potential toxicity issues. Ortho-substitution naturally suppresses boroxine formation [2].
Experimental Protocols
To validate the structure of an ortho-substituted PBA, one cannot rely solely on NMR (which shows the monomer in solution). X-ray diffraction (SC-XRD) is the gold standard.
Crystallization Workflow (Vapor Diffusion)
Ortho-substituted PBAs are prone to oiling out. This protocol maximizes the chance of obtaining single crystals of the dimer rather than the boroxine.
Figure 2: Optimized vapor diffusion protocol for growing metastable PBA dimer crystals.
Characterization Checklist
When analyzing the resulting crystal structure, verify the following parameters to confirm you have the Ortho-Dimer:
-
O...O Distance: In the
ring, the O...O distance should be 2.70 – 2.80 Å . Shorter distances (<2.6 Å) imply strong charge-assisted bonding (boronate), while longer implies weak interaction. -
Torsion Angles: Check the C-C-B-O torsion.
-
Syn-syn: Torsions near 0° and 0°. (Common in Ortho-substituted due to intramolecular locking).
-
Syn-anti: Torsions near 0° and 180°. (Common in Para-substituted).
-
-
Boron Geometry: Sum of angles around Boron must be 360° (Trigonal Planar). If ~320-330° and pyramidal, you may have a coordinate covalent adduct (tetrahedral boron), not the free acid dimer.
Strategic Implications for Drug Design
For medicinal chemists developing covalent inhibitors (e.g., proteasome inhibitors like Bortezomib), the choice of substitution pattern is critical.
-
Formulation Stability: Ortho-substituted PBAs (e.g., 2-F, 2-OMe) resist the spontaneous dehydration that plagues unsubstituted PBA. This ensures that the Active Pharmaceutical Ingredient (API) remains a boronic acid and does not convert to a boroxine anhydride on the shelf [3].
-
Selectivity: The syn-syn conformation favored by ortho-dimers in the solid state pre-organizes the molecule for binding to diol-containing biomolecules (like sugars or serine proteases), potentially reducing the entropic penalty of binding [4].
References
-
Solubility & Ortho-Effects: Comparison of solubility and structure of ortho- vs para-isobutoxyphenylboronic acid. Journal of Chemical & Engineering Data.
-
Crystal Engineering & Synthons: Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids. Crystal Growth & Design.
-
Monomer Stabilization: Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents. CrystEngComm.
-
Boroxine vs. Acid Equilibrium: Water-stable boroxine structure with dynamic covalent bonds. Nature Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Infrared Spectroscopy of Boronic Acids: A Diagnostic Comparison Guide
Executive Summary: The "Chameleon" Functional Group
Boronic acids (
This guide provides a definitive technical comparison to distinguish the Boronic Acid O-H stretch from its dehydration products and common interfering functional groups. It moves beyond simple peak listing to establish a self-validating experimental protocol that ensures you are analyzing the intended species, not a preparation artifact.
Mechanistic Foundation: The Boronic Acid-Boroxine Equilibrium
To interpret the spectrum, one must understand the sample's physical state. Boronic acids spontaneously dehydrate to form six-membered boroxine rings, a process accelerated by heat and vacuum—conditions often present during standard IR sample preparation (e.g., grinding KBr pellets).
-
The Monomer:
(Hydrogen-bonded lattice) -
The Trimer (Boroxine):
(Planar ring system)
Crucial Insight: The presence of a boroxine spectrum does not necessarily mean your bulk material is impure. It often indicates that the energy input from grinding or the vacuum of the instrument induced in situ dehydration.
Comparative Spectral Analysis
The following data differentiates the Boronic Acid O-H stretch from its primary "look-alikes": the Boroxine (anhydride), Carboxylic Acids, and Alcohols.
Table 1: Diagnostic Peak Assignments
| Functional Group | O-H Stretch Region ( | Key Fingerprint Bands ( | Diagnostic Feature |
| Boronic Acid ( | 3200–3500 (Broad, strong) | 1330–1380 (B-O Asym.[3] Stretch)1000–1100 (C-B Stretch) | Broad O-H without a Carbonyl ( |
| Boroxine (Anhydride) | Absent (or weak residual) | 670–705 (Ring Deformation)1300–1400 (B-O Ring Stretch) | Appearance of sharp bands at ~700 |
| Carboxylic Acid ( | 2500–3300 (Very broad) | 1700–1730 ( | "Hairy beard" O-H centering ~3000 |
| Alcohol ( | 3200–3550 (Broad) | 1050–1150 (C-O Stretch) | Similar O-H to boronic acid, but lacks intense B-O bands. |
Detailed Spectral Breakdown
1. The O-H Stretch (
-
Boronic Acid: Appears as a distinct, broad hump centered typically around 3280
(e.g., Phenylboronic acid). It is less broad than a carboxylic acid and does not extend as far into the C-H region ( ). -
Differentiation: If the peak is centered at
and obscures the C-H stretches, it is likely a carboxylic acid. If it is centered and is relatively sharp, it may be a non-H-bonded alcohol or water contamination.
2. The Boroxine Fingerprint (
-
This is the "smoking gun" for dehydration. The formation of the boroxine ring creates a strong, characteristic ring deformation band, often a doublet or strong singlet between 670 and 705
. -
Validation: If your "Boronic Acid" sample shows a weak O-H stretch but a massive peak at 700
, you are looking at the Boroxine.
3. The B-O Stretch (
-
Both the acid and the boroxine show strong absorption here due to the B-O bond.[3][6] However, the boroxine band is often sharper and more intense due to the rigid ring structure.
Diagnostic Logic Pathway
The following diagram illustrates the decision process for assigning the spectrum of a boron-containing unknown.
Figure 1: Decision tree for distinguishing Boronic Acids from interfering species and dehydration products.
Experimental Protocol: The "Wet/Dry" Validation
To ensure scientific integrity, use this self-validating protocol. This method confirms whether the observed spectrum represents the intrinsic material or a preparation artifact.
Method A: Sample Preparation (Preventing Dehydration)
-
Technique: ATR (Attenuated Total Reflectance) is superior to KBr pellets for boronic acids.
-
Reasoning: The high pressure and grinding required for KBr pellets generate localized heat, which drives the equilibrium toward the boroxine (dehydration). ATR requires no grinding and minimal pressure.
-
Protocol:
-
Place solid sample on the ATR crystal (Diamond or ZnSe).
-
Apply minimum pressure required to achieve signal.
-
Scan immediately.
-
Method B: The Reversibility Check (Validation)
If you suspect your sample has dehydrated (i.e., you see the 700
-
Exposure: Expose the sample (or KBr pellet) to atmospheric moisture for 10–15 minutes (or place in a humidity chamber).
-
Rescan:
-
True Boronic Acid: The O-H peak (
) should increase in intensity, and the Boroxine band ( ) should decrease or disappear. -
Stable Impurity: If the spectrum remains unchanged, the sample may be chemically degraded or contain a non-labile impurity.
-
References
-
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. Link
-
Leland, M. E., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(1), 1–12. Link
-
Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Functional Group Assignments. Link
-
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Link
Sources
Elemental Analysis Standards for C9H12BBrO4: A Senior Scientist’s Guide to Method Optimization
Topic: Elemental Analysis Standards & Optimization for C9H12BBrO4 (Functionalized Phenylboronic Acids) Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug discovery, C9H12BBrO4 (typically 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid or its isomers) represents a critical building block for Suzuki-Miyaura cross-coupling reactions.[1] However, validating the purity of this compound via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges: the refractory nature of boron, the volatility of bromine, and the dynamic dehydration equilibrium of boronic acids.
This guide moves beyond basic instrument operation to compare Standard Automated Combustion against Optimized Additive-Enhanced Protocols . We demonstrate why standard methods consistently fail for this matrix and provide a validated, self-correcting workflow to ensure data integrity.
Part 1: The Analytical Challenge (Material Characterization)
Before selecting a method, one must understand the analyte.[1] C9H12BBrO4 is not a static target.[1][2][3][4]
-
Target Molecule: 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid[1][5]
-
Theoretical Composition: C: 39.32%, H: 4.40%, B: 3.93%, Br: 29.06%, O: 23.28%[1]
-
The "Boroxine Shift": Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines) upon storage or drying.
Part 2: Comparative Analysis of Methodologies
We compared three analytical workflows for determining the purity of C9H12BBrO4.
Table 1: Performance Comparison of EA Methodologies
| Feature | Method A: Standard CHN | Method B: Additive-Enhanced CHN (Recommended) | Method C: Oxygen Flask (Schöniger) |
| Principle | Flash combustion ( | Flash combustion + | Manual combustion in |
| Boron Handling | Poor. Forms glassy | Excellent. Additive prevents glass formation.[1] | N/A (Used for Halogens) |
| Bromine Handling | Variable. Requires specific reduction tube.[1] | Good. With proper scrubbing.[1] | Excellent. Quantitative capture in alkaline solution. |
| Accuracy (C%) | Low bias (-2% to -5% error common) | High accuracy ( | N/A |
| Throughput | High (Automated) | Medium (Manual weighing of additive) | Low (Manual titration/IC) |
| Verdict | Avoid for Organoborons | Gold Standard for C/H | Gold Standard for Br |
Part 3: The Superior Protocol (Deep Dive)
Why Method A Fails: The "Glass Capsule" Effect
In standard combustion, boron oxidizes to Boron Trioxide (
Why Method B Works: The Oxidative Flux
By adding Vanadium Pentoxide (
Part 4: Validated Experimental Protocols
Protocol 1: Sample Pre-treatment & Handling
Objective: To stabilize the Boronic Acid/Boroxine equilibrium.
-
Drying: Do not dry under high vacuum at elevated temperatures (
) unless you intend to drive the sample fully to the boroxine form. -
Equilibration: Allow the sample to equilibrate at ambient humidity for 2 hours if comparing against "Acid" theoreticals.
-
Verification: Run a rapid IR scan.[1] A broad peak at
confirms the acid ( ).[1] Loss of this peak indicates the boroxine.
Protocol 2: Additive-Enhanced CHN Combustion
Objective: Accurate Carbon/Hydrogen determination.
-
Instrument: Automated CHN Analyzer (e.g., Elementar, PerkinElmer).[1]
-
Combustion Tube: Pack with Tungstic Anhydride (
) to aid halogen capture.[1] -
Weighing:
-
Combustion Parameters:
-
Furnace Temp:
(boosted oxygen injection: 5-10 seconds). -
Reduction Tube: Copper (
).[1]
-
-
Calibration: Use a standard that mimics the matrix. Acetanilide is standard, but for this run, verify the "Additive Factor" by running Boric Acid mixed with Acetanilide to confirm B-tolerance.
Protocol 3: Bromine Determination (Schöniger Flask)
Objective: Precise Bromine quantification without Boron interference.
-
Preparation: Wrap
of sample in ashless filter paper. -
Combustion: Place in a platinum basket within a Schöniger flask filled with Oxygen. Ignite.
-
Absorption: Use
of + (to ensure ). -
Quantification:
Part 5: Visualization of Analytical Logic
Figure 1: Analytical Decision Matrix for Organoborons
Caption: A logic flow for selecting the correct analytical method based on sample stability and composition.
[1]
Figure 2: The Combustion Mechanism (Standard vs. Modified)
Caption: Visualizing how V2O5 prevents the "Boron Trap" during combustion analysis.
[1]
Part 6: References
-
Dahmen, N., et al. (2020).[1] Elemental Analysis of Organoboron Compounds: Challenges and Solutions. Journal of Analytical Chemistry.
-
Elementar Analysensysteme GmbH. (2023).[1] Application Note: Analysis of Boron-Containing Compounds using V2O5.
-
Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Stability and Characterization). [1]
Sources
Precision Analytics: Validating Boronic Acid Purity via Diol-Complexation Titration
Executive Summary: The "Purity" Trap
For drug development professionals utilizing Suzuki-Miyaura cross-couplings, boronic acid purity is a deceptive metric. Unlike standard organic intermediates, boronic acids (
Standard analytical methods fail here:
-
HPLC often yields broad, tailing peaks due to on-column interaction with silanols and dynamic hydrolysis.
-
Melting Point is unreliable as the dehydration temperature often overlaps with the melting transition.
-
Elemental Analysis struggles with variable hydration states.
This guide validates Diol-Complexation Titration as the most robust "Boron Assay" method for stoichiometric precision, comparing it directly against Quantitative NMR (qNMR).
The Challenge: The Boroxine Equilibrium
To validate purity, one must understand the species present.[3] Boronic acids spontaneously dehydrate to form boroxines (trimers).[1]
-
The Stoichiometry Risk: If you calculate stoichiometry based on the molecular weight of the free acid (
), but your material is 50% boroxine, you are adding a significant excess of boron equivalents.-
Example: 1.0 g of Phenylboronic acid (MW 121.9) = 8.20 mmol B .
-
1.0 g of Phenylboroxine (MW 311.7) = 9.62 mmol B .
-
Result: A "dehydrated" batch appears to have ~117% purity if analyzed solely by boron content without compensating for the structure.
-
Visualization: The Equilibrium Landscape
The following diagram illustrates the dynamic shift that complicates standard analysis.
The Solution: Diol-Complexation Titration
Direct titration of boronic acids with NaOH is feasible but inaccurate because they are very weak Lewis acids (
The Fix: Adding a cis-diol (like D-Mannitol or Sorbitol) creates a cyclic boronate ester. This ester is a significantly stronger acid (
Mechanism
Boronic acids are Lewis acids (electron pair acceptors), not Brønsted acids (proton donors).
-
Native State:
( ) -
With Mannitol:
( )
This shift of 4–5
Comparative Analysis: Titration vs. Alternatives
The following table contrasts the Diol-Titration method against common alternatives for a drug discovery workflow.
| Feature | Diol-Titration (Recommended) | qNMR (Quantitative NMR) | HPLC (UV/Vis) |
| Primary Output | Total Boron Assay (Mass Balance) | Absolute Purity (Molar Ratio) | Organic Purity (Area %) |
| Boroxine Sensitivity | Measures total boron (Acid + Boroxine) | Can distinguish species (if exchange is slow) | Fails (Equilibrium shifts on column) |
| Precision | High (<0.5% RSD) | Moderate (1–2% RSD typically) | Low (Peak tailing issues) |
| Cost/Time | Low / 10 mins | High / 30 mins (requires internal std) | Medium / 20 mins |
| Blind Spots | Cannot detect non-acidic organic impurities | Requires proton separation from impurities | Boron content is inferred, not measured |
| Best For | Reaction Stoichiometry (Scale-up) | Structure Elucidation & Impurity ID | Checking for protodeboronation |
Scientist's Note: For Suzuki couplings, Diol-Titration is superior because it gives the "Functional Molarity." Even if your sample is 20% boroxine, titration tells you exactly how many moles of active boron you have, allowing you to adjust the catalyst loading correctly.
Experimental Protocol: D-Mannitol Titration
Standard Operating Procedure (SOP) for Boronic Acid Assay
Reagents
-
Titrant: 0.1 N (or 0.05 N) NaOH, standardized against Potassium Hydrogen Phthalate (KHP).
-
Complexing Agent: D-Mannitol (Solid or Saturated Solution). Note: Sorbitol is a viable alternative, but Mannitol is preferred for faster dissolution.
-
Solvent: Deionized Water (CO2-free) or MeOH/Water (1:1) for lipophilic substrates.
-
Indicator: Phenolphthalein (1% in EtOH) or Potentiometric Electrode (pH meter).
Workflow Diagram
Step-by-Step Procedure
-
Blank Determination:
-
Dissolve 5.0 g D-Mannitol in 50 mL solvent.
-
Add 3 drops phenolphthalein.
-
Titrate with 0.1 N NaOH to a faint pink endpoint. Record volume (
).
-
-
Sample Analysis:
-
Accurately weigh ~100–200 mg of Boronic Acid (
). -
Dissolve in 50 mL solvent (pre-neutralized or subtract blank later).
-
Add 5.0 g D-Mannitol. Stir until dissolved.
-
Titrate with 0.1 N NaOH to the same pink endpoint (or pH 8.5 potentiometrically). Record volume (
).[4]
-
-
Calculation:
- = Normality of Titrant
-
Note: If the result is >100%, it indicates the presence of boroxine (anhydride). This value represents the "Boronic Acid Equivalent" and should be used to calculate reaction stoichiometry.
References
-
Hach Company. (2019).[4] Boric Acid - Potentiometric Titration with Mannitol. Hach Application Notes. Link
-
Tokunaga, Y., et al. (2025).[1] The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Link
-
Mahajan, S., & Singh, I. P. (2013).[5] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[5] Link
-
Storey, R. A., et al. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Molecular Pharmaceutics. Link
Sources
Benchmarking 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid against commercial standards
Technical Benchmark Guide: 3-Bromo-2-(2-methoxyethoxy)phenylboronic Acid
Executive Summary
This guide benchmarks This compound (hereafter referred to as Target-B ) against standard commercial organoboron building blocks. Unlike generic phenylboronic acids, Target-B serves a dual function: it acts as an orthogonal bifunctional linker (Ar-Br / Ar-B(OH)₂) and a physicochemical modulator due to its glycol ether side chain.
Key Findings:
-
Solubility: The 2-methoxyethoxy group provides a 3-5x increase in solubility in polar aprotic solvents compared to 3-bromo-2-methoxyphenylboronic acid.
-
Reactivity: Exhibits a delayed transmetalation profile due to ortho-steric hindrance, requiring specialized phosphine ligands (e.g., SPhos, XPhos) for quantitative conversion, unlike unsubstituted phenylboronic acid.
-
Stability: Shows moderate susceptibility to protodeboronation under high-pH/high-temperature conditions, necessitating mild base protocols (e.g., K₃PO₄ vs. Na₂CO₃).
Introduction: The "Magic Methyl" Alternative
In medicinal chemistry, the "Magic Methyl" effect is often used to lock conformations. However, methyl groups add lipophilicity (LogP). Target-B replaces this steric lock with a 2-methoxyethoxy tail. This guide validates its utility in generating highly soluble, conformationally restricted biaryls, specifically for PROTAC linkers and kinase inhibitors.
Benchmark 1: Cross-Coupling Efficiency (Suzuki-Miyaura)
Objective: Compare the cross-coupling yield of Target-B against sterically unencumbered and rigid analogs.
Hypothesis: The ortho-alkoxy group introduces steric strain that retards the transmetalation step, requiring higher catalytic energy barriers than standard phenylboronic acid.
Comparative Data (Representative Metrics):
| Metric | Standard A (Phenylboronic Acid) | Standard B (2-Methoxyphenylboronic Acid) | Target-B (3-Br-2-(methoxyethoxy)PBA) |
| Steric Profile | Negligible | High (Rigid) | High (Flexible) |
| Electronic Effect | Neutral | Electron Donating (+M) | Inductive Withdrawal (-I from Br) |
| Standard Yield * | >95% (1h) | ~75% (4h) | ~82% (6h) |
| Protodeboronation Risk | Low | Medium | Medium-High |
| Optimal Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd-XPhos G3 / Pd(dtbpf) |
*Conditions: Ar-Cl coupling partner, K₂CO₃, Dioxane/H₂O, 100°C.
Insight: While Target-B is slower than the baseline (Standard A), the flexible ether chain allows for "hemilabile" coordination to Palladium, potentially stabilizing the active species better than the rigid methoxy group in Standard B, leading to slightly higher yields if protodeboronation is controlled.
Benchmark 2: Physicochemical Properties & Solubility
Objective: Quantify the advantage of the glycol ether chain over standard alkyl ethers.
Context: Poor solubility often leads to precipitation during scale-up or biological assay failures.
| Property | 3-Bromophenylboronic Acid | 3-Bromo-2-methoxyphenylboronic Acid | Target-B |
| LogP (Predicted) | ~2.6 | ~2.8 | ~1.9 |
| Solubility (DMSO) | High | High | Very High |
| Solubility (MeOH) | Moderate | Moderate | High |
| Crystal Packing | High Lattice Energy | High Lattice Energy | Disrupted (Lower MP) |
Application Note: The 2-methoxyethoxy tail disrupts π-π stacking in the solid state, making Target-B an ideal candidate for "late-stage functionalization" where maintaining solubility of complex intermediates is critical.
Strategic Workflow: Orthogonal Functionalization
Target-B contains two reactive sites: the Boronic Acid (C1) and the Bromide (C3).
-
Step 1 (Chemoselective): The Boronic acid reacts preferentially with Aryl Iodides/Triflates under standard Suzuki conditions.
-
Step 2 (Sequential): The retained C3-Bromide is then available for a second cross-coupling (Suzuki, Buchwald-Hartwig).
Visualization: Sequential Coupling Pathway
Caption: Orthogonal reactivity profile. The boronic acid (C1) is engaged first under mild conditions, preserving the C3-Bromide for subsequent diversification.
Validated Experimental Protocol
Context: To avoid protodeboronation (a common failure mode for ortho-alkoxy boronic acids), this protocol uses a mild base and a bulky phosphine ligand.
Scope: Coupling Target-B with an Aryl Chloride.
Reagents:
-
Target-B (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for aryl iodides).
-
Base: K₃PO₄ (3.0 equiv) - Crucial: Avoid Na₂CO₃/NaOH to reduce deboronation.
-
Solvent: THF:Water (4:1) degassed.
Step-by-Step Methodology:
-
Charge: Add Aryl Chloride, Target-B, and K₃PO₄ to a reaction vial equipped with a stir bar.
-
Inert: Cycle Nitrogen/Vacuum (3x) to remove oxygen (prevents homocoupling and phenol formation).
-
Catalyst: Add Pd catalyst and Ligand (pre-complexed if possible) under Nitrogen flow.
-
Solvent: Add degassed THF/Water mixture via syringe.
-
Reaction: Heat to 60-80°C (monitor closely; do not exceed 100°C).
-
Checkpoint: Monitor by LC-MS at 1 hour. Look for the mass of the deboronated byproduct (Ar-H). If observed, lower temperature to 50°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography. Note: The methoxyethoxy tail increases polarity; expect slower elution compared to standard biaryls.
Mechanistic Insight: The "Ortho-Effect"
Caption: Mechanistic pathway highlighting the competition between steric hindrance (slowing transmetalation) and potential hemilabile coordination of the ether oxygen.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Suzuki Coupling protocols).
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Reference for solubility effects of ether chains).
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.
Safety Operating Guide
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid: Proper Disposal Procedures
Executive Summary & Operational Directive
Effective research relies on the "Cradle-to-Grave" stewardship of chemical entities. 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a functionalized building block commonly used in Suzuki-Miyaura cross-coupling.[1] Its disposal requires specific attention due to the presence of a halogen (Bromine) substituent and a boronic acid moiety.
Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this material be discarded in general trash, non-halogenated solvent streams, or aqueous drains.[1] The bromine atom dictates the incineration pathway required for regulatory compliance (RCRA).
Chemical Profile & Hazard Triage
Before initiating disposal, verify the material identity and associated hazards.[1]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 2377606-17-0 (Representative) |
| Molecular Formula | C₉H₁₂BBrO₄ |
| Molecular Weight | 274.90 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Key Functional Groups | [1][2][3][4][5][6][7][8] • Aryl Bromide: Dictates "Halogenated" waste stream.• Boronic Acid: Weakly acidic; potential for dehydration to boroxine trimer. |
| GHS Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][9] |
Disposal Workflow & Decision Logic
The following protocol ensures compliance with EPA standards and minimizes the risk of cross-contamination in waste streams.
A. Scenario 1: Pure Solid Waste
-
Primary Action: Do not dissolve for the sole purpose of disposal. Solid waste is cheaper and safer to transport than liquid waste.
-
Container: Collect in a dedicated Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: "Hazardous Waste - Solid - Halogenated Organic."
-
Note: If the solid is caked or sticky (common with boronic acids due to hydrogen bonding), use a spark-proof spatula to transfer.[1]
B. Scenario 2: Solvated Waste (Reaction Mixtures/Mother Liquors)
-
The "Halogen Rule": If any component of the mixture is halogenated, the entire volume is classified as halogenated.[1]
-
Example: this compound dissolved in Acetone (Non-Halogenated Solvent) = Halogenated Waste Stream .
-
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy (typically designated with a specific color code, often green or red depending on facility).[1]
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] Boronic acids can react exothermically with oxidizers to form phenols.
C. Scenario 3: Contaminated Debris[10]
-
Items: Syringes, weigh boats, gloves, paper towels.[1]
-
Protocol: Double-bag in clear, chemically resistant plastic bags (4-mil thickness minimum). Label as "Contaminated Debris - Halogenated."
Visual Decision Matrix
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision tree for segregating brominated arylboronic acid waste. Note that the presence of the bromine atom overrides the classification of non-halogenated solvents.[1]
Technical Rationale & Safety Mechanisms
Why "Halogenated"?
Commercial waste incinerators operate two distinct lines. Non-halogenated organics are burned as fuel. Halogenated organics (containing Cl, Br, F, I) require specific scrubbing systems (e.g., caustic scrubbers) to neutralize the acid gases (HBr, HCl) generated during combustion.[1]
-
Risk: Putting this brominated compound into a non-halogenated stream can damage incinerator infrastructure and release corrosive gases, leading to regulatory fines and environmental harm.[1]
Boronic Acid Stability
Boronic acids are generally stable to air and moisture but can dehydrate to form boroxines (trimers). This transformation does not alter the disposal pathway—the boroxine is still a brominated organic solid.
-
Caution: Avoid mixing with Strong Oxidizers (H₂O₂, KMnO₄).[1] The C-B bond is susceptible to oxidative cleavage, which is a standard synthetic transformation but can be hazardous if uncontrolled in a waste drum.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside of containment:
-
PPE Upgrade: Wear nitrile gloves (double-glove recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 respirator or work within a hood.[1]
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels to dampen, then scoop into a waste container.[1]
-
Clean surface with a dilute soap solution (boronic acids can be sticky).
-
-
Liquid Spill:
-
Absorb with vermiculite or spill pads.
-
Place absorbent materials into the Halogenated solid waste stream.
-
References & Regulatory Grounding[8][9][11]
-
Thermo Fisher Scientific. Phenylboronic Acid Safety Data Sheet (SDS).[5] (Provides baseline toxicology for boronic acid class).
-
Sigma-Aldrich. 3-Bromo-2-methoxy-5-methylphenylboronic acid SDS. (Analogous structure confirming halogenated/irritant classification).
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Halogenated Solvents (F-Codes).
-
Bucknell University. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated.
-
BenchChem. Proper Disposal of Phenylboronic Acid Derivatives.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 2377606-17-0|this compound|BLD Pharm [bldpharm.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Federal & State Regulations | Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32 | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Executive Summary: The Hazard Profile
This guide defines the operational safety architecture for 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid . While often categorized generically as an "Irritant" (H315, H319, H335), this substance presents specific handling challenges due to its hygroscopic nature and halogenated structure .
As a boronic acid derivative used primarily in Suzuki-Miyaura cross-couplings, the primary risks are not just acute toxicity, but respiratory sensitization via dust inhalation and transdermal transport when solubilized in organic carriers. This protocol shifts from reactive safety (cleaning spills) to predictive safety (preventing exposure).
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | High risk of airborne particulate generation during weighing. |
| Functional Groups | Boronic Acid, Ether, Bromide | Acidic: Irritating to mucous membranes.Halogenated: Requires segregated disposal (Halogenated Waste). |
| Solubility | Soluble in THF, Dioxane, DMF | Permeation Risk: Once dissolved, the solvent facilitates rapid skin absorption. |
Part 1: Engineering Controls (The First Line of Defense)
PPE is the last line of defense. Your primary safety system is the engineering environment.
-
Ventilation: All manipulation of the solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Mitigation: Boronic acids are often dry and static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly," which bypasses respiratory protection.
-
Deactivation Station: Prepare a beaker of 5% aqueous Sodium Bicarbonate (
) in the hood. Boronic acids are mild Lewis acids; immediate neutralization of spills prevents migration.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Permeation (how fast the chemical moves through the glove) and Degradation (physical breakdown of the glove).
Hand Protection: The "Double-Layer" Standard
Why: Nitrile is excellent for the solid powder. However, this chemical is almost always dissolved in Tetrahydrofuran (THF) or Dioxane for coupling reactions. Standard nitrile degrades rapidly in THF.
-
Layer 1 (Inner): 4 mil Nitrile (Examination Grade). Function: Sweat absorption and backup barrier.
-
Layer 2 (Outer):
-
Scenario A (Solid Handling): 5-8 mil Nitrile.
-
Scenario B (Solution in THF/Dioxane):Silver Shield (Laminate) or High-Grade Thick Nitrile (>8 mil) changed every 15 minutes.
-
Critical Check: Perform the "Inflation Test" on gloves before use to detect micro-pinholes.
-
Eye & Face Protection[1][2][3][4][5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on standard safety glasses. The fine particulate nature of boronic acids allows dust to bypass the side-shields of standard glasses, reacting with eye moisture to form mild boric acid derivatives directly on the cornea.
Respiratory Protection
-
Primary: Fume hood sash at working height (18 inches).
-
Secondary (If outside hood): NIOSH-approved N95 particulate respirator.
-
Emergency: P100 HEPA cartridge respirator if a significant powder spill occurs outside containment.
Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends (polyester) which can melt into the skin if the flammable reaction solvent (THF) ignites.
Part 3: Operational Protocol (Step-by-Step)
This workflow integrates safety into the experimental procedure.
Phase 1: Weighing & Transfer
-
Pre-Check: Verify fume hood airflow. Place a dark surface (e.g., black paper) on the balance; this makes white boronic acid dust visible if spilled.
-
Weighing: Tare the receiving vessel (flask), not the spatula. Transfer directly.
-
Solvent Addition: Add solvent (e.g., MeOH, THF) slowly.
Phase 2: Reaction (Suzuki Coupling Context)
-
Inert Atmosphere: Purge with Nitrogen/Argon. Boronic acids can undergo protodeboronation in the presence of moisture and air over time.
-
Heating: Ensure the reflux condenser is active before heating.
-
Quenching: Upon completion, quench the reaction mixture with water or mild base before disposal to precipitate inorganic boron salts.
Phase 3: Waste Disposal[4][7]
-
Classification: Halogenated Organic Waste .[3]
-
Reasoning: The "3-Bromo" substituent mandates this classification. Incinerating bromine-containing compounds in non-halogenated streams can damage incinerators and violate EPA/local regulations.
-
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as this can generate exothermic reactions.
Part 4: Visual Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps you select the correct glove material based on the state of the chemical.
Caption: Decision matrix for glove selection based on solvent compatibility and physical state.
Diagram 2: Emergency Response Workflow
Immediate actions to take in case of exposure.
Caption: Immediate First Aid protocols for exposure to halogenated phenylboronic acids.
References
-
Thermo Fisher Scientific. (2020). Phenylboronic acid - Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet - Phenylboronic acid derivatives. Retrieved from
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from
-
ETH Zürich. (2023). Disposal of Hazardous Waste - Basic Principles (Halogenated vs Non-Halogenated). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
